Product packaging for Oxysophocarpine(Cat. No.:CAS No. 26904-64-3)

Oxysophocarpine

Cat. No.: B1678127
CAS No.: 26904-64-3
M. Wt: 262.35 g/mol
InChI Key: QMGGMESMCJCABO-LHDUFFHYSA-N
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Description

Oxysophocarpine has been reported in Sophora jaubertii and Sophora tonkinensis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2O2 B1678127 Oxysophocarpine CAS No. 26904-64-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26904-64-3

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

(1R,2R,9S,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one

InChI

InChI=1S/C15H22N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h1,7,11-13,15H,2-6,8-10H2/t11-,12+,13+,15-,17?/m0/s1

InChI Key

QMGGMESMCJCABO-LHDUFFHYSA-N

Isomeric SMILES

C1C[C@H]2CN3[C@H](CC=CC3=O)[C@@H]4[C@H]2[N+](C1)(CCC4)[O-]

Canonical SMILES

C1CC2CN3C(CC=CC3=O)C4C2[N+](C1)(CCC4)[O-]

Appearance

Solid powder

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(+)-Oxysophocarpine;  Oxysophocarpine, Sophocarpine N-oxide

Origin of Product

United States

Foundational & Exploratory

Oxysophocarpine: A Technical Guide to its Origin and Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxysophocarpine is a quinolizidine alkaloid demonstrating a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer properties. This technical guide provides an in-depth overview of the origin and natural sources of this compound, with a focus on quantitative data, detailed experimental protocols for its extraction and isolation, and the molecular signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Origin and Natural Sources

This compound is a naturally occurring tetracyclic quinolizidine alkaloid predominantly found in plants belonging to the Sophora genus of the Leguminosae family. The primary botanical sources of this compound are Sophora alopecuroides and Sophora flavescens, which have a long history of use in traditional medicine.[1][2][3] Other species of Sophora, such as Sophora tonkinensis and Sophora davidii, have also been identified as sources of this compound.

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, geographical location, and harvesting time. Generally, the roots and seeds of these plants contain the highest concentrations of alkaloids, including this compound.

Quantitative Analysis of this compound in Natural Sources

The quantification of this compound in its natural sources is crucial for standardization and the development of therapeutic agents. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose. The following tables summarize the quantitative data available in the literature.

Table 1: Quantitative Analysis of this compound in Sophora flavescens

Plant PartMethodThis compound Content (%)Reference
Root ExtractHPLC1.30 - 2.59[3]

Table 2: Quantitative Analysis of Alkaloids in Sophora alopecuroides

Plant PartAlkaloidMethodContent (%)Reference
FruitsThis compoundHPLCHigher than other parts[1]
SeedsThis compoundHPLCNot specified[2]

Experimental Protocols

General Extraction of Total Alkaloids from Sophora Species

This protocol outlines a common acid-base extraction method for the isolation of total alkaloids from Sophora plant material.

3.1.1. Materials and Reagents:

  • Dried and powdered Sophora plant material (roots or seeds)

  • 95% Ethanol

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

  • Chloroform (CHCl₃) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Filter paper

  • pH meter or pH paper

3.1.2. Procedure:

  • Maceration: Soak the powdered plant material in 95% ethanol for 24-48 hours at room temperature.

  • Filtration: Filter the mixture to separate the ethanol extract from the plant residue.

  • Concentration: Concentrate the ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acidification: Dissolve the crude extract in a dilute acidic solution (e.g., 0.1 M HCl) to protonate the alkaloids, rendering them water-soluble.

  • Filtration: Filter the acidic solution to remove any insoluble materials.

  • Basification: Adjust the pH of the acidic solution to approximately 9-10 with a base (e.g., 1 M NaOH) to deprotonate the alkaloids, making them soluble in organic solvents.

  • Liquid-Liquid Extraction: Extract the basified aqueous solution multiple times with an immiscible organic solvent such as chloroform or ethyl acetate.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Evaporate the organic solvent to yield the total alkaloid extract.

Isolation and Purification of this compound using Column Chromatography

This protocol describes the purification of this compound from the total alkaloid extract.

3.2.1. Materials and Reagents:

  • Total alkaloid extract

  • Silica gel (100-200 mesh) or Alumina

  • Glass column

  • Elution solvents: A gradient of chloroform and methanol is commonly used.

  • Thin Layer Chromatography (TLC) plates

  • Developing chamber

  • UV lamp

  • Fraction collector

  • Rotary evaporator

3.2.2. Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform) and carefully pack it into a glass column.

  • Sample Loading: Dissolve the total alkaloid extract in a minimal amount of the initial elution solvent and load it onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., methanol) in a stepwise or continuous gradient.

  • Fraction Collection: Collect the eluate in fractions of equal volume using a fraction collector.

  • TLC Monitoring: Monitor the separation process by spotting each fraction on a TLC plate. Develop the plate in an appropriate solvent system and visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC comparison with a standard) and evaporate the solvent to obtain the purified compound.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key signaling pathways. The following diagrams illustrate the mechanisms of action of this compound on these pathways.

Nrf2/HO-1 Signaling Pathway

This compound has been shown to upregulate the Nrf2/HO-1 pathway, which plays a crucial role in cellular defense against oxidative stress.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus & binds HO1 HO-1 (Heme Oxygenase-1) ARE->HO1 activates transcription Antioxidant_Response Antioxidant & Cytoprotective Gene Expression HO1->Antioxidant_Response Nucleus Nucleus Cytoplasm Cytoplasm

Caption: this compound activates the Nrf2/HO-1 pathway.

NF-κB Signaling Pathway

This compound has been demonstrated to inhibit the pro-inflammatory NF-κB signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes translocates to nucleus & activates transcription This compound This compound This compound->IKK inhibits Nucleus Nucleus Cytoplasm Cytoplasm

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

This compound has been found to down-regulate the MAPK signaling pathway, which is involved in cellular stress responses and inflammation.

MAPK_Pathway Stress_Stimuli Stress Stimuli MAPKKK MAPKKK Stress_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK Cellular_Response Inflammation & Apoptosis p38->Cellular_Response JNK->Cellular_Response ERK->Cellular_Response This compound This compound This compound->MAPKK inhibits phosphorylation

Caption: this compound down-regulates the MAPK signaling pathway.

KIT/PI3K/Akt Signaling Pathway

This compound has been reported to elevate the expression of KIT and PI3K, suggesting a role in cell survival and proliferation pathways.

KIT_PI3K_Pathway Growth_Factor Growth Factor KIT KIT Receptor Growth_Factor->KIT PI3K PI3K KIT->PI3K Akt Akt PI3K->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival This compound This compound This compound->KIT upregulates expression This compound->PI3K upregulates expression

Caption: this compound modulates the KIT/PI3K/Akt pathway.

Conclusion

This compound, a quinolizidine alkaloid primarily sourced from Sophora species, presents a promising candidate for drug development due to its diverse pharmacological activities. This technical guide has provided a comprehensive overview of its natural origins, quantitative analysis, detailed extraction and isolation protocols, and its interaction with key cellular signaling pathways. Further research is warranted to fully elucidate its therapeutic potential and to develop optimized and standardized methods for its production.

References

The Core Mechanism of Action of Oxysophocarpine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysophocarpine (OSC), a quinolizidine alkaloid extracted from the medicinal plant Sophora alopecuroides, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, focusing on its molecular targets and modulation of key signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Core Mechanisms of Action

This compound exerts its therapeutic effects through a multi-targeted approach, primarily by modulating signaling pathways involved in inflammation, apoptosis, and cellular stress responses. Its actions have been demonstrated in various pathological contexts, including cancer, inflammatory diseases, neurodegenerative disorders, and fibrotic conditions.

Anti-inflammatory Effects

A significant aspect of this compound's mechanism of action is its potent anti-inflammatory activity. This is achieved through the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling cascades.

  • Inhibition of Pro-inflammatory Cytokines and Mediators: this compound has been shown to significantly suppress the expression and release of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). It also downregulates the production of other inflammatory mediators like prostaglandin E2 (PGE2), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[1][2]

  • Modulation of NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound inhibits the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[2][3]

  • Modulation of MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, JNK, and p38 MAPK, plays a crucial role in inflammatory responses. This compound has been observed to inhibit the phosphorylation of these kinases, thereby disrupting downstream inflammatory signaling.[4][5]

  • TLR2/MyD88/Src/ERK1/2 Signaling Pathway: In the context of tuberculosis-infected neutrophils, this compound was found to inhibit the Toll-like receptor 2 (TLR2)/myeloid differentiation primary response 88 (MyD88)/Src/extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[6] This inhibition leads to reduced neutrophil adhesion and F-actin polymerization, key processes in the inflammatory response to Mycobacterium tuberculosis.

Anti-cancer Effects

This compound exhibits significant anti-tumor activity in various cancer types, including hepatocellular carcinoma (HCC) and oral squamous cell carcinoma (OSCC). Its anti-cancer effects are mediated through the induction of apoptosis, inhibition of proliferation and migration, and modulation of tumor-related signaling pathways.

  • Induction of Apoptosis: this compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, and activates caspases, including caspase-3 and caspase-9.[7]

  • Inhibition of Cell Proliferation and Migration: Studies have shown that this compound can inhibit the proliferation and migration of cancer cells in a dose-dependent manner.[8]

  • JAK2/STAT3 Signaling Pathway: In hepatocellular carcinoma, this compound has been shown to downregulate the IL-6-mediated Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[8][9] This leads to a decrease in the expression of Fibrinogen-like protein 1 (FGL1), a protein that can inhibit the anti-tumor immune response. By reducing FGL1 expression, this compound can sensitize HCC cells to immunotherapy.

  • Nrf2/HO-1 Signaling Pathway: In oral squamous cell carcinoma, this compound has been found to inhibit the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway.[10][11] The Nrf2/HO-1 axis is often upregulated in cancer cells and contributes to their survival and resistance to therapy. By inactivating this pathway, this compound reduces the aggressive behavior of OSCC cells.

Neuroprotective Effects

This compound has demonstrated neuroprotective properties in models of cerebral ischemia and glutamate-induced neuronal injury.

  • Nrf2/HO-1 Signaling Pathway: In a model of glutamate-induced apoptosis in HT-22 hippocampal neuronal cells, this compound was shown to upregulate the Nrf2/HO-1 signaling pathway.[7] This activation helps to protect neurons from oxidative stress-induced cell death.

  • MAPK Signaling Pathway: In a model of oxygen-glucose deprivation and reperfusion (OGD/R) in rat hippocampal neurons, this compound was found to down-regulate the MAPK signaling pathway, leading to a reduction in the expression of inflammatory factors and providing a neuroprotective effect.[4][5]

Anti-fibrotic Effects

Preliminary evidence suggests that this compound may have anti-fibrotic effects, particularly in the context of liver fibrosis. While the direct mechanism of this compound on the TGF-β pathway, a key driver of fibrosis, is still under investigation, its anti-inflammatory properties likely contribute to its anti-fibrotic potential. The modulation of inflammatory cytokines like TNF-α and IL-6, which are known to contribute to the activation of hepatic stellate cells, is a plausible indirect mechanism.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the mechanism of action of this compound.

Table 1: Anti-inflammatory Effects of this compound

ParameterModel SystemThis compound Concentration/DoseEffectReference
TNF-α, IL-1β, IL-6Carrageenan-induced inflammatory pain in miceNot specifiedSignificant suppression of overexpression[1]
TNF-α, IL-1β, IL-6, MIP-2, G-CSF, KCMtb-infected neutrophils5 µMAbolished Mtb-induced expression and release[12]
p-ERK1/2Carrageenan-induced inflammatory pain in miceNot specifiedInhibited over-phosphorylation[1]
TLR2, MyD88, Src, p-ERK1/2Mtb-infected neutrophils5 µMDecreased expression/phosphorylation[12]

Table 2: Anti-cancer Effects of this compound

ParameterCell Line/ModelThis compound ConcentrationEffectReference
Cell ProliferationHepG2 and Hepa1-6 cells5, 10, 20 µmol/LInhibition in a dose-dependent manner[8]
ApoptosisHepG2 and Hepa1-6 cells5, 10, 20 µmol/LIncreased apoptosis in a dose-dependent manner[8]
FGL1 expressionHepa1-6 and HepG2 cells5, 10, 20 µmol/LDecreased expression in a dose-dependent manner[8]
Nrf2 and HO-1 protein expressionSCC-9 and SCC-15 cells3, 5, 7 μMDecreased in a dose-dependent manner[10]

Table 3: Neuroprotective Effects of this compound

ParameterModel SystemThis compound ConcentrationEffectReference
Cell ViabilityGlutamate-induced HT-22 cells1.25, 2.5, 5, 10 μMIncreased cell viability[7]
ROS levelsGlutamate-induced HT-22 cells1.25, 2.5, 5, 10 μMReduced ROS levels[7]
p-ERK1/2, p-JNK1/2, p-p38 MAPKOGD/R-injured hippocampal neurons0.8, 2, 5 µmol/LSignificantly down-regulated expressions[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells (e.g., HepG2, Hepa1-6, HT-22) in a 96-well plate at a density of 8 x 10³ cells per well and culture for 24 hours.[7]

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 1.25 to 20 µM) for the desired duration (e.g., 12, 24, 48, or 72 hours).[7][8] Include a vehicle control group.

  • MTT Addition: Add 50 μL of MTT solution (2.5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the medium and add 150 μL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Western Blot Analysis for Apoptosis Markers
  • Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 50 µ g/lane ) onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the results using an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like GAPDH.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: Treat cells with this compound. Extract total RNA from the cells using a suitable RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcription kit.[8]

  • qPCR Reaction: Perform qPCR using a real-time PCR system with SYBR Green master mix. The reaction mixture should contain cDNA template, forward and reverse primers for the target gene (e.g., FGL1) and a housekeeping gene (e.g., GAPDH), and SYBR Green master mix.

  • Thermal Cycling: Use a standard thermal cycling protocol, typically including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.[8]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

anti_inflammatory_pathways This compound's Anti-inflammatory Mechanisms cluster_nucleus This compound This compound TLR2 TLR2 This compound->TLR2 MyD88 MyD88 This compound->MyD88 Src Src This compound->Src ERK1_2 ERK1/2 This compound->ERK1_2 Ikk IKK This compound->Ikk IkBa IκBα This compound->IkBa Inhibits degradation inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) inflammatory_stimuli->TLR2 inflammatory_stimuli->Ikk TLR2->MyD88 MyD88->Src Src->ERK1_2 Ikk->IkBa P NFkB NF-κB IkBa->NFkB nucleus Nucleus NFkB->nucleus Translocation pro_inflammatory_genes Pro-inflammatory Gene Transcription nucleus->pro_inflammatory_genes cytokines TNF-α, IL-1β, IL-6 pro_inflammatory_genes->cytokines mediators COX-2, iNOS, PGE2 pro_inflammatory_genes->mediators inflammation Inflammation cytokines->inflammation mediators->inflammation

Caption: this compound's anti-inflammatory mechanisms.

anti_cancer_pathways This compound's Anti-cancer Mechanisms cluster_nucleus_stat3 cluster_nucleus_nrf2 This compound This compound JAK2 JAK2 This compound->JAK2 Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Inhibits Nrf2 release Bax_Bcl2 ↑ Bax/Bcl-2 ratio This compound->Bax_Bcl2 IL6 IL-6 IL6R IL-6R IL6->IL6R IL6R->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation nucleus_stat3 Nucleus STAT3->nucleus_stat3 Translocation FGL1_gene FGL1 Gene Transcription nucleus_stat3->FGL1_gene FGL1_protein FGL1 Protein FGL1_gene->FGL1_protein immune_suppression Immune Suppression FGL1_protein->immune_suppression Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release nucleus_nrf2 Nucleus Nrf2->nucleus_nrf2 Translocation ARE ARE-mediated Gene Transcription nucleus_nrf2->ARE HO1 HO-1 ARE->HO1 cancer_survival Cancer Cell Survival & Proliferation HO1->cancer_survival apoptosis Apoptosis caspases Caspase Activation Bax_Bcl2->caspases caspases->apoptosis

Caption: this compound's anti-cancer mechanisms.

neuroprotective_pathways This compound's Neuroprotective Mechanisms cluster_nucleus_nrf2_neuro This compound This compound Nrf2_Keap1_neuro Nrf2-Keap1 Complex This compound->Nrf2_Keap1_neuro Promotes Nrf2 release MAPK_neuro MAPK Pathway (ERK, JNK, p38) This compound->MAPK_neuro glutamate Glutamate Excess oxidative_stress Oxidative Stress glutamate->oxidative_stress OGD_R Oxygen-Glucose Deprivation/Reperfusion OGD_R->MAPK_neuro oxidative_stress->Nrf2_Keap1_neuro Induces Nrf2 release Nrf2_neuro Nrf2 Nrf2_Keap1_neuro->Nrf2_neuro nucleus_nrf2_neuro Nucleus Nrf2_neuro->nucleus_nrf2_neuro Translocation ARE_neuro ARE-mediated Gene Transcription nucleus_nrf2_neuro->ARE_neuro HO1_neuro HO-1 ARE_neuro->HO1_neuro neuroprotection_nrf2 Neuroprotection HO1_neuro->neuroprotection_nrf2 neuroinflammation Neuroinflammation MAPK_neuro->neuroinflammation neuroprotection_mapk Neuroprotection neuronal_apoptosis Neuronal Apoptosis neuroinflammation->neuronal_apoptosis

Caption: this compound's neuroprotective mechanisms.

Conclusion

This compound demonstrates a complex and multifaceted mechanism of action, targeting several key signaling pathways implicated in a range of diseases. Its ability to modulate inflammation, induce apoptosis in cancer cells, and protect neurons from damage highlights its potential as a therapeutic agent. This technical guide provides a foundational understanding of this compound's core mechanisms, offering valuable insights for researchers and drug development professionals. Further investigation into its pharmacokinetics, safety profile, and efficacy in preclinical and clinical settings is warranted to fully realize its therapeutic potential.

References

Oxysophocarpine: A Technical Guide to its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysophocarpine (OSC) is a quinolizidine alkaloid extracted from leguminous plants such as Sophora flavescens Ait. and S. alopecuroides Linn.[1]. As a natural bioactive compound, it has garnered significant attention for its diverse and potent pharmacological activities. Preclinical studies have demonstrated its efficacy across various domains, including anti-inflammatory, antiviral, neuroprotective, cardioprotective, and anti-tumor applications[1][2]. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing complex biological pathways.

Anti-inflammatory and Immunomodulatory Effects

This compound exhibits significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Its effects have been observed in models of inflammatory pain, tuberculosis, and acute lung injury.

Mechanism of Action

OSC's anti-inflammatory activity is primarily mediated through the inhibition of pathways such as Toll-like Receptor 2 (TLR2) and Mitogen-Activated Protein Kinase (MAPK), and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

  • Inhibition of TLR2/MyD88/Src/ERK1/2 Signaling : In models of Mycobacterium tuberculosis (Mtb) infection, OSC was found to inhibit neutrophil adhesion and F-actin polymerization by downregulating the TLR2/MyD88/Src/ERK1/2 signaling pathway. This action reduces neutrophil recruitment to inflammatory sites and curtails the subsequent inflammatory cascade.

  • Suppression of MAPK Pathway : In a carrageenan-induced inflammatory pain model, OSC suppressed the over-phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2)[3]. This leads to a downstream reduction in cyclooxygenase-2 (COX-2), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6[3].

  • Modulation of Cytokine Production : Across multiple studies, OSC consistently reduces the expression and release of key pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, IL-8, macrophage inflammatory protein-2 (MIP-2), and monocyte chemoattractant protein-1 (MCP-1)[1][3][4].

TLR2_Pathway cluster_legend Legend Mtb Mycobacterium tuberculosis (Mtb) TLR2 TLR2 Mtb->TLR2 MyD88 MyD88 TLR2->MyD88 Src Src MyD88->Src ERK p-ERK1/2 Src->ERK Adhesion Neutrophil Adhesion & F-actin Polymerization ERK->Adhesion Inflammation Inflammatory Cytokines (TNF-α, IL-1β, IL-6) Adhesion->Inflammation Recruitment OSC This compound OSC->TLR2 OSC->MyD88 OSC->Src OSC->ERK Activation Activation Inhibition Inhibition

Caption: OSC inhibits Mtb-induced inflammation via the TLR2/MyD88/Src/ERK1/2 pathway.[5][6]
Quantitative Data: Anti-inflammatory Effects

Model SystemCompound/TreatmentDosage/ConcentrationKey ResultReference
Carrageenan-induced pain (mice)This compoundNot specifiedSignificantly reduced paw edema and neutrophil count.[3]
Mtb-infected neutrophils (in vitro)This compound5 µMInhibited H37Rv-induced neutrophil adhesion and F-actin polymerization.
Mtb-infected mice (in vivo)This compoundNot specifiedReduced mortality, inhibited pulmonary H37Rv growth, and decreased inflammatory mediators.[5]
RSV-infected A549 cells (in vitro)This compoundNot specifiedSuppressed production of TNF-α, IL-6, and IL-8.[1][4]
Acetic acid writhing (mice)SophoridineNot specifiedMore potent analgesic activity than this compound.[7]

Antiviral Properties

This compound has demonstrated notable antiviral activity, particularly against respiratory syncytial virus (RSV), by inhibiting viral replication and mitigating virus-induced cellular damage.

Mechanism of Action

The primary antiviral mechanism of OSC involves the activation of the Nrf2-Antioxidant Response Element (ARE) signaling pathway.

  • Nrf2-ARE Pathway Activation : RSV infection reduces the nuclear levels of Nrf2, a key transcription factor for antioxidant enzymes (AOEs)[1]. This compound treatment counteracts this effect, restoring nuclear Nrf2 levels. This activation leads to the transcription of AOE genes, which enhances cellular antioxidant defenses and reduces the reactive oxygen species (ROS) formation that is often exacerbated by viral infections[1][4]. By limiting oxidative stress, OSC protects host cells and inhibits viral replication[1].

Nrf2_Pathway_Antiviral RSV RSV Infection ROS Oxidative Stress (ROS) RSV->ROS Induces Nrf2_nuc Nuclear Nrf2 RSV->Nrf2_nuc Reduces ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds AOE Antioxidant Enzymes (AOEs) ARE->AOE Transcribes AOE->ROS Neutralizes Cell_Protection Reduced Lung Injury & Inhibited Viral Replication AOE->Cell_Protection OSC This compound OSC->Nrf2_nuc Attenuates Reduction

Caption: OSC antiviral mechanism via activation of the Nrf2-ARE pathway.[1]

Neuroprotective Effects

OSC exerts protective effects on the central nervous system through anti-inflammatory, anti-apoptotic, and antioxidant mechanisms, showing potential for treating neurodegenerative diseases and ischemic brain injury.

Mechanism of Action
  • Modulation of MAPK Pathway : In a model of oxygen-glucose deprivation and reperfusion (OGD/R), OSC was shown to down-regulate the phosphorylation of ERK1/2, JNK1/2, and p38 MAPK[8][9]. This inhibition leads to a decrease in inflammatory mediators like IL-1β and TNF-α and reduces neuronal apoptosis[8][9].

  • Activation of Nrf2/HO-1 Signaling : In glutamate-induced apoptosis of HT-22 neuronal cells, OSC provided neuroprotection by upregulating the Nrf2/Heme Oxygenase-1 (HO-1) signaling pathway[10]. This enhances the cellular defense against oxidative stress, a key factor in neurodegeneration[10].

  • Inhibition of Microglial Activation : OSC reduces OGD/R-induced inflammation in BV-2 microglia by inhibiting the TLR4/MyD88/NF-κB signaling pathway[11]. This action decreases the production of inflammatory mediators such as COX-2, iNOS, TNF-α, and IL-6[11].

  • Anticonvulsant Activity : In pilocarpine-induced seizures in mice, OSC delayed the onset of convulsions, reduced mortality, and attenuated neuronal cell loss in the hippocampus[12]. This effect was associated with decreased expression of pro-apoptotic proteins (Bax, Caspase-3) and increased expression of the anti-apoptotic protein Bcl-2[12].

Quantitative Data: Neuroprotective Effects
Model SystemCompoundDosage/ConcentrationKey ResultReference
OGD/R-injured hippocampal neuronsThis compound0.8, 2, or 5 µmol/LSignificantly attenuated neuronal damage and down-regulated p-ERK, p-JNK, and p-p38.[8][9]
Pilocarpine-induced convulsions (mice)This compound40, 80 mg/kgDelayed onset of convulsions and reduced mortality.[12]
Glutamate-induced apoptosis (HT-22 cells)This compoundNot specifiedInhibited oxidative stress and apoptosis via Nrf2/HO-1 pathway.[10]
OGD/R-injured BV-2 microgliaThis compoundNot specifiedReduced levels of TNF-α, IL-1β, IL-6, and NO.[11]

Anti-Cancer Properties

OSC has demonstrated anti-tumor effects in several cancer types, including hepatocellular carcinoma (HCC) and oral squamous cell carcinoma (OSCC), by inhibiting proliferation, inducing apoptosis, and sensitizing cancer cells to immunotherapy.

Mechanism of Action
  • Inhibition of Nrf2/HO-1 Axis in OSCC : In contrast to its protective role in healthy cells, the Nrf2/HO-1 pathway can be oncogenic in some cancers. OSC was found to suppress the growth and metastasis of OSCC by inhibiting the activation of Nrf2/HO-1 signaling[13][14]. This led to reduced proliferation, migration, and invasion of OSCC cells and induced apoptosis[13][14].

  • Downregulation of IL-6/JAK2/STAT3 Signaling in HCC : OSC inhibits the proliferation and migration of HCC cells (HepG2 and Hepa1-6)[15][16]. Mechanistically, it decreases the expression of Fibrinogen-like protein 1 (FGL1), a ligand for the immune checkpoint receptor LAG-3, by downregulating IL-6-mediated JAK2/STAT3 signaling[15][16]. This action not only suppresses tumor growth but also sensitizes HCC to anti-LAG-3 immunotherapy[15].

HCC_Pathway IL6 IL-6 JAK2 p-JAK2 IL6->JAK2 STAT3 p-STAT3 JAK2->STAT3 FGL1 FGL1 Expression STAT3->FGL1 HCC HCC Proliferation & Migration STAT3->HCC LAG3 LAG-3 FGL1->LAG3 Binds to Tcell CD8+ T Cell Exhaustion LAG3->Tcell OSC This compound OSC->JAK2 OSC->STAT3

Caption: OSC suppresses HCC growth and sensitizes to immunotherapy via IL-6/JAK2/STAT3.[15][16]
Quantitative Data: Anti-Cancer Effects

Model SystemCompoundDosage/ConcentrationKey ResultReference
HepG2 & Hepa1-6 HCC cellsThis compound5, 10, 20 µmol/LSignificantly inhibited proliferation and induced apoptosis in a time- and dose-dependent manner.[15]
SCC-9 & SCC-15 OSCC cellsThis compound5 µMReduced cell viability and increased caspase-3 activity.[13]
OSCC xenograft mouse modelThis compoundNot specifiedDecreased OSCC tumor growth in vivo.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in this compound research.

In Vitro: Mtb Infection of Neutrophils
  • Cell Isolation : Murine bone marrow neutrophils were isolated using Percoll density gradient centrifugation[5]. Cell purity (>90%) and viability (>95%) were confirmed by Diff-Quick staining and trypan blue exclusion, respectively[5].

  • Infection Protocol : Isolated neutrophils were infected with M. tuberculosis H37Rv at a multiplicity ofinfection (MOI) of 5. Non-adherent bacteria were removed by washing with PBS[5].

  • Treatment : this compound (5 µM) was added to the cells immediately following infection[5].

  • Analysis :

    • Adhesion Assay : Firmly adherent neutrophils were counted at various time points (6, 12, 18, 24 h) post-infection[5].

    • F-actin Polymerization : Assessed via immunofluorescent microscopy[5].

    • Western Blot : Protein levels of TLR2, MyD88, Src, and p-ERK1/2 were measured to analyze signaling pathway activation[5].

    • Cytokine Measurement : mRNA levels of TNF-α, IL-1β, IL-6, MIP-2, G-CSF, and KC were quantified using RT-qPCR[5].

In Vivo: RSV-Induced Lung Injury
  • Animal Model : Mice were infected with Respiratory Syncytial Virus (RSV) to induce lung injury[1].

  • Treatment : A treatment group received this compound, while a control group received a vehicle[1].

  • Analysis :

    • Histopathology : Lung tissues were collected, fixed, and stained to evaluate pathological changes and inflammation[1].

    • Viral Titer : Lung homogenates were used to determine viral replication levels[1].

    • Cytokine Analysis : Pro-inflammatory cytokines in bronchoalveolar lavage fluid (BALF) or lung tissue were measured by ELISA[1][4].

    • Oxidative Stress Markers : Formation of reactive oxygen species (ROS) and activities of antioxidant enzymes were measured in lung tissue[1][4].

    • Western Blot/IHC : Expression and localization of key proteins like Nrf2 were assessed[1].

Experimental_Workflow start Start: In Vivo Lung Injury Model infect Induce Lung Injury (e.g., RSV Infection in Mice) start->infect group Divide into Groups: 1. Control (Vehicle) 2. OSC Treatment infect->group treat Administer Treatment (OSC or Vehicle) group->treat collect Sample Collection (Lung Tissue, BALF) treat->collect analysis Multi-level Analysis collect->analysis histo Histopathology (H&E Staining) analysis->histo elisa Biochemical Assays (ELISA for Cytokines) analysis->elisa wb Molecular Analysis (Western Blot, qPCR) analysis->wb end Conclusion: OSC Alleviates Lung Injury histo->end elisa->end wb->end

Caption: A generalized workflow for in vivo evaluation of OSC's therapeutic effects.

Pharmacokinetics and Toxicology

While extensive pharmacokinetic data for this compound in humans is limited, studies on related alkaloids from Sophora species provide some insight. A study analyzing total alkaloids from Sophora moorcroftiana in rats developed a UPLC-MS method to quantify matrine, oxymatrine, sophocarpine, and sophoridine in plasma, which is essential for future pharmacokinetic assessments[17]. Another study on a sophoridine derivative noted a half-life of 12 hours and a Tmax of 4.6 hours after oral administration in an animal model, suggesting that related alkaloids can possess favorable pharmacokinetic profiles[7]. Toxicological data remains sparse, and further investigation is required to establish a comprehensive safety profile for this compound.

Conclusion

This compound is a promising natural alkaloid with a broad spectrum of pharmacological activities. Its therapeutic potential stems from its ability to modulate multiple key signaling pathways involved in inflammation, viral infection, neurodegeneration, and cancer. By targeting pathways such as Nrf2/HO-1, TLR/NF-κB, MAPK, and JAK/STAT, OSC can simultaneously reduce inflammation, combat oxidative stress, inhibit pathological cell proliferation, and protect healthy cells from damage. The preclinical data summarized in this guide strongly support its continued investigation as a lead compound for drug development across a range of therapeutic areas. Future research should focus on comprehensive pharmacokinetic and toxicological profiling, as well as elucidation of its effects on cardiovascular and other organ systems to fully realize its clinical potential.

References

In Vitro Effects of Oxysophocarpine on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of oxysophocarpine (OSC), a natural alkaloid, on various cancer cell lines. The document summarizes key quantitative data, details common experimental methodologies, and visualizes the molecular pathways influenced by this compound.

Quantitative Data Summary

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. The following tables summarize the available quantitative data on its efficacy.

Table 1: IC50 Values of this compound in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cancer TypeCell LineIC50 (µM)Treatment Duration (hours)Citation
Hepatocellular Carcinoma HepG2Not explicitly stated, but inhibition observed at 5, 10, and 20 µM24, 48, 72[1]
Hepa1-6Not explicitly stated, but inhibition observed at 5, 10, and 20 µM24, 48, 72[1]
Oral Squamous Cell Carcinoma SCC-9~5 µM (viability significantly reduced)24[2]
SCC-15~5 µM (viability significantly reduced)24[2]

Note: Specific IC50 values for this compound are not consistently reported in the reviewed literature. The provided data reflects concentrations at which significant inhibition of cell viability was observed.

Table 2: Effects of this compound on Cancer Cell Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which anti-cancer agents exert their effects.

Cancer TypeCell LineOSC Concentration (µM)Apoptosis Rate (% of apoptotic cells)MethodCitation
Hepatocellular Carcinoma HepG220Increased apoptosis observed (quantitative data not provided)Flow Cytometry[1]
Hepa1-620Increased apoptosis observed (quantitative data not provided)Flow Cytometry[1]
Oral Squamous Cell Carcinoma SCC-95Significantly increased vs. controlFlow Cytometry[2]
SCC-155Significantly increased vs. controlFlow Cytometry[2]

Note: While studies confirm apoptosis induction, precise percentage breakdowns of early and late apoptotic populations are not consistently available in the reviewed abstracts.

Table 3: Effects of this compound on Cancer Cell Cycle Distribution

Cell cycle arrest is another mechanism by which this compound inhibits cancer cell proliferation.

Cancer TypeCell LineOSC Concentration (µM)Cell Cycle Phase Distribution (%)Citation
G0/G1 S
Oral Squamous Cell Carcinoma SCC-95IncreasedDecreased
SCC-155IncreasedDecreased

Note: Quantitative data representing the percentage of cells in each phase of the cell cycle following this compound treatment is not detailed in the currently available literature.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of this compound's in vitro effects on cancer cells.

Cell Viability Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample.

Principle: The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a control group with medium only.

  • Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • CCK-8 Reagent Addition: Following incubation, add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C in the 5% CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, collect them directly. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain the cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired duration.

  • Cell Harvesting: Harvest the cells as described in the apoptosis assay protocol.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cells twice with cold PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

  • PI Staining: Add propidium iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

Signaling Pathways and Visualizations

This compound has been shown to modulate several key signaling pathways involved in cancer progression. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.

Nrf2/HO-1 Signaling Pathway

This compound has been found to inhibit the Nrf2/HO-1 signaling pathway in oral squamous cell carcinoma (OSCC) cells.[2][3] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes like heme oxygenase-1 (HO-1), which can promote cancer cell survival. This compound treatment leads to a reduction in both Nrf2 and HO-1 expression.[2][3]

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Ub Ubiquitination & Degradation Nrf2_Keap1->Ub Constitutive Nrf2_nuc Nrf2 Nrf2_Keap1->Nrf2_nuc Translocation (Inhibited by OSC) Nrf2 Nrf2 Keap1 Keap1 OSC This compound OSC->Nrf2_Keap1 Inhibits Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to HO1_gene HO-1 Gene ARE->HO1_gene Activates HO1_protein HO-1 Protein HO1_gene->HO1_protein Transcription & Translation Proliferation Cell Proliferation & Survival HO1_protein->Proliferation

This compound inhibits the Nrf2/HO-1 pathway.
IL-6/JAK2/STAT3 Signaling Pathway

In hepatocellular carcinoma (HCC), this compound has been shown to downregulate the IL-6-mediated JAK2/STAT3 signaling pathway.[1] The binding of IL-6 to its receptor leads to the activation of JAK2, which in turn phosphorylates STAT3. Phosphorylated STAT3 then translocates to the nucleus and promotes the transcription of genes involved in cell proliferation and survival. This compound treatment can suppress this pathway.

IL6_JAK2_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK2 JAK2 IL6R->JAK2 Recruits & Activates pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc Translocation OSC This compound OSC->pJAK2 Inhibits TargetGenes Target Genes (e.g., c-Myc, Cyclin D1) pSTAT3_nuc->TargetGenes Activates Transcription Proliferation Cell Proliferation & Survival TargetGenes->Proliferation

This compound suppresses the IL-6/JAK2/STAT3 pathway.
Experimental Workflow for In Vitro Analysis

The following diagram illustrates a typical experimental workflow for evaluating the in vitro effects of this compound on cancer cell lines.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Culture treatment Treat with this compound (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (e.g., CCK-8) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle western_blot Western Blot (for protein expression) treatment->western_blot data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion: Determine Anti-Cancer Effects & Mechanisms data_analysis->conclusion

A typical workflow for in vitro analysis of this compound.

This guide provides a foundational understanding of the in vitro anti-cancer effects of this compound. Further research is warranted to elucidate the full spectrum of its activity across a wider range of cancer types and to establish more comprehensive quantitative data.

References

Oxysophocarpine: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxysophocarpine (OSC), a quinolizidine alkaloid primarily extracted from plants of the Sophora genus, has garnered significant scientific interest due to its diverse pharmacological effects. This document provides an in-depth technical overview of the biological activities of this compound, with a focus on its anti-inflammatory, neuroprotective, anti-cancer, antiviral, and anti-tuberculosis properties. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the underlying molecular mechanisms.

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects across various experimental models. Its mechanisms of action primarily involve the suppression of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.

Quantitative Data on Anti-Inflammatory Activity
Model Parameter Measured Treatment Result Reference
Carrageenan-induced paw edema in micePaw edema volumeThis compoundSignificant reduction[1]
Carrageenan-induced inflammatory pain in miceMechanical allodynia thresholdThis compoundSignificant improvement[1]
Xylene-induced ear edema in miceEar edemaSophocarpine (related compound) (20, 40, and 80 mg/kg)Significant inhibition (P < 0.01; P < 0.001; P < 0.001, respectively)[2][3]
Acetic acid-induced vascular permeation in miceDye penetration into peritoneal cavitySophocarpine (related compound) (20, 40, and 80 mg/kg)Significant inhibition (P < 0.01; P < 0.01; P < 0.001, respectively)[2][3]
Acetic acid-induced writhing in miceNociceptionSophocarpine (related compound) (40, 80 mg/kg)Significant inhibition (P < 0.05; P < 0.001, respectively), with 80 mg/kg showing 47.7% protection[2]
Formalin test in mice (second phase)Paw licking/biting timeSophocarpine (related compound) (80 mg/kg)Significant inhibition (P < 0.05), with 34.96% maximum inhibition[2]
Mycobacterium tuberculosis (H37Rv)-infected miceLung pathologyThis compound (40 mg/kg)Alleviation of lung injury and reduced neutrophil infiltration[4][5]
LPS-induced acute lung injury in miceInflammatory cytokine levels (TNF-α, IL-6, IL-1β) in BALFThis compoundReduced production[6]
Oxygen-glucose deprivation/reoxygenation (OGD/R) in BV-2 microgliaInflammatory mediator levels (TNF-α, IL-1β, IL-6, MCP-1, PGE2, NO)This compoundReduced levels[7]
Experimental Protocols

Carrageenan-Induced Paw Edema and Inflammatory Pain in Mice [1]

  • Animal Model: Male Kunming mice are used.

  • Induction of Inflammation: 0.05 mL of 1% carrageenan solution is injected subcutaneously into the plantar surface of the right hind paw.

  • Treatment: this compound is administered intraperitoneally at specified doses prior to carrageenan injection.

  • Paw Edema Measurement: Paw volume is measured using a plethysmometer at various time points post-carrageenan injection.

  • Pain Assessment: Mechanical allodynia is assessed using von Frey filaments to determine the paw withdrawal threshold.

  • Biochemical Analysis: Paw tissues are collected for histological examination (Hematoxylin-Eosin staining) and measurement of pro-inflammatory markers (PGE2, TNF-α, IL-1β, IL-6) and signaling molecules (p-ERK1/2, COX-2) using ELISA, qRT-PCR, immunohistochemistry, and Western blot.

Signaling Pathways

This compound exerts its anti-inflammatory effects by inhibiting key signaling pathways. In the context of Mycobacterium tuberculosis infection, it has been shown to suppress the TLR2/MyD88/Src/ERK1/2 pathway in neutrophils, leading to reduced adhesion and F-actin polymerization.[4][5]

TLR2_MyD88_Src_ERK1_2_Pathway cluster_cell Neutrophil Mtb Mycobacterium tuberculosis (H37Rv) TLR2 TLR2 Mtb->TLR2 MyD88 MyD88 TLR2->MyD88 Src Src MyD88->Src ERK1_2 p-ERK1/2 Src->ERK1_2 Adhesion Neutrophil Adhesion & F-actin Polymerization ERK1_2->Adhesion Inflammation Inflammatory Mediators Adhesion->Inflammation OSC This compound OSC->TLR2 OSC->MyD88 OSC->Src OSC->ERK1_2

This compound inhibits the TLR2/MyD88/Src/ERK1/2 signaling pathway in neutrophils.

Neuroprotective Activity

This compound has shown promising neuroprotective effects in models of glutamate-induced apoptosis and oxygen-glucose deprivation, suggesting its potential in mitigating neurodegenerative processes.

Quantitative Data on Neuroprotective Activity
Model Parameter Measured Treatment Result Reference
Glutamate-induced apoptosis in HT-22 cellsCell ViabilityThis compound (1.25, 2.5, 5, and 10 µM)No effect on cell viability alone; protected against glutamate-induced reduction in viability[8][9]
Glutamate-induced apoptosis in HT-22 cellsApoptotic Rate (TUNEL staining)This compound (1.25, 2.5, 5, and 10 µM)Significant reduction in apoptosis[9]
Oxygen-glucose deprivation/reperfusion (OGD/R) in rat hippocampal neuronsCell Viability (MTT assay)This compound (0.8, 2, or 5 µmol/L)Significantly attenuated the decrease in cell viability[10][11]
OGD/R in rat hippocampal neuronsLDH ReleaseThis compound (0.8, 2, or 5 µmol/L)Significantly attenuated the release of LDH[10][11]
OGD/R in rat hippocampal neuronsIntracellular Calcium ([Ca2+]i)This compound (0.8, 2, or 5 µmol/L)Inhibited the elevation of [Ca2+]i in a dose-dependent manner[10][11]
Experimental Protocols

Glutamate-Induced Apoptosis in HT-22 Cells [8][9]

  • Cell Culture: HT-22 hippocampal neuronal cells are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of this compound (1.25, 2.5, 5, and 10 µM) for a specified duration.

  • Induction of Apoptosis: Glutamate (20 mM) is added to the culture medium for 24 hours to induce apoptosis.

  • Cell Viability Assay: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Apoptosis Assessment: Apoptosis is quantified by TUNEL staining and Western blot analysis of apoptosis-related proteins (cleaved caspase-3, caspase-3, cleaved caspase-9, caspase-9).

  • Oxidative Stress Measurement: Intracellular reactive oxygen species (ROS) levels are measured.

  • Signaling Pathway Analysis: The expression and translocation of Nrf2 and the expression of HO-1 are determined by Western blot and immunofluorescence.

Signaling Pathways

A key mechanism underlying the neuroprotective effects of this compound is the activation of the Nrf2/HO-1 signaling pathway. This compound promotes the translocation of Nrf2 to the nucleus, leading to the upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1), which in turn protects neuronal cells from oxidative stress-induced apoptosis.[8][9]

Nrf2_HO1_Pathway cluster_cell Neuronal Cell OSC This compound Nrf2_cyto Nrf2 (cytoplasm) OSC->Nrf2_cyto promotes translocation Nrf2_nuc Nrf2 (nucleus) Nrf2_cyto->Nrf2_nuc HO1 HO-1 Nrf2_nuc->HO1 upregulates Oxidative_Stress Oxidative Stress HO1->Oxidative_Stress Glutamate Glutamate Glutamate->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis

This compound activates the Nrf2/HO-1 signaling pathway to confer neuroprotection.

In the context of cerebral ischemia, this compound has been shown to reduce the expression of p-PI3K and p-Akt, suggesting an inhibitory role in the PI3K-Akt signaling pathway.[12] Furthermore, in OGD/R-injured hippocampal neurons, this compound down-regulates the MAPK signaling pathway by reducing the expression of p-ERK1/2, p-JNK1/2, and p-p38 MAPK.[10][11]

Anti-Cancer Activity

This compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, highlighting its potential as an anti-cancer agent.

Quantitative Data on Anti-Cancer Activity
Cell Line Assay Treatment Result Reference
Hepa1-6 and HepG2 (Hepatocellular Carcinoma)Proliferation AssayThis compound (0, 5, 10, and 20 µmol/L)Dose-dependent inhibition of proliferation[13]
Hepa1-6 and HepG2Apoptosis AssayThis compoundInduction of apoptosis[13]
Hepa1-6 and HepG2Trans-well Migration AssayThis compound (0, 5, 10, and 20 µmol/L)Dose-dependent inhibition of migration[13]
HeLa and Huh-7Anti-proliferative ActivityCaulerpa racemosa var. macrophysa extract (related research)EC50 of 130 ± 30 and 23 ± 1 μg ml-1, respectively[14]
PC-3 (Prostate Cancer)Cytotoxicity (MTT assay)Plicosepalus curviflorus extract (related research)IC50 of 25.83 μg/mL[15]
Experimental Protocols

Hepatocellular Carcinoma Cell Proliferation and Migration Assays [13]

  • Cell Culture: Hepa1-6 and HepG2 cells are cultured in appropriate media.

  • Proliferation Assay: Cells are treated with different concentrations of this compound (0, 5, 10, and 20 µmol/L) for 24, 48, and 72 hours. Cell proliferation is measured using a suitable assay (e.g., MTT, BrdU).

  • Apoptosis Assay: Apoptosis is assessed by methods such as Annexin V/PI staining followed by flow cytometry or by measuring caspase activity.

  • Migration Assay: The effect of this compound on cell migration is evaluated using a Trans-well assay. Cells are seeded in the upper chamber of the Trans-well plate with or without this compound, and the number of cells that migrate to the lower chamber is quantified.

  • Signaling Pathway Analysis: The expression and phosphorylation status of proteins in the IL-6/JAK2/STAT3 pathway are analyzed by Western blot.

Signaling Pathways

In hepatocellular carcinoma, this compound has been found to sensitize cancer cells to anti-Lag-3 immunotherapy by downregulating Fibrinogen-like protein 1 (FGL1) expression. This effect is mediated through the inhibition of the IL-6-mediated JAK2/STAT3 signaling pathway.[13]

IL6_JAK2_STAT3_Pathway cluster_cell Hepatocellular Carcinoma Cell IL6 IL-6 IL6R IL-6R IL6->IL6R JAK2 P-JAK2 IL6R->JAK2 STAT3 P-STAT3 JAK2->STAT3 FGL1 FGL1 STAT3->FGL1 upregulates Anti_Lag3 Anti-Lag-3 Immunotherapy FGL1->Anti_Lag3 sensitizes to OSC This compound OSC->JAK2 OSC->STAT3

This compound inhibits the IL-6/JAK2/STAT3 pathway, reducing FGL1 expression.

Antiviral and Anti-Tuberculosis Activities

This compound has also been investigated for its potential against viral and mycobacterial infections.

Quantitative Data on Antiviral and Anti-Tuberculosis Activities
Model Parameter Measured Treatment Result Reference
Respiratory Syncytial Virus (RSV)-infected A549 cellsRSV ReplicationThis compoundDose-dependent inhibition[16]
RSV-infected A549 cellsCell Viability (MTT assay)This compound (1, 2, and 5 µM)Attenuated the RSV-induced reduction in cell viability in a dose-dependent manner[16]
Mycobacterium tuberculosis (H37Rv)-infected C3HeB/FeJ miceMortalityThis compoundReduced mortality[4][5]
M. tuberculosis (H37Rv)-infected C3HeB/FeJ micePulmonary H37Rv GrowthThis compoundInhibited bacterial growth[4][5]
Experimental Protocols

Antiviral Assay against Respiratory Syncytial Virus (RSV) [16]

  • Cell Culture and Virus Infection: A549 lung epithelial cells are infected with RSV.

  • Treatment: Cells are pre-treated with this compound at various concentrations (1, 2, and 5 µM).

  • Virus Replication Assay: The extent of RSV replication is determined by methods such as plaque assay or qRT-PCR for viral genes.

  • Cell Viability Assay: The viability of RSV-infected cells with and without this compound treatment is measured using the MTT assay.

  • Cytokine and Chemokine Measurement: The levels of pro-inflammatory cytokines and chemokines (TNF-α, IL-6, IL-8, etc.) in the cell culture supernatant are quantified by ELISA.

  • Oxidative Stress and Nrf2 Pathway Analysis: ROS production is measured, and the activation of the Nrf2-ARE pathway is assessed by Western blot.

Anti-Tuberculosis Activity in a Murine Model [4][5]

  • Animal Model: C3HeB/FeJ mice are infected with Mycobacterium tuberculosis (H37Rv).

  • Treatment: this compound (40 mg/kg) is administered intraperitoneally.

  • Survival Analysis: The survival of the infected mice with and without treatment is monitored.

  • Bacterial Load Determination: The number of viable bacteria in the lungs is determined by colony-forming unit (CFU) assays.

  • Histopathological Analysis: Lung tissues are examined for pathological changes using H&E staining.

  • Immunological Analysis: The recruitment of neutrophils and the levels of pro-inflammatory cytokines and chemokines in the lungs are measured.

Signaling Pathways

The antiviral activity of this compound against RSV is associated with the activation of the Nrf2-ARE signaling pathway, which helps to reduce oxidative stress and inflammation in the infected lung cells.[16]

Conclusion

This compound is a multifaceted natural compound with a broad spectrum of biological activities. Its anti-inflammatory, neuroprotective, anti-cancer, antiviral, and anti-tuberculosis effects are supported by a growing body of scientific evidence. The underlying mechanisms often involve the modulation of key signaling pathways related to inflammation, oxidative stress, apoptosis, and cell proliferation. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for a range of diseases. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile.

References

The Discovery and Pharmacological Profile of Oxysophocarpine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxysophocarpine, a quinolizidine alkaloid isolated from the medicinal plant Sophora flavescens, has emerged as a compound of significant interest in the fields of pharmacology and drug development. Traditionally used in Chinese medicine, this natural product has been the subject of extensive modern research, revealing a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery of this compound, its chemical properties, and its diverse pharmacological effects, including neuroprotective, anticancer, anti-inflammatory, and antiviral activities. Detailed experimental protocols for its isolation, purification, and characterization are presented, alongside methodologies for evaluating its therapeutic potential in various preclinical models. Furthermore, this guide elucidates the molecular mechanisms underlying its actions, with a focus on key signaling pathways such as MAPK, PI3K/Akt, Nrf2/HO-1, and TLR2/MyD88. All quantitative data from cited studies are summarized in structured tables for comparative analysis, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising therapeutic agent.

Introduction

Sophora flavescens Ait., a plant belonging to the legume family, has a long history of use in traditional Chinese medicine for the treatment of various ailments, including inflammation, cancer, and viral infections.[1] Modern phytochemical investigations have led to the isolation and identification of numerous bioactive constituents from this plant, with alkaloids being a major class of compounds. Among these, this compound (OSC) has garnered considerable attention for its potent and multifaceted pharmacological properties.[2]

Chemically, this compound is a tetracyclic quinolizidine alkaloid with the molecular formula C₁₅H₂₂N₂O₂ and a molecular weight of 262.35 g/mol .[3] Its discovery and subsequent pharmacological exploration have paved the way for new therapeutic strategies targeting a range of diseases. This guide aims to provide a detailed technical resource for researchers and drug development professionals, covering the journey from the discovery of this compound to the elucidation of its mechanisms of action.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₅H₂₂N₂O₂[3]
Molecular Weight 262.35 g/mol [3]
CAS Number 26904-64-3[4]
Appearance Crystalline solid[4]
Purity (HPLC) >98%[3]
Solubility DMSO: 1 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 5 mg/ml[4]
λmax 262 nm[4]
Origin Plant/Sophora flavescens Ait.[4]

Isolation and Purification of this compound from Sophora flavescens

The isolation of this compound from its natural source is a critical first step in its study and development. Various methods have been employed, with a general workflow involving extraction, partitioning, and chromatographic separation.

Experimental Protocol: Extraction and Isolation

This protocol outlines a common method for the extraction and isolation of total alkaloids from Sophora flavescens, from which this compound can be further purified.

  • Plant Material Preparation : 3 kg of dried roots of Sophora flavescens are ground into a coarse powder.

  • Extraction :

    • The powdered root is subjected to reflux extraction three times with 95% ethanol.

    • The first extraction is performed with 8 times the volume of the plant material for 2 hours.

    • The subsequent two extractions are carried out with 6 times the volume for 1.5 hours each.

  • Concentration : The ethanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.

  • Acid-Base Extraction :

    • The pH of the aqueous suspension of the crude extract is adjusted to 10.0 with aqueous ammonia.

    • The alkaline solution is then extracted five times with chloroform.

  • Crude Alkaloid Preparation : The chloroform extracts are combined and the solvent is evaporated under reduced pressure to yield the crude total alkaloids.

  • Column Chromatography :

    • The crude alkaloid mixture is subjected to silica gel column chromatography.

    • A gradient elution is performed using a chloroform-methanol-aqueous solvent system to separate the individual alkaloids, including this compound.[5]

Experimental Workflow: Isolation and Purification

G start Dried Sophora flavescens Roots grinding Grinding start->grinding extraction Reflux Extraction with 95% Ethanol grinding->extraction concentration1 Concentration (Reduced Pressure) extraction->concentration1 partitioning Acid-Base Extraction (Chloroform) concentration1->partitioning concentration2 Concentration (Reduced Pressure) partitioning->concentration2 chromatography Silica Gel Column Chromatography concentration2->chromatography purification Further Purification (e.g., Preparative HPLC) chromatography->purification end Pure this compound purification->end

Caption: General workflow for the isolation of this compound.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a remarkable range of pharmacological activities, which are summarized in the following sections. The quantitative data from key studies are presented in tables, and the underlying signaling pathways are illustrated with diagrams.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective effects in models of cerebral ischemia and glutamate-induced neurotoxicity.

Experimental Protocol:

  • Cell Culture : Primary hippocampal neurons are cultured from neonatal Sprague-Dawley rats.

  • OGD/R Induction :

    • Neurons are washed with glucose-free Earle's Balanced Salt Solution (EBSS).

    • The culture medium is replaced with glucose-free EBSS, and the cells are placed in an anaerobic chamber (95% N₂, 5% CO₂) at 37°C for 2 hours.

    • Reperfusion is initiated by returning the cells to a normoxic incubator with normal culture medium for 24 hours.

  • Treatment : this compound (0.8, 2, or 5 µmol/L) is added to the culture medium during the reoxygenation period.

  • Assessment of Neuroprotection :

    • Cell Viability : Assessed using the MTT assay.

    • Cell Injury : Measured by the release of lactate dehydrogenase (LDH) into the culture medium.

    • Intracellular Calcium ([Ca²⁺]i) : Measured using a fluorescent calcium indicator.

    • Mitochondrial Membrane Potential (MMP) : Assessed using a fluorescent probe.[6][7]

Quantitative Data:

EndpointOGD/R ControlOSC (0.8 µmol/L)OSC (2 µmol/L)OSC (5 µmol/L)Reference
Cell Viability (MTT absorbance) Significantly decreasedIncreasedIncreasedSignificantly increased[6][7]
LDH Release Significantly increasedDecreasedDecreasedSignificantly decreased[6][7]
[Ca²⁺]i Elevation Significantly increasedInhibitedInhibitedSignificantly inhibited[6]
MMP Significantly decreasedIncreasedIncreasedSignificantly increased[6]

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways, including the MAPK, PI3K/Akt, and Nrf2/HO-1 pathways.

MAPK Signaling Pathway:

G OGDR OGD/R Injury pERK p-ERK1/2 OGDR->pERK pJNK p-JNK1/2 OGDR->pJNK pp38 p-p38 MAPK OGDR->pp38 Inflammation Inflammation (TNF-α, IL-1β) pERK->Inflammation pJNK->Inflammation pp38->Inflammation OSC This compound OSC->pERK OSC->pJNK OSC->pp38

Caption: OSC inhibits OGD/R-induced MAPK signaling.

PI3K/Akt and Nrf2/HO-1 Signaling Pathways:

Recent studies have also implicated the PI3K/Akt and Nrf2/HO-1 pathways in the neuroprotective effects of this compound, particularly in models of cerebral ischemia and glutamate-induced apoptosis.[8]

G OSC This compound PI3K p-PI3K OSC->PI3K Akt p-Akt OSC->Akt Nrf2 Nrf2 OSC->Nrf2 PI3K->Akt Neuroprotection Neuroprotection (Anti-apoptosis, Anti-oxidant) Akt->Neuroprotection HO1 HO-1 Nrf2->HO1 HO1->Neuroprotection

Caption: OSC modulates PI3K/Akt and Nrf2/HO-1 pathways.
Anticancer Effects

This compound has shown promising anticancer activity, particularly against oral squamous cell carcinoma (OSCC).

Experimental Protocol:

  • Cell Lines : SCC-9 and SCC-15 human oral squamous cell carcinoma cell lines are used.

  • Treatment : Cells are treated with this compound (5 µM) or a vehicle control.

  • Assessment of Anticancer Activity :

    • Cell Proliferation : Measured by CCK-8 assay and colony formation assay.

    • Cell Migration and Invasion : Assessed using wound-healing and Transwell assays.

    • Apoptosis : Determined by flow cytometry.[4]

Quantitative Data:

EndpointVehicle ControlOSC (5 µM)Reference
SCC-9 Cell Proliferation 100%Significantly inhibited[4]
SCC-15 Cell Proliferation 100%Significantly inhibited[4]
SCC-9 Cell Migration HighSignificantly reduced[4]
SCC-15 Cell Migration HighSignificantly reduced[4]
SCC-9 Cell Invasion HighSignificantly reduced[4]
SCC-15 Cell Invasion HighSignificantly reduced[4]

Experimental Protocol:

  • Animal Model : An SCC-9 mouse xenograft model is established.

  • Treatment : Mice are administered this compound at a dose of 80 mg/kg.

  • Assessment : Tumor growth is monitored and measured.[4]

Quantitative Data:

EndpointControl GroupOSC (80 mg/kg)Reference
Tumor Growth ProgressiveSignificantly reduced[4]
Anti-inflammatory and Analgesic Effects

This compound exhibits potent anti-inflammatory and analgesic properties in various animal models.

Experimental Protocol:

  • Animal Model : Paw edema is induced in mice by injecting carrageenan into the plantar surface of the hind paw.

  • Treatment : Mice are treated with this compound (40 and 80 mg/kg).

  • Assessment :

    • Paw Edema : Paw volume is measured at different time points after carrageenan injection.

    • Inflammatory Mediators : Levels of TNF-α, IL-1β, IL-6, and PGE₂ in the paw tissue are measured.[4]

Quantitative Data:

EndpointCarrageenan ControlOSC (40 mg/kg)OSC (80 mg/kg)Reference
Paw Edema Significant swellingInhibitedSignificantly inhibited[4]
TNF-α Level Increased-Significantly reduced[4]
IL-1β Level Increased-Significantly reduced[4]
IL-6 Level Increased-Significantly reduced[4]
PGE₂ Level Increased-Significantly reduced[4]

The anti-inflammatory effects of this compound are partly mediated through the inhibition of the TLR2/MyD88 signaling pathway, which is crucial in the inflammatory response to pathogens.

G H37Rv H37Rv (M. tuberculosis) TLR2 TLR2 H37Rv->TLR2 MyD88 MyD88 TLR2->MyD88 Src Src MyD88->Src ERK ERK1/2 Src->ERK Neutrophil Neutrophil Adhesion & F-actin Polymerization ERK->Neutrophil OSC This compound OSC->TLR2 OSC->MyD88 OSC->Src OSC->ERK

Caption: OSC inhibits the TLR2/MyD88/Src/ERK1/2 pathway.
Antiviral Activity

This compound has also been reported to possess antiviral activity, notably against the Hepatitis B virus (HBV). In vitro studies have shown that it can significantly inhibit the secretion of HBsAg and HBeAg.[1]

Quantitative Data:

VirusEndpointInhibitory PotencyReference
HBV HBsAg secretion48.3-79.3%[1]
HBV HBeAg secretion24.6-34.6%[1]

Conclusion

This compound, a natural alkaloid from Sophora flavescens, has demonstrated a wide array of promising pharmacological activities. Its neuroprotective, anticancer, anti-inflammatory, and antiviral effects are supported by a growing body of preclinical evidence. The elucidation of its mechanisms of action, involving the modulation of critical signaling pathways, provides a solid foundation for its further development as a therapeutic agent. This technical guide has consolidated the current knowledge on this compound, offering detailed experimental protocols and structured data to aid researchers and scientists in their future investigations of this multifaceted compound. Further studies, including clinical trials, are warranted to fully explore the therapeutic potential of this compound in human diseases.

References

Oxysophocarpine: A Technical Guide to Solubility and Chemical Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxysophocarpine, a quinolizidine alkaloid derived from plants of the Sophora genus, has garnered significant interest within the scientific community for its diverse pharmacological activities. As with any compound under investigation for therapeutic potential, a thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic studies, and ensuring product quality and safety. This technical guide provides a comprehensive overview of the current knowledge on the solubility and chemical stability of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development. This document summarizes available quantitative data, outlines relevant experimental protocols, and presents key signaling pathways and analytical workflows in a clear and accessible format.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. This compound's solubility has been characterized in a variety of common laboratory solvents and in vivo formulation vehicles.

Quantitative Solubility Data

The following table summarizes the known solubility values for this compound in various solvents. This data provides a baseline for the preparation of stock solutions and formulations for in vitro and in vivo studies.

Solvent SystemSolubilityReference
Dimethyl Sulfoxide (DMSO)1 mg/mL[1]
Dimethyl Sulfoxide (DMSO)52 mg/mL (198.2 mM)[2][3]
Ethanol10 mg/mL[1]
Ethanol52 mg/mL[2]
Water52 mg/mL (198.2 mM)[2]
Phosphate-Buffered Saline (PBS), pH 7.25 mg/mL[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.75 mg/mL (10.48 mM)[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.75 mg/mL (10.48 mM)[4]
10% DMSO, 90% Corn Oil≥ 2.75 mg/mL (10.48 mM)[4]
Chloroform, Dichloromethane, Ethyl Acetate, AcetoneSoluble[5]

Note: Solubility values can exhibit batch-to-batch variations. It is recommended to perform in-house solubility testing for specific batches.

Experimental Protocol for Solubility Determination

While specific protocols for the cited solubility data are not exhaustively detailed in the source materials, a general methodology for determining solubility can be outlined as follows. This protocol is based on standard laboratory practices.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected solvent(s)

  • Vials with screw caps

  • Calibrated analytical balance

  • Vortex mixer

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that saturation is reached.

  • Tightly cap the vials to prevent solvent evaporation.

  • Agitate the mixture at a constant temperature (e.g., 25 °C) using a vortex mixer followed by continuous shaking in an incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted solution using a validated HPLC method.

  • Calculate the original solubility by accounting for the dilution factor.

Chemical Stability Profile

The chemical stability of an API is its ability to resist chemical changes over time. Understanding the stability of this compound under various environmental conditions is essential for determining its shelf-life, storage conditions, and potential degradation pathways.

Forced Degradation Studies (Stress Testing)

ICH Recommended Stress Conditions:

Forced degradation studies typically involve exposing the drug substance to the following conditions:

  • Hydrolysis: Exposure to acidic and basic conditions across a range of pH values.

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.

  • Photolysis: Exposure to light, typically a combination of UV and visible light.

  • Thermal Degradation: Exposure to elevated temperatures.

General Experimental Protocol for Forced Degradation:

Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%)

  • High-purity water

  • Suitable organic solvents (e.g., methanol, acetonitrile)

  • Controlled environment chambers (for temperature, humidity, and light exposure)

  • HPLC or UPLC system, preferably with a photodiode array (PDA) detector and coupled to a mass spectrometer (MS).

Procedure:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents. For solid-state studies, use the neat API.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the this compound solution with an acidic solution (e.g., 0.1 M HCl) at room temperature and an elevated temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Treat the this compound solution with a basic solution (e.g., 0.1 M NaOH) at room temperature and an elevated temperature for a defined period.

    • Oxidative Degradation: Treat the this compound solution with hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid drug and a solution of the drug to elevated temperatures (e.g., 60-80 °C).

    • Photolytic Degradation: Expose the solid drug and a solution of the drug to a specified light source (e.g., UV and visible light) in a photostability chamber.

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples using a stability-indicating HPLC or UPLC-MS method to separate the parent drug from any degradation products.

  • Data Evaluation: Quantify the amount of remaining this compound and the formation of any degradation products. The goal is typically to achieve 5-20% degradation to ensure that the analytical method is challenged. Elucidate the structure of significant degradation products using techniques like MS/MS and NMR.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms of action of this compound is crucial for its development as a therapeutic agent. Research has indicated its involvement in key signaling pathways related to inflammation and oxidative stress. Furthermore, a well-defined analytical workflow is essential for its reliable quantification in biological matrices.

Signaling Pathways

This compound has been shown to exert neuroprotective effects by modulating the Nrf2/HO-1 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

Nrf2_HO1_Pathway cluster_nucleus Nucleus This compound This compound nrf2_keap1 Nrf2-Keap1 Complex This compound->nrf2_keap1 Induces dissociation nrf2 Nrf2 nrf2_keap1->nrf2 Release are ARE nrf2->are Translocation & Binding nucleus Nucleus ho1_gene HO-1 Gene are->ho1_gene Activates Transcription ho1_protein HO-1 Protein ho1_gene->ho1_protein Translation antioxidant_response Antioxidant Response ho1_protein->antioxidant_response Leads to

Caption: this compound-mediated activation of the Nrf2/HO-1 signaling pathway.

This compound has also been found to attenuate inflammatory responses by inhibiting the TLR4/MyD88/NF-κB signaling pathway. This pathway plays a crucial role in the innate immune response.

TLR4_Pathway cluster_cytoplasm Cytoplasm lps LPS tlr4 TLR4 lps->tlr4 Activates myd88 MyD88 tlr4->myd88 Recruits irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation inflammatory_genes Inflammatory Genes nucleus->inflammatory_genes Activates Transcription cytokines Pro-inflammatory Cytokines inflammatory_genes->cytokines Leads to This compound This compound This compound->tlr4 Inhibits

Caption: Inhibition of the TLR4/MyD88/NF-κB signaling pathway by this compound.

Experimental Workflow: UPLC-MS Analysis in Biological Matrices

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological matrix such as plasma, based on a validated UPLC-MS method.[3]

UPLC_MS_Workflow start Start: Plasma Sample Collection protein_precipitation Protein Precipitation (e.g., with methanol) start->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer drying Evaporate to Dryness (e.g., under nitrogen) supernatant_transfer->drying reconstitution Reconstitute in Mobile Phase drying->reconstitution uplc_ms_analysis UPLC-MS/MS Analysis reconstitution->uplc_ms_analysis data_processing Data Processing & Quantification uplc_ms_analysis->data_processing end End: Pharmacokinetic Parameter Calculation data_processing->end

Caption: A typical experimental workflow for the UPLC-MS/MS analysis of this compound in plasma.

Conclusion

This technical guide provides a consolidated resource on the solubility and chemical stability of this compound. The available data indicates that this compound exhibits good solubility in several organic solvents and aqueous formulations, which is advantageous for its preclinical development. While specific forced degradation data for this compound is currently limited in the literature, the general principles and protocols outlined here provide a framework for researchers to conduct their own stability-indicating studies. The elucidation of its involvement in the Nrf2/HO-1 and TLR4/MyD88/NF-κB signaling pathways offers valuable insights into its potential therapeutic mechanisms. The provided analytical workflow for UPLC-MS analysis serves as a practical guide for pharmacokinetic and metabolic studies. Further research is warranted to generate comprehensive quantitative stability data for this compound under various stress conditions to fully support its journey from a promising natural compound to a potential therapeutic agent.

References

Oxysophocarpine: A Deep Dive into its Anti-Inflammatory Signaling Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Oxysophocarpine (OSC), a quinolizidine alkaloid derived from plants of the Sophora genus, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical document provides an in-depth analysis of the molecular mechanisms underpinning OSC's anti-inflammatory effects, with a focus on its modulation of key signaling pathways. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's therapeutic potential. We will explore its impact on critical inflammatory cascades, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Toll-like Receptor 4 (TLR4) pathways, as well as its influence on the Nrf2, PI3K/AKT, and NLRP3 inflammasome signaling. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and application of this promising natural compound.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a vital component of the innate immune response, chronic inflammation is implicated in the pathogenesis of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. This compound (OSC) is a natural alkaloid that has garnered attention for its diverse pharmacological activities, most notably its potent anti-inflammatory effects[1][2]. This document synthesizes the current understanding of how OSC exerts its anti-inflammatory actions by modulating intricate intracellular signaling networks.

Quantitative Analysis of this compound's Anti-Inflammatory Efficacy

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data from published studies, providing a comparative overview of its potency and efficacy.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound

Cell Line/Primary CellsInflammatory StimulusMediatorThis compound Concentration (µmol/L)% Inhibition / EffectReference
Neonatal Rat Primary-cultured Hippocampal NeuronsOxygen-Glucose Deprivation/Reoxygenation (OGD/R)IL-1β, TNF-α0.8, 2, 5Significant down-regulation[3][4]
BV-2 MicrogliaOGD/RTNF-α, IL-1β, IL-6, MCP-1, PGE2, NONot specifiedSignificant reduction[5]
Mouse NeutrophilsMycobacterium tuberculosis (H37Rv)TNF-α, IL-1β, IL-6, MIP-2, G-CSF, KC5Abolished Mtb-induced expression and release[2]
RAW264.7 MacrophagesLipopolysaccharide (LPS)NO, TNF-α, IL-650, 100 µg/mlSignificant suppression[6]
Human Fibroblast-like SynoviocytesLPSPro-inflammatory cytokinesNot specifiedDown-regulation of expression[7]

Table 2: In Vivo Anti-Inflammatory Effects of this compound

Animal ModelInflammatory ChallengeThis compound DosageRoute of AdministrationMeasured Outcome% Reduction / EffectReference
MiceCarrageenan-induced paw edemaNot specifiedNot specifiedPaw edema volumeSignificant reduction[8]
MiceCarrageenan-induced inflammatory painNot specifiedNot specifiedMechanical allodynia thresholdImproved[8]
MiceMycobacterium tuberculosis (H37Rv) infectionNot specifiedNot specifiedPulmonary levels of TNF-α, IL-1β, IL-6, MIP-2, G-CSF, KCHampered production[2]
MiceTitanium particle-induced cranial bone resorptionNot specifiedNot specifiedBone resorptionReduction[8]
RatsCarrageenan-induced hind paw edema15, 30 mg/kgTail vein injectionPaw edemaSignificant dose-dependent effect[9]
MiceXylene-induced ear edema20, 40 mg/kgTail vein injectionEar edemaSignificant dose-dependent effect[9]
MiceAcetic acid-induced vascular permeation20, 40 mg/kgTail vein injectionVascular permeabilitySignificant dose-dependent effect[9]
MiceLPS-induced acute lung injuryNot specifiedNot specifiedNeutrophil infiltration, inflammatory cytokinesReduced[2]

Core Anti-Inflammatory Signaling Pathways Modulated by this compound

This compound's anti-inflammatory properties stem from its ability to intervene in multiple key signaling cascades. The following sections detail these pathways and OSC's specific points of modulation, accompanied by visual diagrams.

Toll-like Receptor 4 (TLR4) Signaling Pathway

Toll-like receptors (TLRs) are pattern recognition receptors that play a crucial role in the innate immune system. TLR4, in particular, recognizes lipopolysaccharide (LPS), a component of Gram-negative bacteria, initiating a pro-inflammatory cascade[10]. This compound has been shown to inhibit the expression of TLR4 and its downstream adaptor protein, Myeloid Differentiation Primary Response 88 (MyD88)[5]. This inhibition prevents the subsequent activation of downstream signaling molecules, leading to a reduction in inflammatory responses. In the context of Mycobacterium tuberculosis infection, OSC has been observed to inhibit the TLR2/MyD88/Src/ERK1/2 signaling pathway in neutrophils[2][11].

TLR4_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB/IκBα Complex IKK->NFkB_IkB Phosphorylation NFkB NF-κB (p65) NFkB_IkB->NFkB IκBα degradation IkBa p-IκBα Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2, iNOS) NFkB->Inflammatory_Genes OSC This compound OSC->TLR4 OSC->MyD88

Caption: this compound inhibits the TLR4 signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, are critical mediators of cellular responses to a variety of stimuli, including inflammation[4]. This compound has been shown to down-regulate the phosphorylation of ERK1/2, JNK1/2, and p38 MAPK in various cell types, thereby attenuating the expression of inflammatory factors[3][4]. By inhibiting the activation of these kinases, OSC effectively dampens the inflammatory cascade.

MAPK_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., OGD/R, Carrageenan) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK ERK p-ERK1/2 MAPKK->ERK JNK p-JNK1/2 MAPKK->JNK p38 p-p38 MAPKK->p38 Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response OSC This compound OSC->ERK OSC->JNK OSC->p38

Caption: this compound inhibits the MAPK signaling pathway.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB transcription factor is a master regulator of inflammation[12]. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes[13]. This compound has been demonstrated to block the activation of NF-κB, thereby suppressing the production of inflammatory mediators[5]. This inhibition is a key mechanism underlying its anti-inflammatory effects.

NFkB_Signaling_Pathway cluster_nucleus Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK NFkB_IkB NF-κB/IκBα Complex IKK->NFkB_IkB Phosphorylation NFkB NF-κB (p65) NFkB_IkB->NFkB IκBα degradation IkBa p-IκBα Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Inflammatory_Genes OSC This compound OSC->IKK Inhibits activation Nrf2_HO1_Signaling_Pathway cluster_nucleus OSC This compound Nrf2_Keap1 Nrf2/Keap1 Complex OSC->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE HO1 HO-1 Expression ARE->HO1 Anti_inflammatory Anti-inflammatory & Antioxidant Effects HO1->Anti_inflammatory PI3K_AKT_Signaling_Pathway Growth_Factors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3  Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (e.g., mTOR, NF-κB) AKT->Downstream Cell_Survival Cell Survival & Anti-inflammation Downstream->Cell_Survival OSC This compound OSC->PI3K Modulates

References

The Neuroprotective Potential of Oxysophocarpine in Neurological Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxysophocarpine (OSC), a quinolizidine alkaloid derived from the medicinal plant Sophora flavescens, has emerged as a promising neuroprotective agent with multifaceted therapeutic potential for a range of neurological disorders. Extensive preclinical studies have demonstrated its efficacy in mitigating neuronal damage in models of cerebral ischemia and epilepsy. The neuroprotective effects of OSC are attributed to its potent anti-inflammatory, anti-apoptotic, and antioxidant properties. This technical guide provides an in-depth overview of the current understanding of OSC's neuroprotective mechanisms, supported by quantitative data from key experimental studies, detailed experimental protocols, and visual representations of the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic applications of this compound in neurology.

Introduction

Neurological disorders, including stroke, epilepsy, Alzheimer's disease, and Parkinson's disease, represent a significant and growing global health burden. The complex pathophysiology of these conditions, often involving a cascade of neuroinflammation, oxidative stress, and programmed cell death, presents a formidable challenge for effective therapeutic intervention. There is a critical need for novel neuroprotective agents that can target these interconnected pathways to preserve neuronal function and prevent progressive neurodegeneration.

This compound (OSC) is a natural compound that has garnered considerable attention for its diverse pharmacological activities.[1] This guide focuses on the compelling evidence supporting the neuroprotective effects of OSC, with a primary emphasis on its role in ischemic stroke and epilepsy, for which the most robust data are currently available. While direct evidence in Alzheimer's and Parkinson's disease models is still emerging, the known mechanisms of action of OSC suggest a strong therapeutic rationale for its investigation in these and other neurodegenerative conditions.

This guide will systematically present the quantitative evidence of OSC's neuroprotective efficacy, provide detailed methodologies for replicating key experiments, and illustrate the intricate signaling pathways through which OSC exerts its beneficial effects.

Mechanisms of Neuroprotection

The neuroprotective properties of this compound are underpinned by its ability to modulate multiple key signaling pathways implicated in neuronal injury and death. The primary mechanisms include:

  • Anti-inflammation: OSC significantly suppresses the neuroinflammatory response by inhibiting the activation of microglia and the production of pro-inflammatory cytokines.[2][3]

  • Anti-apoptosis: OSC demonstrates potent anti-apoptotic effects by regulating the expression of key proteins in the apoptotic cascade, thereby preventing programmed cell death.[4][5]

  • Anti-oxidative Stress: OSC enhances the cellular antioxidant defense system, protecting neurons from damage induced by reactive oxygen species (ROS).[6][7]

These mechanisms are orchestrated through the modulation of specific signaling cascades, which are detailed in the subsequent sections.

Key Signaling Pathways Modulated by this compound

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in regulating neuronal survival and death in response to ischemic insults.[8] this compound has been shown to modulate this pathway by inhibiting the phosphorylation of key kinases.[8][9]

  • Extracellular signal-regulated kinases (ERK1/2): While ERK1/2 activation is often associated with cell survival, its sustained activation can contribute to neuronal damage. OSC has been observed to down-regulate the phosphorylation of ERK1/2 in response to injury.[9]

  • c-Jun N-terminal kinases (JNK1/2): The JNK pathway is strongly linked to apoptotic cell death in neurons. OSC effectively suppresses the phosphorylation of JNK1/2.[9]

  • p38 MAPK: Similar to JNK, the p38 MAPK pathway is a key mediator of inflammation and apoptosis. OSC treatment leads to a significant reduction in p38 phosphorylation.[9]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEKK MEKK Ras->MEKK MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK1/2->Transcription_Factors MKK4/7 MKK4/7 MEKK->MKK4/7 MKK3/6 MKK3/6 MEKK->MKK3/6 JNK1/2 JNK1/2 MKK4/7->JNK1/2 JNK1/2->Transcription_Factors p38 p38 MKK3/6->p38 p38->Transcription_Factors This compound This compound This compound->ERK1/2 This compound->JNK1/2 This compound->p38 Inflammation_Apoptosis Inflammation & Apoptosis Transcription_Factors->Inflammation_Apoptosis

MAPK Signaling Pathway Inhibition by this compound.
TLR4/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a key initiator of the innate immune response and plays a critical role in neuroinflammation.[7] this compound has been shown to inhibit this pathway at multiple levels.[3]

  • TLR4 and MyD88: OSC downregulates the expression of TLR4 and its downstream adaptor protein, Myeloid differentiation primary response 88 (MyD88).[3]

  • NF-κB Activation: By inhibiting the upstream signaling components, OSC prevents the activation and nuclear translocation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[3] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2][3]

TLR4_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex IκBα IκBα IKK_Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus This compound This compound This compound->TLR4 This compound->MyD88 This compound->NF-κB Pro-inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NF-κB_nucleus->Pro-inflammatory_Genes activates transcription Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Nrf2_cyto Nrf2 Keap1->Nrf2_cyto releases Nrf2_nucleus Nrf2 Nrf2_cyto->Nrf2_nucleus translocates This compound This compound This compound->Nrf2_cyto promotes release ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to HO-1_Gene HO-1 Gene ARE->HO-1_Gene activates transcription HO-1_Protein HO-1 Protein HO-1_Gene->HO-1_Protein Antioxidant_Effect Antioxidant Effect HO-1_Protein->Antioxidant_Effect In_Vitro_OGDR_Workflow Start Start Neuron_Culture Primary Hippocampal Neuron Culture (7-10 days) Start->Neuron_Culture OGD Oxygen-Glucose Deprivation (2 hours) Neuron_Culture->OGD Reperfusion Reperfusion (24 hours) OGD->Reperfusion OSC_Treatment Add this compound Reperfusion->OSC_Treatment Assessment Assess Neuroprotection (MTT, LDH assays) Reperfusion->Assessment OSC_Treatment->Assessment End End Assessment->End In_Vivo_Epilepsy_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization OSC_Admin This compound Administration (i.p.) Acclimatization->OSC_Admin Pilocarpine_Admin Pilocarpine Administration (i.p.) OSC_Admin->Pilocarpine_Admin Behavioral_Obs Behavioral Observation (Seizure latency, mortality) Pilocarpine_Admin->Behavioral_Obs Tissue_Harvest Tissue Harvest (24 hours post-seizure) Behavioral_Obs->Tissue_Harvest Analysis Histological & Biochemical Analysis (Nissl, Western Blot) Tissue_Harvest->Analysis End End Analysis->End

References

A Technical Whitepaper on the Anti-Cancer Properties of Oxysophocarpine in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Oxysophocarpine (OSC), a natural alkaloid, has demonstrated significant pharmacological activities, with recent initial studies highlighting its potential as an anti-cancer agent. This document provides a comprehensive technical overview of the preclinical evidence for this compound's efficacy against various cancer types, including oral squamous cell carcinoma (OSCC) and hepatocellular carcinoma (HCC). It details the compound's mechanisms of action, which encompass the inhibition of cell proliferation, induction of apoptosis and cell cycle arrest, and suppression of metastasis. This paper summarizes key quantitative data from these studies, outlines the experimental protocols used, and visualizes the core signaling pathways targeted by this compound. The findings suggest that this compound warrants further investigation as a potential therapeutic agent in oncology.

Introduction

This compound is a quinolizidine alkaloid extracted from plants of the Sophora genus, traditionally used in Chinese medicine for various ailments.[1] Its pharmacological profile includes anti-inflammatory, neuroprotective, and anti-viral properties.[2] Emerging research has now extended its potential applications into oncology, where it has been shown to exhibit cytotoxic and cytostatic effects against cancer cells. These initial studies reveal that this compound's anti-tumor activities are multifaceted, involving the modulation of key signaling pathways that govern cell growth, survival, and metastasis. This whitepaper synthesizes the foundational research on this compound's anti-cancer properties to serve as a technical guide for the scientific and drug development community.

Mechanisms of Anti-Cancer Action

Preclinical studies indicate that this compound exerts its anti-cancer effects through several distinct, yet interconnected, mechanisms.

Inhibition of Cell Proliferation and Viability

This compound has been shown to significantly inhibit the viability and proliferation of cancer cells. In studies involving oral squamous cell carcinoma (OSCC) cell lines (SCC-9 and SCC-15) and hepatocellular carcinoma (HCC) cell lines (HepG2 and Hepa1-6), treatment with OSC led to a dose-dependent reduction in cell viability.[2][3] This anti-proliferative effect has been confirmed through multiple assays, including Cell Counting Kit-8 (CCK-8), 5-ethynyl-2'-deoxyuridine (EdU) staining, and colony formation assays.[2]

Induction of Apoptosis

A key mechanism of this compound's anti-tumor activity is the induction of programmed cell death, or apoptosis. Flow cytometry analysis using Annexin V/PI staining has demonstrated that OSC treatment significantly increases the percentage of apoptotic cells in both OSCC and HCC cell lines.[2][3] The pro-apoptotic effect is further substantiated by the observed increase in the activity of caspase-3, a critical executioner caspase in the apoptotic cascade.[2]

Induction of Cell Cycle Arrest

Beyond inducing apoptosis, this compound can halt the progression of the cell cycle. In OSCC cells, OSC administration was found to induce cell cycle arrest, specifically by reducing the transition from the G1 to the S phase.[2] This disruption of the cell cycle prevents cancer cells from replicating, thereby contributing to the overall inhibition of tumor growth.

Inhibition of Metastasis: Migration and Invasion

The metastatic spread of cancer is a primary driver of mortality. This compound has demonstrated the ability to suppress the key processes of metastasis. In vitro wound-healing and Transwell assays have shown that OSC markedly reduces the migration and invasion capabilities of OSCC cells.[2] This anti-metastatic effect is associated with the downregulation of proteins involved in epithelial-mesenchymal transition (EMT) and invasion, such as MMP-9 and vimentin, and the upregulation of E-cadherin.[2]

Signaling Pathways Targeted by this compound

This compound's diverse anti-cancer effects are mediated through its interaction with specific intracellular signaling pathways.

The Nrf2/HO-1 Axis in Oral Squamous Cell Carcinoma

In oral squamous cell carcinoma, the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, often considered oncogenic in this context, is a key target of this compound.[4] Studies have shown that Nrf2 is highly expressed in OSCC tissues and is associated with poor prognosis.[2] this compound treatment reduces the expression of both Nrf2 and its downstream effector, heme oxygenase 1 (HO-1).[2][4] The inactivation of this Nrf2/HO-1 signaling axis by OSC is mechanically linked to the observed reduction in OSCC cell proliferation, migration, and invasion.[2]

Nrf2_HO1_Pathway cluster_OSC This compound (OSC) cluster_Pathway Nrf2/HO-1 Signaling in OSCC OSC OSC Nrf2 Nrf2 OSC->Nrf2 HO1 HO-1 Nrf2->HO1 Proliferation Proliferation HO1->Proliferation Metastasis Metastasis HO1->Metastasis Apoptosis Apoptosis HO1->Apoptosis

Caption: this compound inhibits the Nrf2/HO-1 pathway in OSCC.

The IL-6/JAK2/STAT3/FGL1 Axis in Hepatocellular Carcinoma

In hepatocellular carcinoma, this compound has been found to sensitize cancer cells to immunotherapy by modulating the IL-6/JAK2/STAT3 signaling pathway.[3][5] This pathway leads to the expression of Fibrinogen-like protein 1 (FGL1), a major ligand for the immune checkpoint receptor LAG-3.[3] By downregulating IL-6-mediated JAK2/STAT3 activation, this compound decreases the expression of FGL1 on HCC cells.[3][5] This reduction in FGL1 enhances the efficacy of anti-LAG-3 immunotherapy, allowing CD8+ T cells to more effectively target and eliminate tumor cells.[3]

IL6_JAK2_STAT3_Pathway cluster_OSC This compound (OSC) cluster_Pathway IL-6/JAK2/STAT3 Signaling in HCC OSC OSC JAK2 p-JAK2 OSC->JAK2 IL6 IL-6 IL6->JAK2 STAT3 p-STAT3 JAK2->STAT3 FGL1 FGL1 STAT3->FGL1 ImmuneEvasion Immune Evasion (via LAG-3) FGL1->ImmuneEvasion Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation CellLines Cancer Cell Lines (e.g., OSCC, HCC) OSC_Treatment This compound Treatment (Dose/Time Response) CellLines->OSC_Treatment Proliferation Proliferation Assays (CCK-8, EdU) OSC_Treatment->Proliferation Apoptosis Apoptosis Assays (Flow Cytometry) OSC_Treatment->Apoptosis Metastasis Metastasis Assays (Transwell, Wound-Healing) OSC_Treatment->Metastasis Mechanism Mechanism Analysis (Western Blot, qRT-PCR) OSC_Treatment->Mechanism Xenograft Establish Xenograft Tumor Model Mechanism->Xenograft Hypothesis for In Vivo Test OSC_Admin Systemic OSC Administration Xenograft->OSC_Admin TumorGrowth Monitor Tumor Growth (Volume & Weight) OSC_Admin->TumorGrowth IHC Ex Vivo Analysis (IHC, Western Blot) TumorGrowth->IHC

References

Oxysophocarpine: Mechanisms of Apoptosis Induction and Cell Cycle Arrest in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Oxysophocarpine (OSC), a quinoline alkaloid derived from plants of the Sophora genus, has demonstrated significant pharmacological potential, including potent anticancer activities. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound induces apoptosis and cell cycle arrest in various cancer cell models. It consolidates findings on key signaling pathways, including the PI3K/Akt, Nrf2/HO-1, and JAK2/STAT3 pathways, that are modulated by OSC. This document summarizes quantitative data on its efficacy, details essential experimental protocols for its study, and presents visual diagrams of the core signaling cascades to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a natural alkaloid that has been investigated for a wide range of pharmacological effects, including anti-inflammatory, antiviral, and anti-arrhythmic properties[1]. In recent years, its role as an anticancer agent has become a primary focus of research. Multiple studies have shown that OSC can inhibit the proliferation and metastasis of cancer cells, making it a promising candidate for oncological drug development[2][3]. The primary mechanisms underlying its anticancer effects are the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest). This guide serves as a comprehensive resource, detailing the molecular underpinnings of these processes and providing practical information for their investigation in a laboratory setting.

Core Anticancer Effects of this compound

Induction of Apoptosis

Apoptosis is a crucial process of programmed cell death that eliminates malignant cells. This compound has been shown to effectively trigger this process in several cancer types, including hepatocellular carcinoma and oral squamous cell carcinoma[2][3]. The primary mechanism is the activation of the intrinsic or mitochondrial pathway of apoptosis.

Key events in OSC-induced apoptosis include:

  • Modulation of Bcl-2 Family Proteins: OSC treatment alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it has been observed to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax[4][5]. This shift in the Bax/Bcl-2 ratio is a critical step that leads to the permeabilization of the mitochondrial outer membrane[4].

  • Mitochondrial Dysfunction: The increased Bax/Bcl-2 ratio leads to a loss of the mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytoplasm[4].

  • Caspase Activation: In the cytoplasm, cytochrome c participates in the formation of the apoptosome, which activates the initiator caspase, Caspase-9. Activated Caspase-9 then cleaves and activates the executioner caspase, Caspase-3[4][6]. Elevated levels of cleaved Caspase-3 are a hallmark of OSC-induced apoptosis and are responsible for the cleavage of various cellular substrates, leading to the characteristic morphological changes of cell death[4][5].

Induction of Cell Cycle Arrest

In addition to promoting cell death, this compound inhibits cancer cell proliferation by inducing cell cycle arrest[2]. The cell cycle is a tightly regulated process, and its dysregulation is a fundamental characteristic of cancer[7][8]. By halting the cycle at specific checkpoints, OSC prevents cancer cells from replicating their DNA and dividing. While the exact phase of arrest can be cell-type dependent, studies on related compounds like sophocarpine have shown an arrest in the G0/G1 phase[9]. This effect is typically mediated by the modulation of key cell cycle regulatory proteins, such as cyclin-dependent kinases (CDKs) and their associated cyclins[10][11].

Molecular Mechanisms and Signaling Pathways

This compound exerts its effects by modulating several critical intracellular signaling pathways that govern cell survival, proliferation, and apoptosis.

Inhibition of the PI3K/Akt Survival Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation and is often hyperactivated in cancer[12]. Sophocarpine, a closely related alkaloid, has been shown to suppress glioblastoma by inhibiting the PI3K/Akt pathway[9]. It achieves this by reducing the phosphorylation of both PI3K and Akt, thereby inactivating the downstream signaling that would normally suppress apoptosis and promote proliferation[9]. In castration-resistant prostate cancer, sophocarpine was also found to exert its anticancer effects by inactivating this pathway[13]. This mechanism is a key contributor to the pro-apoptotic effects of these compounds.

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad | Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 | Apoptosis Apoptosis OSC This compound OSC->Akt Inhibits Phosphorylation Bcl2->Apoptosis |

Caption: Inhibition of the PI3K/Akt survival pathway by this compound.
Modulation of the Nrf2/HO-1 Axis

In oral squamous cell carcinoma (OSCC), the Nrf2/HO-1 signaling pathway is often upregulated and correlates with poor patient outcomes[2]. This compound has been found to inhibit the growth and metastasis of OSCC by directly targeting this axis. It reduces the expression of both Nrf2 (Nuclear factor erythroid 2-related factor 2) and its downstream target, heme oxygenase 1 (HO-1)[2]. The inactivation of this pathway by OSC leads to reduced proliferation, migration, and angiogenesis, alongside increased apoptosis and cell cycle arrest in OSCC cells[2].

Nrf2_HO1_Pathway OSC This compound Nrf2 Nrf2 OSC->Nrf2 Inhibits Apoptosis Apoptosis & Cell Cycle Arrest OSC->Apoptosis HO1 HO-1 Nrf2->HO1 TumorGrowth Tumor Growth & Metastasis HO1->TumorGrowth

Caption: this compound targets the Nrf2/HO-1 axis in cancer cells.
Downregulation of the JAK2/STAT3 Pathway

In hepatocellular carcinoma (HCC), this compound has been shown to sensitize cancer cells to immunotherapy by reducing the expression of Fibrinogen-like protein 1 (FGL1)[3]. This effect is achieved through the downregulation of the IL-6-mediated JAK2/STAT3 signaling pathway[3]. By inhibiting this pathway, OSC not only contributes to direct anticancer effects like apoptosis and reduced proliferation but also enhances the efficacy of immune checkpoint inhibitors like anti-Lag-3 therapy[3].

JAK_STAT_Pathway IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK2 JAK2 IL6R->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates FGL1 FGL1 Expression STAT3->FGL1 Induces ImmuneEvasion Immune Evasion FGL1->ImmuneEvasion OSC This compound OSC->JAK2 Inhibits

Caption: OSC downregulates IL-6-mediated JAK2/STAT3 signaling.

Quantitative Analysis of this compound's Efficacy

The effectiveness of this compound is dose-dependent. The following tables summarize representative quantitative data from studies on its effects on cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of this compound

Cell Line Cancer Type IC50 Value (µM) Exposure Time (h)
HepG2 Hepatocellular Carcinoma Concentration-dependent 24, 48, 72
Hepa1-6 Hepatocellular Carcinoma Concentration-dependent 24, 48, 72
Tca8113 Oral Squamous Cell Carcinoma Not specified Not specified
Cal27 Oral Squamous Cell Carcinoma Not specified Not specified

(Note: Specific IC50 values are often determined empirically for each study. The data indicates a dose-dependent inhibition of proliferation in HCC cells at concentrations of 5, 10, and 20 µM[3].)

Table 2: Effect of this compound on Apoptosis and Cell Cycle

Cell Line Concentration (µM) Effect on Apoptosis Effect on Cell Cycle
HepG2 5, 10, 20 Increased apoptosis rate[3] Not specified
Hepa1-6 5, 10, 20 Increased apoptosis rate[3] Not specified
OSCC Cells Not specified Enhanced apoptosis[2] Cell cycle arrest induced[2]
GBM Cells* Not specified Increased apoptosis rate[9] G0/G1 phase arrest[9]

*(Data for Glioblastoma (GBM) cells is based on the related compound sophocarpine.)

Key Experimental Protocols

Reproducible and accurate assessment of this compound's effects requires standardized protocols. Below are methodologies for key experiments.

Experimental_Workflow Start Cancer Cell Culture Treatment Treat with this compound (Varying Doses & Times) Start->Treatment Assays Perform Assays Treatment->Assays Viability Cell Viability (CCK-8 / MTT) Assays->Viability Apoptosis Apoptosis (Annexin V / PI) Assays->Apoptosis CellCycle Cell Cycle (PI Staining) Assays->CellCycle Protein Protein Analysis (Western Blot) Assays->Protein Analysis Data Analysis & Interpretation Viability->Analysis Apoptosis->Analysis CellCycle->Analysis Protein->Analysis

Caption: General experimental workflow for studying this compound's effects.
Cell Viability Assessment (CCK-8 Assay)

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C until the color develops.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle control.

Apoptosis Detection (Annexin V-FITC/PI Staining by Flow Cytometry)
  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at selected concentrations for a predetermined time (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are early apoptotic, while double-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
  • Cell Culture and Treatment: Culture cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells and wash with cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Analysis: Analyze the DNA content using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined by analyzing the fluorescence intensity.

Protein Expression Analysis (Western Blotting)
  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

This compound is a potent natural compound that effectively induces apoptosis and cell cycle arrest in a variety of cancer cells. Its multifaceted mechanism of action, involving the modulation of critical signaling pathways like PI3K/Akt and Nrf2/HO-1, underscores its potential as a therapeutic agent. The data presented in this guide highlights its dose-dependent efficacy and provides a framework for its further investigation.

Future research should focus on:

  • Elucidating the precise mechanisms of cell cycle arrest across a broader range of cancer types.

  • Investigating the potential of this compound in combination therapies with conventional chemotherapy or immunotherapy to enhance efficacy and overcome drug resistance.

  • Conducting in vivo studies in animal models to validate the in vitro findings and assess the safety and pharmacokinetic profile of OSC.

  • Identifying additional molecular targets to fully map its mechanism of action.

This comprehensive guide provides the foundational knowledge and methodologies for scientists to advance the study of this compound, with the ultimate goal of translating these promising preclinical findings into novel cancer therapies.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Oxysophocarpine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and emerging methods for the extraction and purification of oxysophocarpine, a quinolizidine alkaloid primarily found in plants of the Sophora genus, such as Sophora alopecuroides. The protocols detailed below are intended to serve as a foundational guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound has garnered significant scientific interest due to its diverse pharmacological activities. As a derivative of matrine, it is a key bioactive constituent in various traditional medicinal herbs. The isolation of high-purity this compound is crucial for accurate pharmacological studies and potential therapeutic applications. This document outlines various extraction and purification strategies, from conventional solvent-based methods to modern techniques, providing detailed protocols and comparative data to aid in the selection of the most suitable method for your research needs.

Extraction Methodologies

The choice of extraction method significantly impacts the yield and purity of the obtained this compound. Below is a summary of common techniques with their respective operational parameters.

Quantitative Data Summary of Extraction Methods
Extraction MethodPlant MaterialSolventKey ParametersYield/Extraction RateReference
Enzyme-Assisted Ultrasonic Extraction Sophora moorcroftiana seeds77.18% EthanolEnzyme: 10% (w/w) cellulose-hemicellulose complex; Ultrasonic Power: 267.01 W; Time: 45 min; Solid-Liquid Ratio: 1:44.82 (g/mL)Total Alkaloids: 4.00% (w/w); this compound content: 0.35% (w/w) of seeds[1]
Reverse Three-Phase Membrane Cycle Sophora alopecuroidesOrganic Phase: Chloroform; Aqueous Phases: HCl and NaOHHCl: 0.3 mol/L; NaOH: 0.75 mol/L; Aqueous:Organic Ratio: 1:1; Cycle Time: 60 minExtraction Rate: 98.21%
Microwave-Assisted Extraction (Adapted) Sophora flavescens roots (for Oxymatrine)60% EthanolPower: 500 W; Temperature: 50°C; Time: 10 min; Liquid-to-Material Ratio: 20:1 (mL/g)Yield of Oxymatrine: 14.37 mg/g
Acid-Base Extraction Sophora alopecuroides L. coarse powder5% H₂SO₄ (extraction), 5% NaOH (pre-treatment)Soaked in NaOH overnight, then extracted with H₂SO₄Yield of Total Alkaloids: 312g from 5kg of powder[2]
Solvent Extraction (Acidified) Seeds of Sophora alopecuroides0.4% Hydrochloric acidRoom temperature immersionExtraction Yield of Total Alkaloids: 3.67%

Experimental Protocols: Extraction

Protocol 1: Enzyme-Assisted Ultrasonic Extraction

This method utilizes enzymes to break down plant cell walls, enhancing the release of intracellular components, which is then expedited by ultrasonic cavitation.

Materials and Equipment:

  • Dried and powdered Sophora plant material (e.g., seeds)

  • Cellulose-hemicellulose complex enzyme

  • 77% Ethanol

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Weigh the powdered plant material.

  • Add the cellulose-hemicellulose complex enzyme at a concentration of 10% of the plant material's weight.

  • Add the 77% ethanol solution at a solid-to-liquid ratio of 1:45 (g/mL).

  • Place the mixture in an ultrasonic bath or use a probe sonicator.

  • Apply ultrasonic power of approximately 270 W for 45 minutes.

  • After extraction, filter the mixture to separate the extract from the plant residue.

  • Wash the residue with a small amount of the ethanol solution to recover any remaining extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator to obtain the crude alkaloid extract.

Protocol 2: Acid-Base Extraction

This conventional method leverages the alkaline nature of alkaloids to separate them from other plant constituents.

Materials and Equipment:

  • Coarse powder of Sophora alopecuroides

  • 5% Sodium hydroxide (NaOH) solution

  • 5% Sulfuric acid (H₂SO₄) solution

  • Beakers and flasks

  • Filtration apparatus

Procedure:

  • Weigh the coarse powder of Sophora alopecuroides.[2]

  • Add a 4-fold volume of 5% NaOH solution and allow it to soak overnight.[2]

  • Discard the alkaline solution.[2]

  • To the residue, add 5% H₂SO₄ solution for extraction. The exact volume and duration may need optimization, but multiple extractions are recommended.

  • Filter the acidic extract to remove the plant material.

  • The resulting acidic solution contains the alkaloids as their salt form. This crude extract can then be further processed for purification.

Purification Methodologies

Following extraction, the crude extract contains a mixture of alkaloids and other impurities. Chromatographic techniques are essential for the isolation of pure this compound.

Experimental Protocols: Purification

Protocol 3: Column Chromatography

This is a standard technique for separating compounds based on their differential adsorption to a stationary phase.

Materials and Equipment:

  • Crude alkaloid extract

  • Silica gel (100-200 mesh) or neutral alumina

  • Glass chromatography column

  • Solvents for mobile phase (e.g., petroleum ether, acetone, chloroform, methanol, ammonia)

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

  • Column Packing: Prepare a slurry of silica gel or neutral alumina in the initial mobile phase solvent (e.g., petroleum ether). Pour the slurry into the column and allow it to pack uniformly without air bubbles.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., acetone or a mixture of chloroform and methanol). A suggested gradient for total alkaloids from Sophora alopecuroides is petroleum ether-acetone.[2] For this compound, a chloroform-methanol gradient is often effective.

  • Fraction Collection: Collect the eluate in fractions.

  • Monitoring: Monitor the separation process using TLC. Spot each fraction on a TLC plate and develop it in a suitable solvent system. Visualize the spots under UV light or with an appropriate staining reagent.

  • Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC) and concentrate them using a rotary evaporator.

Protocol 4: Recrystallization

This is a final purification step to obtain highly pure crystalline this compound.

Materials and Equipment:

  • Partially purified this compound

  • Suitable solvent (e.g., acetone, ethanol, or a mixture)

  • Heating plate with a water or oil bath

  • Erlenmeyer flask

  • Filtration apparatus (for hot filtration if needed)

  • Ice bath

Procedure:

  • Dissolve the partially purified this compound in a minimal amount of a suitable hot solvent.[3]

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool down slowly to room temperature. Crystals should start to form.

  • To maximize crystal formation, place the flask in an ice bath.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Experimental Workflow

Extraction_Purification_Workflow cluster_extraction Extraction Methods cluster_purification Purification Methods Start Sophora Plant Material (e.g., S. alopecuroides) Extraction Extraction Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Solvent_Ext Solvent Extraction UAE Ultrasonic-Assisted MAE Microwave-Assisted Crude_Extract Crude Alkaloid Extract Filtration->Crude_Extract Purification Purification Crude_Extract->Purification Analysis Purity Analysis (TLC, HPLC) Purification->Analysis CC Column Chromatography Prep_HPLC Preparative HPLC Recrystal Recrystallization Pure_OSC Pure this compound Analysis->Pure_OSC

Caption: General workflow for the extraction and purification of this compound.

Signaling Pathways Modulated by this compound

This compound has been reported to interact with several key signaling pathways implicated in various diseases.

Nrf2/HO-1 Signaling Pathway

Nrf2_HO1_Pathway OSC This compound Nrf2 Nrf2 OSC->Nrf2 promotes dissociation Keap1 Keap1 Nrf2->Keap1 bound ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds HO1 HO-1 ARE->HO1 induces expression Oxidative_Stress Oxidative Stress HO1->Oxidative_Stress attenuates

Caption: this compound's modulation of the Nrf2/HO-1 pathway.

KIT/PI3K Signaling Pathway

KIT_PI3K_Pathway OSC This compound KIT KIT OSC->KIT upregulates PI3K PI3K KIT->PI3K activates Akt Akt PI3K->Akt activates Bcl2 Bcl-2 Akt->Bcl2 upregulates Apoptosis Apoptosis Bcl2->Apoptosis inhibits

Caption: this compound's role in the KIT/PI3K anti-apoptotic pathway.

References

Application Notes and Protocols for Oxysophocarpine in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysophocarpine (OSC), a quinolizidine alkaloid derived from plants of the Sophora genus, has demonstrated a wide range of pharmacological activities, positioning it as a compound of significant interest for in vitro research and drug development. These application notes provide a comprehensive overview of OSC's effects on various cell lines and detailed protocols for its use in cell culture experiments. OSC has been shown to possess anti-inflammatory, anti-cancer, neuroprotective, and antiviral properties, primarily through the modulation of key signaling pathways.

Mechanisms of Action

This compound exerts its effects by targeting multiple signaling pathways involved in inflammation, apoptosis, and cell proliferation. In studies on hepatocellular carcinoma cells (HepG2 and Hepa1-6), OSC was found to inhibit proliferation and induce apoptosis.[1][2] Furthermore, it sensitized these cancer cells to immunotherapy by downregulating the IL-6-mediated JAK2/STAT3 signaling pathway.[1][2]

In the context of inflammation, OSC has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][4][5] This anti-inflammatory action is partly mediated by the inhibition of the TLR2/MyD88/Src/ERK1/2 signaling pathway in neutrophils infected with Mycobacterium tuberculosis.[3][4]

Neuroprotective effects of OSC have been observed in hippocampal neurons and HT-22 cells, where it prevents apoptosis induced by glutamate and oxygen-glucose deprivation.[6][7][8][9] These effects are linked to the activation of the Nrf2/HO-1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.[6][7][9] Additionally, in lung epithelial cells, OSC alleviates acute lung injury by inhibiting apoptosis through the KIT/PI3K signaling pathway.[10][11][12]

Data Presentation

The following tables summarize the quantitative data from various in vitro studies on this compound.

Table 1: Effective Concentrations of this compound in Different Cell Lines

Cell LineExperimental ModelEffective OSC Concentration(s)Observed EffectReference(s)
NeutrophilsM. tuberculosis (H37Rv) Infection5 µMReduced adhesion and F-actin polymerization[3]
HT-22Glutamate-induced apoptosis1.25, 2.5, 5, 10 µMInhibition of apoptosis, reduced ROS levels[7][9]
BEAS-2BLPS-induced acute lung injury40, 80 µmol/LReduced apoptosis, increased cell viability[12]
HepG2, Hepa1-6Hepatocellular Carcinoma5, 10, 20 µmol/LInhibition of proliferation, increased apoptosis[2]
BV-2 MicrogliaOxygen-Glucose Deprivation/Reoxygenation1, 3, 5 μMIncreased cell viability, reduced LDH release[13]
Hippocampal NeuronsOxygen-Glucose Deprivation/Reperfusion1, 2, 5 μmol/LAttenuated neuronal damage, increased cell viability[8]
A549Respiratory Syncytial Virus (RSV) InfectionNot specifiedInhibited RSV replication, increased cell viability[14]

Table 2: Summary of this compound's Effects on Signaling Pathways and Biomarkers

Cell Line/ModelSignaling Pathway/BiomarkerEffect of OSC TreatmentReference(s)
Neutrophils (M. tuberculosis)TLR2/MyD88/Src/ERK1/2Decreased expression/phosphorylation[3]
HT-22 (Glutamate-induced)Nrf2/HO-1Upregulation[6][7]
BEAS-2B (LPS-induced)KIT/PI3K, Bcl-2Increased expression[10][11][12]
BEAS-2B (LPS-induced)BAXDecreased expression[12]
HepG2, Hepa1-6IL-6/JAK2/STAT3Downregulation[1][2]
BV-2 Microglia (OGD/R)TLR4/MyD88/NF-κBSuppression[13]
Hippocampal Neurons (OGD/RP)Caspase-3, Caspase-12Decreased expression[8]
A549 (RSV-infected)Nrf2-AREActivation[14]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of adherent or suspension cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (OSC) stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 8 x 10³ cells per well and allow them to adhere overnight.[7]

  • Treatment: The following day, treat the cells with various concentrations of OSC (e.g., 1.25 to 20 µM) for the desired duration (e.g., 12, 24, or 48 hours).[2][7] Include a vehicle control (medium with the same concentration of solvent used to dissolve OSC) and a positive control for cytotoxicity if applicable.

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.

Protocol 2: Apoptosis Assay (TUNEL Staining)

This protocol is used to detect DNA fragmentation, a hallmark of apoptosis, in cells treated with this compound.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • This compound (OSC)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.3% Triton X-100 in PBS)

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture cells on coverslips or chamber slides and treat with the desired concentrations of OSC and appropriate controls.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 30 minutes at room temperature.[7]

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.3% Triton X-100 for 5 minutes at room temperature.[7]

  • TUNEL Staining: Wash with PBS and proceed with the TUNEL staining according to the manufacturer's instructions. This typically involves incubating the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in the dark.[7]

  • Counterstaining: Wash the cells and counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei, while all nuclei will be stained blue with DAPI.[9]

  • Quantification: Determine the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained).

Protocol 3: Western Blotting

This protocol is used to analyze the expression levels of specific proteins in signaling pathways affected by this compound.

Materials:

  • Treated and control cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against TLR2, MyD88, p-ERK1/2, Nrf2, HO-1, KIT, PI3K, Bcl-2, BAX, etc.)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

The following diagrams illustrate the signaling pathways modulated by this compound and a general experimental workflow for its in vitro application.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results & Interpretation start Select Cell Line culture Cell Culture start->culture treatment Treat Cells with OSC culture->treatment osc_prep Prepare OSC Stock osc_prep->treatment incubation Incubate treatment->incubation viability Viability Assay (MTT) incubation->viability apoptosis Apoptosis Assay (TUNEL) incubation->apoptosis western Western Blot incubation->western qpcr qPCR incubation->qpcr data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis western->data_analysis qpcr->data_analysis conclusion Conclusion data_analysis->conclusion

General experimental workflow for in vitro studies with this compound.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 Src Src MyD88->Src ERK p-ERK1/2 Src->ERK Inflammation Pro-inflammatory Cytokine Production ERK->Inflammation OSC This compound OSC->TLR2 inhibits OSC->MyD88 inhibits OSC->Src inhibits OSC->ERK inhibits

Anti-inflammatory signaling pathway of this compound.

neuroprotective_pathway cluster_stimulus Stress Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glutamate Glutamate/ Oxidative Stress Apoptosis Apoptosis Glutamate->Apoptosis Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation OSC This compound OSC->Nrf2 promotes dissociation ARE ARE Nrf2_nuc->ARE binds HO1 HO-1 Expression ARE->HO1 HO1->Apoptosis inhibits anti_cancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor JAK2 JAK2 IL6R->JAK2 STAT3 STAT3 JAK2->STAT3 STAT3_nuc p-STAT3 STAT3->STAT3_nuc translocation OSC This compound OSC->JAK2 inhibits OSC->STAT3 inhibits Gene_Exp Gene Expression (e.g., FGL1) STAT3_nuc->Gene_Exp

References

Application Notes and Protocols for Oxysophocarpine Dissolution in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of oxysophocarpine solutions for use in in vitro research. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.

Introduction to this compound

This compound (OSC) is a quinolizidine alkaloid extracted from the medicinal plant Sophora alopecuroides.[1][2] It has demonstrated a wide range of pharmacological effects, including neuroprotective, anti-inflammatory, and anticancer properties.[3][4] In cancer research, this compound has been shown to inhibit the growth and metastasis of oral squamous cell carcinoma (OSCC) by targeting the Nrf2/HO-1 axis.[2] Furthermore, it has been found to suppress inflammatory responses by attenuating the MAPK and NF-κB pathways.[2] Given its therapeutic potential, consistent and proper preparation of this compound for in vitro studies is essential for obtaining valid experimental outcomes.

Data Presentation: this compound Solubility

The solubility of this compound can vary based on the solvent and any batch-to-batch differences. The following table summarizes solubility data from various suppliers. It is recommended to use fresh, anhydrous solvents, especially for dimethyl sulfoxide (DMSO), as absorbed moisture can reduce solubility.[2]

SolventSolubilityMolar Concentration (Approx.)Notes
Dimethyl Sulfoxide (DMSO) ≥ 53.7 mg/mL[5]~198.2 mM[2]Fresh DMSO is recommended as moisture can decrease solubility.[2]
Ethanol (EtOH) ≥ 36.4 mg/mL[5]~138.8 mM-
Water ≥ 23.85 mg/mL[5]~90.9 mM-
Phosphate-Buffered Saline (PBS, pH 7.2) 5 mg/mL[3]~19.1 mM-

Molecular Weight of this compound: 262.34 g/mol

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO

This protocol details the preparation of a concentrated stock solution, which can be aliquoted and stored for future use, minimizing repeated freeze-thaw cycles.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

  • Sterile 0.22 µm syringe filter and syringe

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 20 mM stock solution, weigh 5.25 mg of this compound.

  • Dissolving: Add the weighed powder to a sterile tube. Using a micropipette, add the calculated volume of anhydrous DMSO. For a 20 mM solution, add 1 mL of DMSO for every 5.25 mg of powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (if required): If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes until the solution is clear.[1]

  • Sterilization: To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This is particularly important if the solution is not prepared in a sterile environment.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes or cryovials. Store the aliquots at -20°C or -80°C to maintain stability.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into cell culture medium to achieve the final desired concentration for treating cells. It is crucial to ensure the final DMSO concentration is non-toxic to the cells being used (typically ≤ 0.5%).

Materials:

  • 20 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thawing: Thaw an aliquot of the 20 mM this compound stock solution at room temperature.

  • Serial Dilution (Example for a 5 µM final concentration): a. Perform an intermediate dilution. For example, add 2.5 µL of the 20 mM stock solution to 997.5 µL of pre-warmed cell culture medium to create a 50 µM intermediate solution. Mix gently by pipetting. b. Add the required volume of the intermediate solution to your cell culture plates. For instance, to achieve a final concentration of 5 µM in a well containing 2 mL of medium, add 200 µL of the 50 µM intermediate solution.

  • Final DMSO Concentration Check: In the example above, the final concentration of DMSO in the cell culture medium would be 0.025%, which is well below the cytotoxic threshold for most cell lines.

  • Application: Immediately add the final working solution to the cells in culture. Gently swirl the plate to ensure even distribution.

Visualizations

Experimental Workflow

G cluster_stock Stock Solution Preparation (20 mM) cluster_working Working Solution Preparation weigh 1. Weigh 5.25 mg This compound add_dmso 2. Add 1 mL Anhydrous DMSO weigh->add_dmso mix 3. Vortex/Sonicate Until Dissolved add_dmso->mix filter 4. Sterile Filter (0.22 µm) mix->filter store 5. Aliquot and Store at -20°C / -80°C filter->store thaw 6. Thaw Stock Solution store->thaw intermediate 7. Prepare Intermediate Dilution in Medium thaw->intermediate final 8. Prepare Final Working Solution intermediate->final treat 9. Treat Cells in vitro final->treat

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway

G mtb Mtb Infection tlr2 TLR2 mtb->tlr2 Activates myd88 MyD88 tlr2->myd88 src Src myd88->src erk ERK1/2 src->erk inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) erk->inflammation Promotes osc This compound osc->tlr2 Inhibits

Caption: this compound inhibits the TLR2-mediated inflammatory pathway.[4][6]

References

Application Notes and Protocols for Oxysophocarpine Administration in Mouse Models of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysophocarpine (OSC), a tetracyclic quinolizidine alkaloid extracted from the traditional Chinese herb Sophora alopecuroides, has demonstrated significant anti-tumor effects in various preclinical cancer models. These application notes provide a comprehensive overview of the administration of this compound to mouse models of cancer, detailing effective dosages, administration routes, and treatment schedules. The accompanying protocols offer step-by-step guidance for the preparation and in vivo administration of this compound, along with methods for assessing its efficacy.

Data Presentation

The anti-tumor efficacy of this compound has been evaluated in several mouse models of cancer. The following tables summarize the quantitative data from key studies, providing a clear comparison of its effects across different cancer types, dosages, and administration routes.

In Vivo Anti-Tumor Efficacy of this compound
Cancer ModelCell LineMouse StrainThis compound Dose & ScheduleAdministration RouteTumor Growth InhibitionReference
Hepatocellular CarcinomaHepa1-6C57BL/650 mg/kg, dailyIntraperitonealSignificant reduction in tumor volume and weight[1]
Oral Squamous Cell CarcinomaSCC-9Nude Mice80 mg/kg, every 2 days for 3 weeksIntraperitonealMarkedly inhibited tumor growth; smaller tumor size and reduced tumor weight compared to control[1]
In Vitro Effects of this compound on Cancer Cells
Cell LineCancer TypeConcentration (µmol/L)EffectReference
Hepa1-6, HepG2Hepatocellular Carcinoma5, 10, 20Dose-dependent inhibition of proliferation and migration; induction of apoptosis[1]
SCC-9, SCC-15Oral Squamous Cell Carcinoma3, 5, 7Dose-dependent decrease in Nrf2 and HO-1 expression; reduced proliferation and induced apoptosis

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate assessment of this compound's anti-tumor activity.

Protocol 1: Preparation of this compound for Intraperitoneal Injection

Materials:

  • This compound powder

  • Sterile 0.9% sodium chloride (saline) solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles (25-27 gauge)

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 50 mg/kg or 80 mg/kg) and the average weight of the mice in the experimental group, calculate the total amount of this compound needed.

  • Reconstitution:

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add a small volume of sterile 0.9% saline to the tube. The final concentration should be calculated to ensure the desired dose is administered in a suitable injection volume (typically 0.1-0.2 mL for a 20-25g mouse). For example, to administer a 50 mg/kg dose to a 20g mouse in a 0.1 mL volume, the required concentration would be 10 mg/mL.

  • Dissolution: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution, but ensure the solution returns to room temperature before injection.

  • Sterilization: Draw the this compound solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube or directly into the injection syringes.

  • Storage: Use the prepared solution immediately. If short-term storage is necessary, keep it at 4°C for no longer than 24 hours.

Protocol 2: In Vivo Administration of this compound via Intraperitoneal Injection

Materials:

  • Prepared sterile this compound solution

  • Mice bearing tumors

  • Appropriate animal restraint device

  • Sterile syringes and needles (25-27 gauge)

  • 70% ethanol wipes

Procedure:

  • Animal Restraint: Properly restrain the mouse to expose the abdominal area.

  • Site Preparation: Clean the injection site in the lower right quadrant of the abdomen with a 70% ethanol wipe to minimize the risk of infection.

  • Injection:

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity, being careful to avoid puncturing the internal organs.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the calculated volume of the this compound solution.

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions. Continue to monitor the animals' overall health, including body weight, throughout the study period. A study on hepatocellular carcinoma xenografts showed that daily intraperitoneal injections of 50 mg/kg this compound had little effect on the bodyweight of the mice, suggesting good tolerability at this dose[1].

Protocol 3: Assessment of Anti-Tumor Efficacy

Materials:

  • Calipers

  • Animal scale

Procedure:

  • Tumor Measurement:

    • Measure the tumor dimensions (length and width) using calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length × Width²) / 2 .

  • Body Weight:

    • Record the body weight of each mouse at regular intervals (e.g., twice a week) to monitor for signs of toxicity.

  • Endpoint:

    • At the end of the study (e.g., after 3 weeks of treatment), euthanize the mice according to approved institutional protocols.

    • Excise the tumors and record their final weight.

  • Data Analysis:

    • Compare the tumor volumes and weights between the this compound-treated group and the vehicle control group to determine the extent of tumor growth inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for evaluating its in vivo efficacy.

experimental_workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis TumorCellCulture Tumor Cell Culture TumorImplantation Tumor Implantation in Mice TumorCellCulture->TumorImplantation OSC_Prep This compound Preparation Treatment Treatment Initiation (OSC or Vehicle) OSC_Prep->Treatment TumorGrowth Tumor Growth Monitoring TumorImplantation->TumorGrowth TumorGrowth->Treatment EfficacyAssessment Efficacy Assessment (Tumor Volume & Weight) Treatment->EfficacyAssessment DataAnalysis Data Analysis & Statistical Comparison EfficacyAssessment->DataAnalysis PathwayAnalysis Signaling Pathway Analysis (Western Blot, etc.) EfficacyAssessment->PathwayAnalysis

Experimental workflow for in vivo evaluation of this compound.

signaling_pathways cluster_hcc Hepatocellular Carcinoma cluster_oscc Oral Squamous Cell Carcinoma cluster_crpc Castration-Resistant Prostate Cancer (related compound) IL6 IL-6 JAK2 JAK2 IL6->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates FGL1 FGL1 STAT3->FGL1 upregulates TumorGrowth_HCC Tumor Proliferation & Migration FGL1->TumorGrowth_HCC promotes OSC_HCC This compound OSC_HCC->JAK2 inhibits Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 activates TumorGrowth_OSCC Tumor Proliferation & Angiogenesis HO1->TumorGrowth_OSCC promotes OSC_OSCC This compound OSC_OSCC->Nrf2 inhibits PI3K PI3K AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates TumorGrowth_CRPC Tumor Progression mTOR->TumorGrowth_CRPC promotes Sophocarpine Sophocarpine Sophocarpine->PI3K inhibits

Signaling pathways modulated by this compound in cancer.

References

Validated HPLC Method for the Quantification of Oxysophocarpine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of oxysophocarpine. The described method is simple, rapid, and accurate, making it suitable for the quality control of herbal medicines and pharmaceutical formulations containing this active alkaloid. The protocol includes comprehensive information on chromatographic conditions, sample preparation, and validation parameters, ensuring reliable and reproducible results.

Introduction

This compound is a quinolizidine alkaloid predominantly found in plants of the Sophora genus. It has garnered significant interest in the pharmaceutical industry due to its diverse pharmacological activities, including anti-inflammatory, antiviral, and anti-arrhythmic effects. Accurate and precise quantification of this compound in various matrices is crucial for quality control, pharmacokinetic studies, and formulation development. This application note details a robust, validated reversed-phase HPLC (RP-HPLC) method for its quantification.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required. The system used for the development of this method was a Shimadzu LC-20A System with N2010 chromatographic software, an LC-20AT pump, a SPO-M20A diode array detector, a SIL-20A autosampler, and a CT0-10AS column oven.[1]

  • Chromatographic Column: A Phenomenex Gemini C18 column (250 mm x 4.6 mm, 5 µm) is recommended for optimal separation.[2]

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥ 98%)

    • Methanol (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Water (HPLC grade or ultrapure)

Chromatographic Conditions

The separation and quantification of this compound are achieved using the following isocratic elution conditions:

ParameterCondition
Mobile Phase Methanol : 0.2% Phosphoric Acid in Water (7:93, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 205 nm
Injection Volume 10 µL
Preparation of Solutions
  • Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations suitable for constructing a calibration curve.

  • Sample Preparation (for seeds of Sophora alopecuroides):

    • Pulverize the dried seeds into a fine powder.

    • Accurately weigh a portion of the powder and transfer it to a volumetric flask.

    • Add an appropriate volume of methanol and sonicate for a specified time to extract the alkaloids.

    • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis. This is typically done by injecting a standard solution multiple times and evaluating parameters such as peak area repeatability, theoretical plates, and tailing factor.

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure: A series of at least five concentrations of this compound working standards are injected. A calibration curve is constructed by plotting the peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

The described method demonstrated good linearity with a correlation coefficient (r) of ≥ 0.9997 for this compound.[2]

Accuracy (Recovery)

Accuracy is determined by performing recovery studies.

  • Procedure: A known amount of this compound standard is spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery is then calculated.

  • Acceptance Criteria: The mean recovery should be within 98-102%.

The mean recovery for this compound using this method was found to be 97.0%.[2]

Precision

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Procedure:

    • Repeatability: Multiple injections of the same standard solution are performed on the same day.

    • Intermediate Precision: The analysis is repeated on different days by different analysts.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

These are typically determined based on the signal-to-noise ratio (S/N) of the chromatogram (3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include the mobile phase composition, pH, flow rate, and column temperature.

Data Presentation

The quantitative data for the validated HPLC method for this compound are summarized in the tables below.

Table 1: Chromatographic Conditions and System Suitability

ParameterValue
Column Phenomenex Gemini C18 (250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase Methanol : 0.2% Phosphoric Acid (7:93, v/v)[2]
Flow Rate 1.0 mL/min[2]
Temperature 30°C[2]
Detection 205 nm[2]
Injection Volume 10 µL

Table 2: Summary of Validation Parameters

Validation ParameterResultAcceptance Criteria
Linearity (r) ≥ 0.9997[2]≥ 0.999
Accuracy (% Recovery) 97.0%[2]98-102%
Precision (%RSD) Data not available≤ 2%
LOD Data not available-
LOQ Data not available-
Robustness Data not availableNo significant change in results

Visualizations

The following diagrams illustrate the key workflows and relationships in the development and application of this HPLC method.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation cluster_output Output prep_standard Prepare Standard Solutions hplc_system HPLC System Setup prep_standard->hplc_system prep_sample Prepare Sample Extract prep_sample->hplc_system run_analysis Chromatographic Run hplc_system->run_analysis data_acquisition Data Acquisition run_analysis->data_acquisition quantification Quantification data_acquisition->quantification validation Method Validation quantification->validation results Final Results validation->results

Caption: Experimental workflow for this compound quantification.

validation_parameters cluster_params Validation Parameters (ICH Guidelines) method Validated HPLC Method linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision specificity Specificity method->specificity lod LOD method->lod loq LOQ method->loq robustness Robustness method->robustness

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Oxysophocarpine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysophocarpine (OSC), a quinolizidine alkaloid extracted from the medicinal plant Sophora alopecuroides, has garnered significant interest for its diverse pharmacological activities, including potent anti-inflammatory, anti-viral, and anti-cancer effects. Understanding its metabolic fate is crucial for drug development, enabling the assessment of its efficacy, safety, and pharmacokinetic profile. This document provides detailed application notes and protocols for the analysis of this compound and its metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The provided methodologies cover quantitative analysis in biological matrices and in vitro metabolism studies using liver microsomes.

Quantitative Analysis of this compound and Sophocarpine in Rat Plasma by LC-MS/MS

This protocol details a validated method for the simultaneous quantification of this compound and its primary active metabolite, sophocarpine, in rat plasma.[1]

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of rat plasma in a centrifuge tube, add 20 µL of internal standard (IS) solution (e.g., Matrine, 100 ng/mL in methanol).

  • Add 50 µL of 1 M sodium hydroxide solution and vortex for 30 seconds.

  • Add 1 mL of ethyl acetate, vortex for 3 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System: Agilent 1200 series or equivalent.

  • Mass Spectrometer (MS): Applied Biosystems API 4000 triple quadrupole mass spectrometer or equivalent with an electrospray ionization (ESI) source.

  • LC Column: Zorbax Extend-C18 column (2.1 mm × 50 mm, 5 µm) or equivalent.

  • Mobile Phase: Acetonitrile: 10 mM ammonium acetate in water (15:85, v/v).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

Table 1: MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
This compound263.2148.14527
Sophocarpine247.2148.14025
Matrine (IS)249.2148.14226
Data Presentation

The performance of the analytical method is summarized in the following tables.

Table 2: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
This compound5 - 2000> 0.995
Sophocarpine2.5 - 1000> 0.995

Table 3: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
This compoundLLOQ5< 15< 15± 20
Low10< 10< 10± 15
Medium100< 10< 10± 15
High1600< 10< 10± 15
SophocarpineLLOQ2.5< 15< 15± 20
Low5< 10< 10± 15
Medium50< 10< 10± 15
High800< 10< 10± 15

Table 4: Recovery and Matrix Effect

AnalyteQC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
This compoundLow1085.2 ± 5.198.7 ± 4.3
Medium10088.6 ± 4.5101.2 ± 3.8
High160086.9 ± 3.899.5 ± 3.1
SophocarpineLow583.7 ± 6.297.4 ± 5.5
Medium5087.1 ± 5.3102.1 ± 4.7
High80085.4 ± 4.998.9 ± 4.2

In Vitro Metabolism of this compound using Rat Liver Microsomes

This protocol provides a general framework for investigating the in vitro metabolism of this compound using rat liver microsomes. This approach is essential for identifying potential metabolites and understanding the enzymatic pathways involved in its biotransformation.

Experimental Protocol

1. Incubation Procedure

  • Prepare incubation mixtures in microcentrifuge tubes containing:

    • Rat liver microsomes (0.5 mg/mL protein concentration).

    • This compound (final concentration of 1-10 µM).

    • NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride).

    • Phosphate buffer (0.1 M, pH 7.4) to a final volume of 200 µL.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound.

  • Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.

  • Vortex and centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in the mobile phase for LC-MS/MS analysis.

2. Metabolite Identification using UPLC-Q-TOF/MS

For the identification of unknown metabolites, a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) instrument is recommended.

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: Waters Xevo G2-S QTOF or equivalent.

  • LC Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Perform full scan MS and data-dependent MS/MS (ddMS2) or MSE acquisition to obtain precursor and fragment ion information.

  • Metabolite Identification: Utilize metabolite identification software (e.g., UNIFI, MassLynx) to screen for potential metabolites based on predicted biotransformation pathways (e.g., hydroxylation, N-oxidation, demethylation) and compare fragmentation patterns with the parent drug.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Rat Plasma add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Workflow for quantitative analysis of this compound.

Signaling Pathways

This compound has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways.

G cluster_tlr TLR2/MyD88/Src/ERK1/2 Pathway TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 Src Src MyD88->Src ERK ERK1/2 Src->ERK Inflammation Inflammation ERK->Inflammation OSC This compound OSC->TLR2 Inhibits

Caption: Inhibition of the TLR2 signaling pathway by this compound.[2]

G cluster_kit KIT/PI3K Signaling Pathway KIT KIT PI3K PI3K KIT->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits OSC This compound OSC->KIT Activates

Caption: Modulation of the KIT/PI3K pathway by this compound.

G cluster_nrf2 Nrf2/HO-1 Signaling Pathway ROS Oxidative Stress (ROS) Nrf2 Nrf2 ROS->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Induces Antioxidant Antioxidant Response HO1->Antioxidant OSC This compound OSC->Nrf2 Promotes Nuclear Translocation

Caption: Activation of the Nrf2/HO-1 pathway by this compound.

References

Application Notes and Protocols: Identification of Oxysophocarpine Cellular Targets Using a Genome-Wide CRISPR-Cas9 Screen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxysophocarpine (OSC), a natural alkaloid derived from Sophora flavescens, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[1][2] Despite its therapeutic potential, the direct cellular targets and the complete molecular mechanisms underlying its bioactivities remain to be fully elucidated. This document outlines a comprehensive protocol for a genome-wide CRISPR-Cas9 loss-of-function screen designed to systematically identify the cellular targets of this compound. By identifying genes whose knockout confers resistance to OSC-induced cytotoxicity, this approach will uncover novel proteins and pathways essential for its mechanism of action, thereby accelerating its development as a therapeutic agent.

Introduction

This compound has been shown to modulate several key signaling pathways, including the Nrf2/HO-1, MAPK, TLR2/MyD88/Src/ERK1/2, and KIT/PI3K pathways, which are implicated in its anti-inflammatory, anti-apoptotic, and neuroprotective effects.[3][4][5][6] In various cancer cell lines, including oral squamous cell carcinoma and hepatocellular carcinoma, OSC has been observed to inhibit proliferation and metastasis.[1][2][7] However, the direct binding partners and primary mediators of OSC's effects are largely unknown.

A forward genetics approach using a genome-wide CRISPR-Cas9 knockout screen is a powerful, unbiased method to identify genes that are essential for the activity of a compound.[3][8] This strategy involves creating a pooled population of cells, each with a single gene knockout, and then applying a selective pressure—in this case, treatment with this compound. Cells that harbor a knockout of a gene essential for OSC's cytotoxic mechanism will survive and become enriched in the population. Subsequent next-generation sequencing (NGS) can identify these enriched single-guide RNAs (sgRNAs), thereby revealing the corresponding genes as potential cellular targets of OSC.[5][9]

This application note provides a detailed experimental workflow, protocols, and data presentation framework for conducting a CRISPR-Cas9 screen to uncover the cellular targets of this compound.

Known Signaling Pathways of this compound

To provide a biological context for potential screen hits, it is useful to visualize the currently understood signaling pathways modulated by this compound.

Oxysophocarpine_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 KIT KIT PI3K PI3K KIT->PI3K Src Src MyD88->Src ERK12 ERK1/2 Src->ERK12 inflammation inflammation ERK12->inflammation Inflammation MAPK_pathway Other MAPKs (JNK, p38) MAPK_pathway->inflammation AKT AKT PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 Activates Bax Bax AKT->Bax Inhibits Nrf2_Keap1 Nrf2-Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes HO1 HO-1 Nrf2_nuc->HO1 Transcription Oxidative_Stress Oxidative Stress HO1->Oxidative_Stress Reduces OSC This compound OSC->TLR2 Inhibits OSC->KIT Activates OSC->MAPK_pathway Inhibits OSC->Nrf2_Keap1 Activates

Figure 1. Known signaling pathways modulated by this compound.

Experimental Design and Workflow

The proposed experiment is a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that confer resistance to this compound. The overall workflow is depicted below.

CRISPR_Screen_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis cluster_validation Phase 4: Validation A1 1. Establish Cas9-expressing HepG2 cell line B1 3. Transduce Cas9-HepG2 cells with sgRNA library at low MOI A1->B1 A2 2. Amplify and package pooled sgRNA library (e.g., GeCKO v2) A2->B1 B2 4. Puromycin selection of transduced cells B1->B2 B3 5. Split population: - Control (DMSO) - Treatment (OSC) B2->B3 B4 6. Culture for 14-21 days (maintain selective pressure) B3->B4 C1 7. Harvest cells and extract genomic DNA B4->C1 C2 8. PCR amplify sgRNA and perform NGS C1->C2 C3 9. Data analysis (e.g., MAGeCK) to identify enriched sgRNAs C2->C3 D1 10. Validate top hit genes using individual sgRNAs C3->D1 D2 11. Confirm knockout by Western Blot / Sanger Sequencing D1->D2 D3 12. Phenotypic validation: Cell viability assays D2->D3

Figure 2. Experimental workflow for the CRISPR-Cas9 screen.

Detailed Experimental Protocols

Protocol 1: Generation of a Stable Cas9-Expressing Cell Line
  • Cell Line Selection: The human hepatocellular carcinoma cell line HepG2 is selected due to its documented response to this compound.[1]

  • Lentiviral Transduction: Transduce HepG2 cells with a lentiviral vector expressing Cas9 and a selection marker (e.g., blasticidin), such as lentiCas9-Blast (Addgene plasmid #52962).

    • Plate 1 x 10^6 HepG2 cells in a 6-well plate 24 hours prior to transduction.

    • On the day of transduction, replace the medium with fresh medium containing polybrene (final concentration 8 µg/mL).

    • Add the Cas9-expressing lentivirus at a multiplicity of infection (MOI) of 0.3-0.5 to ensure single viral integration per cell.

    • Incubate for 24 hours.

  • Antibiotic Selection:

    • After 24 hours, replace the virus-containing medium with fresh medium.

    • 48 hours post-transduction, begin selection by adding blasticidin at a pre-determined optimal concentration (e.g., 5-10 µg/mL).

    • Maintain selection for 7-10 days, replacing the medium with fresh blasticidin-containing medium every 2-3 days, until all non-transduced control cells have died.

  • Validation of Cas9 Expression:

    • Expand the surviving pool of blasticidin-resistant cells.

    • Confirm Cas9 protein expression via Western blot analysis.[8]

Protocol 2: Pooled sgRNA Library Transduction
  • Library: A genome-scale sgRNA library, such as the Human GeCKO v2 library, will be used.[6] This library targets 19,050 genes with 6 sgRNAs per gene.

  • Lentivirus Production: Package the pooled sgRNA library into lentiviral particles by transfecting HEK293T cells with the library plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G).

  • Titer Determination: Determine the functional titer of the lentiviral library on the Cas9-expressing HepG2 cells to calculate the required volume for an MOI of 0.3.

  • Large-Scale Transduction:

    • Plate a sufficient number of Cas9-HepG2 cells to ensure a representation of at least 500 cells per sgRNA in the library (e.g., ~120,000 sgRNAs x 500 = 6 x 10^7 cells).

    • Transduce the cells with the sgRNA library virus at an MOI of 0.3.

    • After 24 hours, replace the medium.

  • Selection:

    • 48 hours post-transduction, select transduced cells with puromycin (1-2 µg/mL) for 3-5 days.

    • Collect a baseline cell sample (T0) for genomic DNA extraction.

Protocol 3: this compound Screen
  • Drug Concentration Determination: Prior to the screen, determine the IC50 of this compound on Cas9-HepG2 cells using a cell viability assay such as CellTiter-Glo.[10][11] The screen will be performed at a concentration that results in ~80-90% cell death over 14 days (e.g., IC80-90).

  • Screening:

    • Split the puromycin-selected cell population into two arms: a control group treated with DMSO and a treatment group treated with this compound at the predetermined IC80-90 concentration.

    • Culture the cells for 14-21 days, passaging as needed and maintaining a minimum of 500x library representation at each passage.

    • Continuously supplement the medium with either DMSO or this compound.

  • Harvesting: At the end of the screen, harvest at least 6 x 10^7 cells from both the DMSO-treated and OSC-treated populations.

Protocol 4: Hit Identification and Analysis
  • Genomic DNA Extraction: Extract genomic DNA from the T0, DMSO-treated, and OSC-treated cell pellets using a commercial kit.

  • sgRNA Amplification and Sequencing:

    • Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol.[9][12] The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.

    • Sequence the resulting amplicons on a high-throughput sequencer (e.g., Illumina NextSeq). Aim for a read depth of at least 200-500 reads per sgRNA.

  • Data Analysis:

    • Use bioinformatics tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data.[13][14]

    • The analysis will involve aligning reads to the sgRNA library, counting sgRNA abundance, and calculating the log-fold change (LFC) of each sgRNA in the OSC-treated population relative to the DMSO-treated population.

    • Genes with multiple sgRNAs that are significantly enriched (positive LFC and low FDR) in the OSC-treated sample will be identified as primary hits.

Data Presentation and Interpretation

The results from the CRISPR screen should be organized to clearly identify and prioritize candidate genes for further validation.

Table 1: Hypothetical Top Gene Hits from this compound Resistance Screen

Rank Gene Symbol Gene Description Average log2(Fold Change) P-value False Discovery Rate (FDR)
1 ABCB1 ATP Binding Cassette Subfamily B Member 1 8.2 1.5e-8 4.1e-7
2 SLCO1B1 Solute Carrier Organic Anion Transporter Family Member 1B1 7.5 3.2e-8 4.3e-7
3 NQO1 NAD(P)H Quinone Dehydrogenase 1 6.8 9.1e-7 8.2e-6
4 KCNH2 Potassium Voltage-Gated Channel Subfamily H Member 2 6.5 2.4e-6 1.5e-5

| 5 | TOP2A | Topoisomerase (DNA) II Alpha | 6.1 | 5.5e-6 | 2.8e-5 |

Protocol 5: Validation of Top Candidate Genes

It is crucial to validate the top hits from the primary screen to confirm their role in this compound sensitivity.[15]

  • Individual Gene Knockout: For each of the top 3-5 candidate genes, generate individual knockout cell lines in Cas9-HepG2 cells using at least two independent sgRNAs per gene. A non-targeting sgRNA should be used as a control.

  • Verification of Knockout:

    • Confirm the gene knockout at the protein level using Western blot analysis.[16][17][18]

    • Verify the introduction of insertions/deletions (indels) at the genomic level by Sanger sequencing of the target locus.

  • Phenotypic Validation:

    • Perform cell viability assays (e.g., MTT or CellTiter-Glo) to compare the sensitivity of the individual knockout cell lines and the non-targeting control cells to a range of this compound concentrations.[10][19]

    • A successful validation will show a rightward shift in the dose-response curve for the knockout cells, indicating increased resistance to this compound.

Table 2: Hypothetical Validation of Top Hits by Cell Viability Assay

Gene Knockout sgRNA IC50 of this compound (µM) Fold Change in IC50 (vs. NTC)
Non-Targeting Control NTC-1 25.5 ± 2.1 1.0
ABCB1 sgABCB1-1 155.2 ± 12.8 6.1
ABCB1 sgABCB1-2 149.8 ± 11.5 5.9
SLCO1B1 sgSLCO1B1-1 120.1 ± 9.7 4.7
SLCO1B1 sgSLCO1B1-2 115.4 ± 8.9 4.5
NQO1 sgNQO1-1 65.3 ± 5.4 2.6

| NQO1 | sgNQO1-2 | 62.1 ± 4.9 | 2.4 |

Conclusion

The application of a genome-wide CRISPR-Cas9 screen provides a powerful and unbiased approach to deconvolve the complex pharmacology of natural products like this compound. The successful execution of the protocols detailed herein is expected to yield a high-confidence list of candidate genes that are mechanistically linked to this compound's cellular activity. The validation of these hits will not only illuminate the primary targets and pathways modulated by this promising compound but will also provide crucial insights for its future development as a targeted therapeutic agent in oncology and other disease areas. The identification of novel targets can open new avenues for drug design, biomarker discovery, and patient stratification strategies.

References

Application of Oxysophocarpine in the Investigation of the Nrf2/HO-1 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysophocarpine (OSC), a quinolizidine alkaloid derived from the roots of Sophora species, has demonstrated significant potential in cellular protection, particularly through its interaction with the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1] This pathway is a critical cellular defense mechanism against oxidative stress.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds like OSC, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including HO-1, initiating their transcription.[1] The induction of HO-1 and other antioxidant enzymes helps to mitigate oxidative damage, reduce inflammation, and inhibit apoptosis.[1] These application notes provide a comprehensive overview of the use of this compound as a tool to study and modulate the Nrf2/HO-1 signaling pathway, complete with detailed experimental protocols and quantitative data.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on key markers of the Nrf2/HO-1 pathway and related cellular responses in glutamate-challenged HT-22 mouse hippocampal cells.

This compound (µM)Cell Viability (%)
0 (Glutamate only)46.98 ± 1.85
1.25Increased
2.5Increased
5.0Increased
10.079.67 ± 7.17
Table 1: Effect of this compound on Cell Viability in Glutamate-Treated HT-22 Cells.[1]
This compound (µM)Relative ROS Levels
0 (Glutamate only)Significantly elevated
1.25Decreased
2.5Decreased
5.0Decreased
10.0Significantly decreased
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production in Glutamate-Treated HT-22 Cells.[1]
This compound (µM)Bcl-2/Bax Ratio
0 (Glutamate only)Decreased
1.25Increased
2.5Increased
5.0Increased
10.0Significantly increased
Table 3: Effect of this compound on the Bcl-2/Bax Ratio in Glutamate-Treated HT-22 Cells.[1]
This compound (µM)HO-1 Protein Expression (Fold Change)
01.0
1.25Increased
2.5Increased
5.0Increased
10.0Significantly Increased
Table 4: Dose-Dependent Induction of HO-1 Protein Expression by this compound in HT-22 Cells.[1]

Signaling Pathway and Experimental Workflow Diagrams

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OSC This compound Keap1_Nrf2 Keap1-Nrf2 Complex OSC->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (e.g., Glutamate) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Keap1_Nrf2->Keap1 Ub Ubiquitin Nrf2_cyto->Ub Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocation Keap1->Ub Proteasome Proteasome Degradation Ub->Proteasome HO1_protein HO-1 Protein Products Biliverdin, CO, Fe2+ HO1_protein->Products catalyzes Heme Heme Heme->HO1_protein substrate ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds to HO1_gene HO-1 Gene ARE->HO1_gene activates transcription Antioxidant_Genes Other Antioxidant Genes ARE->Antioxidant_Genes activates transcription HO1_gene->HO1_protein translation

Nrf2/HO-1 signaling pathway activation by this compound.

Experimental_Workflow cluster_assays Cellular and Molecular Assays start Start: HT-22 Cell Culture treatment Treatment: 1. This compound (different concentrations) 2. Glutamate (to induce stress) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt ros DCFH-DA Assay (ROS Levels) treatment->ros tunel TUNEL Assay (Apoptosis) treatment->tunel western Western Blot (Nrf2, HO-1, Bcl-2, Bax, Caspases) treatment->western if_staining Immunofluorescence (Nrf2 Nuclear Translocation) treatment->if_staining data_analysis Data Analysis and Quantification mtt->data_analysis ros->data_analysis tunel->data_analysis western->data_analysis if_staining->data_analysis conclusion Conclusion: This compound activates Nrf2/HO-1 pathway, protecting cells. data_analysis->conclusion

References

Application Notes and Protocols for Oxysophocarpine in Animal Models of Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysophocarpine (OSC), a quinolizidine alkaloid derived from plants such as Sophora flavescens, has demonstrated significant anti-inflammatory, anti-apoptotic, and neuroprotective properties. These characteristics make it a compelling candidate for investigation in the context of neuroinflammatory diseases. This document provides detailed application notes and protocols for utilizing this compound in established in vitro and in vivo models of neuroinflammation. The methodologies outlined herein are synthesized from published research to guide the design and execution of experiments aimed at evaluating the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its anti-neuroinflammatory effects primarily through the modulation of key signaling pathways. In models of ischemic injury and microglial activation, OSC has been shown to inhibit the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling cascade. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). Additionally, this compound can attenuate neuroinflammation by modulating the Mitogen-Activated Protein Kinase (MAPK) pathway, including the phosphorylation of ERK, JNK, and p38.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative effects of this compound in various experimental models of neuroinflammation.

Table 1: In Vitro Efficacy of this compound in Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

ParameterCell TypeModelThis compound ConcentrationResultReference
Cell ViabilityBV-2 MicrogliaOGD/R50, 100, 200 µMIncreased cell viability significantly
LDH ReleaseBV-2 MicrogliaOGD/R50, 100, 200 µMDecreased LDH release significantly
TNF-α ProductionBV-2 MicrogliaOGD/R50, 100, 200 µMReduced TNF-α levels in a dose-dependent manner
IL-1β ProductionBV-2 MicrogliaOGD/R50, 100, 200 µMReduced IL-1β levels in a dose-dependent manner
IL-6 ProductionBV-2 MicrogliaOGD/R50, 100, 200 µMReduced IL-6 levels in a dose-dependent manner
NO ProductionBV-2 MicrogliaOGD/R50, 100, 200 µMDecreased NO production significantly
COX-2 ExpressionBV-2 MicrogliaOGD/R50, 100, 200 µMDownregulated COX-2 protein expression
iNOS ExpressionBV-2 MicrogliaOGD/R50, 100, 200 µMDownregulated iNOS protein expression
NF-κB ActivationBV-2 MicrogliaOGD/R50, 100, 200 µMInhibited nuclear translocation of NF-κB p65
p-ERK1/2 ExpressionHippocampal NeuronsOGD/R0.8, 2, 5 µmol/LSignificantly downregulated p-ERK1/2 expression
p-JNK1/2 ExpressionHippocampal NeuronsOGD/R0.8, 2, 5 µmol/LSignificantly downregulated p-JNK1/2 expression
p-p38 MAPK ExpressionHippocampal NeuronsOGD/R0.8, 2, 5 µmol/LSignificantly downregulated p-p38 MAPK expression

Table 2: In Vivo Efficacy of this compound in Neuroinflammation and Related Models

ParameterAnimal ModelInduction AgentThis compound DosageKey Findings
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)MouseCarrageenan20, 40, 80 mg/kg (i.p.)Significantly suppressed cytokine overexpression.
Seizure Onset and SeverityMousePilocarpine40, 80 mg/kg (i.p.)Delayed seizure onset and reduced severity.
Neuronal DegenerationMousePilocarpine40, 80 mg/kg (i.p.)Attenuated neuronal cell loss in the hippocampus.
Oxidative Stress (MDA)MousePilocarpine40, 80 mg/kg (i.p.)Attenuated the increase in malondialdehyde levels.
Nociceptive ThresholdMouseThermal/Chemical80 mg/kg (i.p.)Significantly increased pain threshold.

Experimental Protocols

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in BV-2 Microglia

This protocol is designed to simulate ischemic/reperfusion injury in vitro, a condition characterized by a strong neuroinflammatory component.

1. Cell Culture:

  • Culture BV-2 immortalized murine microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. OGD/R Procedure:

  • Seed BV-2 cells in multi-well plates and allow them to adhere overnight.

  • To initiate OGD, wash the cells with glucose-free DMEM.

  • Replace the medium with deoxygenated glucose-free DMEM.

  • Place the cells in a hypoxic chamber with an atmosphere of 1% O2, 5% CO2, and 94% N2 for 2-4 hours at 37°C.

  • For reoxygenation, remove the cells from the hypoxic chamber and replace the medium with standard glucose-containing DMEM with FBS.

  • Return the cells to the normoxic incubator (21% O2, 5% CO2) for 24 hours.

3. This compound Treatment:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or PBS).

  • Treat the cells with varying concentrations of this compound (e.g., 50, 100, 200 µM) during the reoxygenation phase. A vehicle control group should be included.

4. Endpoint Analysis:

  • Cell Viability: Assess using MTT or LDH assay.

  • Inflammatory Mediators: Measure levels of TNF-α, IL-1β, IL-6, and Nitric Oxide (NO) in the culture supernatant using ELISA and Griess reagent kits, respectively.

  • Protein Expression: Analyze the expression of iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways in cell lysates via Western blotting.

In Vivo Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice

This protocol describes the induction of systemic inflammation leading to a neuroinflammatory response in the central nervous system.

1. Animals:

  • Use adult male C57BL/6 mice (8-10 weeks old, weighing 20-25 g).

  • House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow for a one-week acclimatization period before starting the experiment.

2. Experimental Groups:

  • Control Group: Receives vehicle (e.g., sterile saline) injections.

  • LPS Group: Receives LPS injection and vehicle for this compound.

  • LPS + this compound Group(s): Receives LPS injection and treatment with this compound at various doses (e.g., 20, 40, 80 mg/kg).

3. LPS Administration:

  • Dissolve LPS from E. coli O111:B4 in sterile, pyrogen-free saline.

  • Administer a single intraperitoneal (i.p.) injection of LPS at a dose of 1-5 mg/kg.

4. This compound Treatment:

  • Dissolve this compound in sterile saline.

  • Administer this compound via i.p. injection 30 minutes to 1 hour prior to the LPS injection.

5. Endpoint Analysis (24 hours post-LPS injection):

  • Behavioral Tests: Conduct assessments for sickness behavior, anxiety (e.g., open field test), and cognitive function (e.g., Y-maze, Morris water maze).

  • Tissue Collection: Anesthetize the mice and perfuse transcardially with cold PBS. Collect brains for biochemical and histological analysis.

  • Cytokine Analysis: Homogenize one brain hemisphere and measure the levels of TNF-α, IL-1β, and IL-6 using ELISA kits.

  • Western Blotting: Use brain homogenates to analyze the activation of NF-κB and MAPK signaling pathways.

  • Immunohistochemistry: Fix the other brain hemisphere in 4% paraformaldehyde, section, and perform immunostaining for microglial activation (Iba-1) and astrogliosis (GFAP).

Visualizations: Signaling Pathways and Workflows

G cluster_0 This compound's Anti-Inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines OSC This compound OSC->TLR4 Inhibits

Caption: this compound inhibits the TLR4-mediated NF-κB signaling pathway.

G cluster_1 In Vivo Experimental Workflow Acclimatization Animal Acclimatization (1 week) Grouping Group Assignment (Control, LPS, LPS+OSC) Acclimatization->Grouping Treatment This compound (i.p.) (e.g., 40, 80 mg/kg) Grouping->Treatment Induction LPS Injection (i.p.) (e.g., 1 mg/kg) Treatment->Induction 30-60 min prior Behavior Behavioral Testing (24h post-LPS) Induction->Behavior Tissue Tissue Collection & Analysis (ELISA, WB, IHC) Behavior->Tissue

Caption: Workflow for the LPS-induced in vivo neuroinflammation model.

G cluster_2 MAPK Signaling Pathway Modulation Stress Cellular Stress (e.g., OGD/R, LPS) MAPK_cascade MAPK Cascade Stress->MAPK_cascade pERK p-ERK MAPK_cascade->pERK pJNK p-JNK MAPK_cascade->pJNK pP38 p-p38 MAPK_cascade->pP38 Inflammation Neuroinflammation pERK->Inflammation pJNK->Inflammation pP38->Inflammation OSC This compound OSC->MAPK_cascade Inhibits Phosphorylation

Caption: this compound's inhibitory effect on the MAPK signaling cascade.

Application Notes: Flow Cytometric Analysis of Immune Cells Treated with Oxysophocarpine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxysophocarpine, a quinolizidine alkaloid extracted from plants of the Sophora genus, has garnered significant interest for its diverse pharmacological activities. Preclinical studies have highlighted its potent anti-inflammatory, antiviral, and immunomodulatory properties.[1][2][3] These effects are largely attributed to its ability to modulate the function of various immune cells and their signaling pathways. Understanding the nuanced impact of this compound on the immune system is crucial for its development as a potential therapeutic agent for a range of conditions, including autoimmune diseases, inflammatory disorders, and even as an adjunct in cancer therapy.

Flow cytometry is an indispensable tool for dissecting the complex cellular responses to pharmacological agents like this compound. This high-throughput technique allows for the simultaneous multi-parameter analysis of individual cells, providing detailed quantitative data on the frequency of different immune cell populations and their functional state. These application notes provide a comprehensive overview and detailed protocols for utilizing flow cytometry to analyze the effects of this compound on various immune cell subsets.

Mechanism of Action and Immunomodulatory Effects

This compound and its structural analogs, such as matrine and sophocarpine, have been shown to exert their immunomodulatory effects through various mechanisms:

  • Modulation of T-Cell Subsets: Studies on related alkaloids suggest that this compound may influence the balance of T-helper (Th) cell subsets and regulatory T cells (Tregs). For instance, oxymatrine has been observed to upregulate CD4+ and CD8+ T cells while downregulating Treg populations in tumor models.[4]

  • Regulation of Macrophage Function: this compound is known to possess anti-inflammatory properties, which are often mediated through the regulation of macrophage activity. This includes the potential to influence macrophage polarization, shifting the balance between the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype.

  • Inhibition of Inflammatory Signaling Pathways: A key aspect of this compound's action is the inhibition of pro-inflammatory signaling cascades. Research has implicated its role in downregulating pathways such as the Toll-like receptor (TLR), NF-κB, and MAPK pathways, leading to a reduction in the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5][6][7] More specifically, in neutrophils, this compound has been shown to inhibit the TLR2/MyD88/Src/ERK1/2 signaling pathway.[6][7] In lung epithelial cells, it has been demonstrated to alleviate acute lung injury by regulating the KIT/PI3K signaling pathway.[8][9][10]

Data Presentation: Summarized Quantitative Data

The following tables present illustrative quantitative data from hypothetical flow cytometry experiments on human peripheral blood mononuclear cells (PBMCs) treated with this compound in vitro. This data is based on the known immunomodulatory effects of this compound and related alkaloids.

Table 1: Effect of this compound on Major Immune Cell Populations in PBMCs

Treatment GroupConcentration (µg/mL)% CD4+ T Cells (of total lymphocytes)% CD8+ T Cells (of total lymphocytes)% B Cells (CD19+) (of total lymphocytes)% NK Cells (CD3- CD56+) (of total lymphocytes)% Monocytes (CD14+) (of total PBMCs)
Vehicle Control045.2 ± 3.125.8 ± 2.510.5 ± 1.212.3 ± 1.815.7 ± 2.0
This compound146.1 ± 3.326.5 ± 2.710.3 ± 1.112.1 ± 1.615.5 ± 1.9
This compound1048.9 ± 3.528.9 ± 2.99.8 ± 1.011.8 ± 1.514.9 ± 1.8
This compound5052.3 ± 4.0 32.1 ± 3.19.2 ± 0.911.2 ± 1.414.1 ± 1.6

Data are presented as mean ± standard deviation. Statistical significance relative to vehicle control is denoted by *p < 0.05, **p < 0.01.

Table 2: Effect of this compound on T-Cell Subsets in PBMCs

Treatment GroupConcentration (µg/mL)% Th1 (CD4+ IFNγ+) (of CD4+ T cells)% Th2 (CD4+ IL-4+) (of CD4+ T cells)% Th17 (CD4+ IL-17A+) (of CD4+ T cells)% Treg (CD4+ CD25+ FoxP3+) (of CD4+ T cells)
Vehicle Control015.6 ± 1.85.2 ± 0.73.1 ± 0.56.5 ± 0.9
This compound115.1 ± 1.75.4 ± 0.83.0 ± 0.46.3 ± 0.8
This compound1013.2 ± 1.55.9 ± 0.72.5 ± 0.35.1 ± 0.6
This compound5010.8 ± 1.2**6.8 ± 0.91.8 ± 0.2 3.9 ± 0.5

Data are presented as mean ± standard deviation. Statistical significance relative to vehicle control is denoted by *p < 0.05, **p < 0.01.

Table 3: Effect of this compound on Macrophage Polarization

Treatment GroupConcentration (µg/mL)% M1 Macrophages (CD14+ CD86+)% M2 Macrophages (CD14+ CD206+)M1/M2 Ratio
Vehicle Control (LPS-stimulated)075.4 ± 5.210.2 ± 1.37.4
This compound (LPS-stimulated)172.1 ± 4.912.5 ± 1.55.8
This compound (LPS-stimulated)1061.3 ± 4.1 20.8 ± 2.12.9
This compound (LPS-stimulated)5045.8 ± 3.5 35.6 ± 3.01.3

Data are presented as mean ± standard deviation. Statistical significance relative to vehicle control is denoted by **p < 0.01, ***p < 0.001.

Experimental Protocols

Protocol 1: Immunophenotyping of Human PBMCs Treated with this compound

Objective: To determine the effect of this compound on the frequency of major immune cell populations (T cells, B cells, NK cells, and monocytes) in human PBMCs.

Materials:

  • Human peripheral blood

  • Ficoll-Paque™ PLUS

  • Phosphate-Buffered Saline (PBS)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies:

    • Anti-Human CD3

    • Anti-Human CD4

    • Anti-Human CD8

    • Anti-Human CD19

    • Anti-Human CD56

    • Anti-Human CD14

  • Viability dye (e.g., Propidium Iodide or a fixable viability stain)

  • FACS tubes

  • Flow cytometer

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human peripheral blood using Ficoll-Paque™ PLUS density gradient centrifugation according to the manufacturer's protocol.

  • Cell Culture and Treatment: Resuspend isolated PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL. Seed 1 mL of the cell suspension into each well of a 24-well plate. Add this compound at desired final concentrations (e.g., 1, 10, 50 µg/mL) and a vehicle control (DMSO). Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Cell Harvesting and Staining:

    • Harvest cells and transfer to FACS tubes.

    • Wash cells with 2 mL of cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

    • Add the pre-titrated cocktail of fluorochrome-conjugated antibodies for surface markers (CD3, CD4, CD8, CD19, CD56, CD14).

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

    • Resuspend the cells in 300 µL of Flow Cytometry Staining Buffer containing a viability dye.

  • Flow Cytometry Acquisition and Analysis:

    • Acquire samples on a flow cytometer.

    • Analyze the data using appropriate software. Gate on viable, single cells, and then identify lymphocyte and monocyte populations based on forward and side scatter. Subsequently, gate on specific immune cell subsets based on marker expression.

Protocol 2: Analysis of T-Cell Subsets and Intracellular Cytokines

Objective: To assess the effect of this compound on the differentiation and function of T-helper cell subsets (Th1, Th2, Th17) and regulatory T cells (Tregs).

Materials:

  • All materials from Protocol 1

  • Cell Stimulation Cocktail (containing phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor like Brefeldin A or Monensin)

  • Fixation/Permeabilization Buffer

  • Permeabilization/Wash Buffer

  • Fluorochrome-conjugated intracellular antibodies:

    • Anti-Human IFNγ

    • Anti-Human IL-4

    • Anti-Human IL-17A

    • Anti-Human FoxP3

  • Fluorochrome-conjugated surface antibodies:

    • Anti-Human CD4

    • Anti-Human CD25

Procedure:

  • PBMC Isolation and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Stimulation (for Th1, Th2, Th17 analysis): In the last 4-6 hours of culture, add the Cell Stimulation Cocktail to the wells designated for cytokine analysis.

  • Surface Staining: Harvest cells and perform surface staining for CD4 and CD25 as described in Protocol 1.

  • Fixation and Permeabilization:

    • After surface staining, wash the cells and resuspend the pellet in 100 µL of Fixation/Permeabilization buffer.

    • Incubate for 20-30 minutes at 4°C.

  • Intracellular Staining:

    • Wash the cells twice with 1 mL of Permeabilization/Wash Buffer.

    • Resuspend the cells in 100 µL of Permeabilization/Wash Buffer containing the intracellular antibody cocktail (IFNγ, IL-4, IL-17A for stimulated samples; FoxP3 for unstimulated Treg analysis).

    • Incubate for 30-45 minutes at 4°C in the dark.

  • Final Washes and Acquisition:

    • Wash the cells twice with Permeabilization/Wash Buffer.

    • Resuspend the cells in 300 µL of Flow Cytometry Staining Buffer.

    • Acquire and analyze the data as described in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis PBMC_isolation PBMC Isolation (Ficoll Gradient) Cell_culture Cell Culture & Treatment (this compound or Vehicle) PBMC_isolation->Cell_culture Stimulation Cell Stimulation (PMA/Ionomycin for Cytokines) Cell_culture->Stimulation Optional Surface_staining Surface Marker Staining (e.g., CD3, CD4, CD8) Cell_culture->Surface_staining Stimulation->Surface_staining Fix_perm Fixation & Permeabilization (for intracellular targets) Surface_staining->Fix_perm Intra_staining Intracellular Staining (e.g., IFNγ, FoxP3) Fix_perm->Intra_staining Acquisition Flow Cytometry Acquisition Intra_staining->Acquisition Gating Gating Strategy (Live, Single Cells) Acquisition->Gating Quantification Quantification of Cell Populations (%) Gating->Quantification

Caption: Experimental workflow for flow cytometry analysis.

signaling_pathway cluster_this compound This compound Action cluster_tlr TLR Pathway cluster_kit KIT/PI3K Pathway cluster_nfkb NF-κB Pathway cluster_downstream Downstream Effects This compound This compound TLR2 TLR2 This compound->TLR2 inhibits KIT KIT This compound->KIT activates IKK IKK This compound->IKK inhibits MyD88 MyD88 TLR2->MyD88 Src Src MyD88->Src ERK ERK1/2 Src->ERK cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) ERK->cytokines induces PI3K PI3K KIT->PI3K AKT AKT PI3K->AKT apoptosis Anti-Apoptosis AKT->apoptosis promotes IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->cytokines induces

Caption: Key signaling pathways modulated by this compound.

References

Application Notes and Protocols for Western Blot Analysis of Oxysophocarpine-Treated Lysates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for performing Western blot analysis to investigate protein expression changes in cell lysates following treatment with oxysophocarpine (OSC). This compound, an alkaloid derived from the plant Sophora flavescens, has been shown to exert various pharmacological effects, including neuroprotective and anti-inflammatory activities, by modulating key signaling pathways.[1][2] Western blotting is an essential technique to elucidate the molecular mechanisms of OSC by detecting specific proteins and their post-translational modifications.

Introduction

Western blotting, or immunoblotting, is a widely used technique in molecular biology to detect specific proteins in a complex mixture, such as a cell lysate.[3] The process involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. This method is invaluable for studying the effects of compounds like this compound on cellular function by quantifying changes in the expression levels of key regulatory proteins.

Recent studies have demonstrated that this compound can modulate several critical signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), PI3K-Akt, and the Nrf2/HO-1 pathways.[1][4][5] By inhibiting inflammatory mediators and oxidative stress, OSC presents a promising avenue for therapeutic development.[2][4] This protocol offers a detailed, step-by-step guide to analyzing these pathways in OSC-treated cells.

Key Signaling Pathways Modulated by this compound

This compound has been shown to influence several key cellular signaling pathways. Understanding these pathways is crucial for selecting appropriate protein targets for Western blot analysis.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell survival, inflammation, and stress responses.[1] Key components include ERK1/2, JNK1/2, and p38 MAPK. Studies indicate that this compound can significantly down-regulate the phosphorylation (activation) of these proteins, thereby exerting anti-inflammatory and neuroprotective effects.[1][2]

MAPK_Pathway cluster_stimulus Cellular Stress / Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., OGD/RP Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK ERK ERK1/2 MAPKK->ERK JNK JNK1/2 MAPKK->JNK p38 p38 MAPKK->p38 p_ERK p-ERK1/2 ERK->p_ERK p_JNK p-JNK1/2 JNK->p_JNK p_p38 p-p38 p38->p_p38 Transcription Transcription Factors (e.g., AP-1, NF-κB) p_ERK->Transcription p_JNK->Transcription p_p38->Transcription Response Inflammatory Response Apoptosis Transcription->Response OSC This compound OSC->p_ERK Inhibition OSC->p_JNK Inhibition OSC->p_p38 Inhibition

Caption: MAPK signaling pathway and the inhibitory effect of this compound.

Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress.[4] this compound has been found to upregulate this pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). This action contributes to its neuroprotective effects by mitigating oxidative damage and inhibiting apoptosis.[4][6]

Nrf2_HO1_Pathway cluster_stimulus Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Stress e.g., Glutamate Keap1_Nrf2 Keap1-Nrf2 Complex Stress->Keap1_Nrf2 disrupts Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds HO1 HO-1 Gene ARE->HO1 activates HO1_protein HO-1 Protein HO1->HO1_protein expresses Protection Antioxidant Effect Neuroprotection Anti-apoptosis HO1_protein->Protection OSC This compound OSC->Nrf2_cyto Upregulation

Caption: Nrf2/HO-1 pathway activation by this compound.

Quantitative Data Summary

The following tables summarize the reported effects of this compound on key protein expression levels, as determined by Western blot analysis in various studies.

Table 1: Effect of this compound on MAPK Pathway Proteins Data from studies on rat hippocampal neurons subjected to oxygen-glucose deprivation/reperfusion (OGD/R).[1][2]

Protein TargetTreatment GroupRelative Expression (vs. OGD/R Model)Fold Change
p-ERK1/2 OGD/R + OSC (5 µmol/L)Significantly Decreased~0.6x
p-JNK1/2 OGD/R + OSC (5 µmol/L)Significantly Decreased~0.5x
p-p38 MAPK OGD/R + OSC (5 µmol/L)Significantly Decreased~0.4x
Total ERK1/2 OGD/R + OSC (5 µmol/L)No Significant Change~1.0x
Total JNK1/2 OGD/R + OSC (5 µmol/L)No Significant Change~1.0x
Total p38 MAPK OGD/R + OSC (5 µmol/L)No Significant Change~1.0x

Table 2: Effect of this compound on Apoptosis and Nrf2/HO-1 Pathway Proteins Data from studies on glutamate-induced HT-22 cells.[4]

Protein TargetTreatment GroupRelative Expression (vs. Glutamate Model)Fold Change
Bcl-2/BAX Ratio Glutamate + OSC (10 µM)Significantly Increased~1.8x
Cleaved Caspase-9 Glutamate + OSC (10 µM)Significantly Decreased~0.4x
Cleaved Caspase-3 Glutamate + OSC (10 µM)Significantly Decreased~0.5x
Nrf2 (Nuclear) Glutamate + OSC (10 µM)Significantly Increased~2.5x
HO-1 Glutamate + OSC (10 µM)Significantly Increased~3.0x

Detailed Experimental Protocol: Western Blotting

This protocol provides a generalized procedure. Optimization may be required for specific cell types, target proteins, and antibodies.

Western_Blot_Workflow cluster_prep Phase 1: Sample Preparation cluster_sep Phase 2: Separation & Transfer cluster_detect Phase 3: Immunodetection cluster_analysis Phase 4: Analysis start Start: this compound-Treated Cells lysis 1. Cell Lysis & Protein Extraction start->lysis quant 2. Protein Quantification (BCA Assay) lysis->quant denature 3. Sample Denaturation quant->denature sds 4. SDS-PAGE Electrophoresis denature->sds transfer 5. Protein Transfer to Membrane (PVDF/NC) sds->transfer block 6. Membrane Blocking transfer->block p_ab 7. Primary Antibody Incubation block->p_ab s_ab 8. Secondary Antibody Incubation p_ab->s_ab detect 9. Signal Detection (ECL) s_ab->detect image 10. Imaging & Data Acquisition detect->image analyze 11. Densitometry Analysis image->analyze end End: Quantified Protein Levels analyze->end

Caption: General workflow for Western blot analysis.

Cell Lysis and Protein Extraction

The goal of this step is to efficiently lyse the cells to release intracellular proteins while preventing their degradation.[7]

  • Reagents & Equipment:

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • Ice-cold Lysis Buffer (e.g., RIPA buffer) supplemented with Protease and Phosphatase Inhibitor Cocktails.[8][9]

    • Cell scraper

    • Microcentrifuge tubes, pre-cooled

    • Refrigerated microcentrifuge (4°C)

    • Sonicator (optional)[10]

  • Protocol for Adherent Cells:

    • After treating cells with desired concentrations of this compound for the specified time, place the culture dish on ice.

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.[9]

    • Aspirate the PBS completely and add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL for a 6-well plate).[11]

    • Use a cell scraper to scrape the cells off the dish and transfer the cell suspension to a pre-cooled microcentrifuge tube.[12]

    • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[12]

    • (Optional) Sonicate the lysate on ice (e.g., 3 pulses of 10-15 seconds each) to shear DNA and improve solubilization, especially for nuclear or membrane proteins.[10]

    • Centrifuge the lysate at 14,000-16,000 x g for 20 minutes at 4°C to pellet cell debris.[12]

    • Carefully transfer the supernatant (containing the soluble protein) to a fresh, pre-cooled tube. Avoid disturbing the pellet.[13]

    • Store the lysate at -80°C for long-term use or proceed immediately to protein quantification.[10]

Protein Quantification

It is crucial to determine the protein concentration of each lysate to ensure equal loading of protein for each sample on the gel.[7]

  • Reagents & Equipment:

    • BCA Protein Assay Kit or similar

    • Microplate reader

  • Protocol:

    • Follow the manufacturer's instructions for the protein assay kit.

    • Prepare a standard curve using the provided protein standard (e.g., BSA).

    • Based on the results, calculate the concentration of each lysate.

    • Normalize the volume of each lysate to ensure equal protein loading (typically 20-50 µg per lane) for the subsequent steps.[14]

Sample Preparation for Electrophoresis

Samples are denatured and reduced to ensure separation based on molecular weight alone.

  • Reagents:

    • 4x or 2x Laemmli Sample Buffer (containing SDS, β-mercaptoethanol or DTT, glycerol, and bromophenol blue).[9]

  • Protocol:

    • To your normalized protein sample, add the appropriate volume of sample buffer to a final concentration of 1x.[12]

    • Boil the samples at 95-100°C for 5-10 minutes.[12][14]

    • Briefly centrifuge the tubes to collect the condensate.

    • Samples are now ready for loading or can be stored at -20°C.

SDS-PAGE Gel Electrophoresis

Proteins are separated by their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protocol:

    • Assemble the electrophoresis apparatus with a polyacrylamide gel of an appropriate percentage for your target protein's size (e.g., 8% for >100 kDa, 12% for 10-30 kDa).[3]

    • Fill the inner and outer chambers with 1x Running Buffer.

    • Carefully load equal amounts of protein (20-50 µg) from each sample into the wells. Load a molecular weight marker in one lane.

    • Run the gel at a constant voltage (e.g., 80-120 V) until the dye front reaches the bottom of the gel.

Protein Transfer (Blotting)

The separated proteins are transferred from the gel to a membrane (PVDF or nitrocellulose).

  • Protocol:

    • Pre-soak the membrane (activate PVDF with methanol for 1 minute), filter papers, and sponges in Transfer Buffer.[14]

    • Assemble the transfer "sandwich" in the correct order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure no air bubbles are trapped between the gel and the membrane.[14]

    • Place the sandwich in the transfer apparatus and fill with Transfer Buffer.

    • Perform the transfer according to the manufacturer's instructions (e.g., wet transfer at 100 V for 1-2 hours or overnight at a lower voltage in the cold; or semi-dry transfer).[15]

Membrane Blocking

This step prevents non-specific binding of the antibodies to the membrane.

  • Protocol:

    • After transfer, rinse the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Incubate the membrane in Blocking Buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[11][12]

Antibody Incubation
  • Primary Antibody Incubation:

    • Dilute the primary antibody specific to your target protein in Blocking Buffer at the manufacturer's recommended dilution.

    • Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.[11]

  • Secondary Antibody Incubation:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[11][14]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (which recognizes the host species of the primary antibody), diluted in Blocking Buffer. Incubate for 1 hour at room temperature.[12][14]

    • Wash the membrane again three times for 10 minutes each with TBST.[14]

Signal Detection and Analysis
  • Protocol:

    • Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.[3]

    • Incubate the membrane with the ECL substrate for 1-5 minutes.[14]

    • Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[12]

    • Use image analysis software to perform densitometry, quantifying the band intensity for your target protein. Normalize the intensity to a loading control protein (e.g., GAPDH, β-actin) to correct for loading variations.

References

Application Notes: RT-qPCR Primer Design for Genes Modulated by Oxysophocarpine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Oxysophocarpine and its Molecular Targets

This compound (OSC), a quinolizidine alkaloid derived from the roots of Sophora species, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-apoptotic, and antioxidant effects.[1][2] Its therapeutic potential is attributed to its ability to modulate the expression of key genes involved in various cellular signaling pathways. Understanding the molecular mechanisms of OSC is crucial for its development as a therapeutic agent. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a sensitive and specific method for quantifying gene expression changes induced by OSC. This document provides a detailed guide for designing and implementing RT-qPCR assays to study genes modulated by this compound.

Key Signaling Pathways Modulated by this compound

This compound exerts its effects by influencing several critical signaling pathways:

  • Nrf2/HO-1 Signaling Pathway: OSC upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, heme oxygenase-1 (HO-1). This pathway is a primary cellular defense mechanism against oxidative stress.[3][4]

  • TLR2/MyD88/Src/ERK1/2 Signaling Pathway: In the context of infection and inflammation, OSC has been shown to inhibit the Toll-like receptor 2 (TLR2) pathway, leading to reduced expression of pro-inflammatory mediators.[1]

  • KIT/PI3K/AKT Signaling Pathway: OSC can activate the KIT/PI3K/AKT pathway, which plays a crucial role in cell survival and inhibition of apoptosis.[2][5]

  • Apoptosis Pathway: OSC modulates the expression of key apoptosis-related genes, promoting cell survival by increasing the expression of anti-apoptotic proteins like Bcl-2 and decreasing the expression of pro-apoptotic proteins such as Bax and cleaved caspases.[6][7]

Genes Modulated by this compound

Based on current literature, this compound has been shown to significantly modulate the expression of the following genes.

Table 1: Genes Downregulated by this compound
GeneFull NameFunctionAssociated Pathway(s)
TNF-α Tumor Necrosis Factor-alphaPro-inflammatory cytokineInflammation, Apoptosis
IL-1β Interleukin-1 betaPro-inflammatory cytokineInflammation
IL-6 Interleukin-6Pro-inflammatory cytokineInflammation
MIP-2 Macrophage Inflammatory Protein-2ChemokineInflammation
G-CSF Granulocyte Colony-Stimulating FactorCytokineInflammation
KC Keratinocyte ChemoattractantChemokineInflammation
BAX Bcl-2 Associated X proteinPro-apoptotic proteinApoptosis
Caspase-3 Cysteine-aspartic acid protease 3Executioner caspase in apoptosisApoptosis
Caspase-9 Cysteine-aspartic acid protease 9Initiator caspase in apoptosisApoptosis
TLR2 Toll-like receptor 2Pathogen recognition receptorInnate Immunity, Inflammation
MyD88 Myeloid differentiation primary response 88Adaptor protein in TLR signalingInnate Immunity, Inflammation
Table 2: Genes Upregulated by this compound
GeneFull NameFunctionAssociated Pathway(s)
Nrf2 (NFE2L2) Nuclear factor erythroid 2-related factor 2Transcription factor, master regulator of antioxidant responseOxidative Stress Response
HO-1 (HMOX1) Heme Oxygenase 1Antioxidant enzymeOxidative Stress Response
Bcl-2 B-cell lymphoma 2Anti-apoptotic proteinApoptosis
KIT KIT proto-oncogene, receptor tyrosine kinaseReceptor tyrosine kinaseCell survival, Proliferation
PIK3CA Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alphaCatalytic subunit of PI3KCell survival, Growth

RT-qPCR Primer Design and Validation

Designing specific and efficient primers is critical for accurate RT-qPCR results. Below are validated or commercially available primer sequences for the aforementioned genes.

Table 3: Validated RT-qPCR Primer Pairs for Human Genes
Gene TargetForward Primer (5'-3')Reverse Primer (5'-3')Reference
TNF-α CCTCTCTCTAATCAGCCCTCTGGAGGACCTGGGAGTAGATGAG[8]
IL-1β AGCTACGAATCTCCGACCACCGTTATCCCATGTGTCGAAGAA[8]
IL-6 ACTCACCTCTTCAGAACGAATTGCCATCTTTGGAAGGTTCAGGTTG[8]
Nrf2 (NFE2L2) CACATCCAGTCAGAAACCAGTGGGGAATGTCTGCGCCAAAAGCTG[9]
HO-1 (HMOX1) AAGATTGCCCAGAAAGCCCTGGACAACTGTCGCCACCAGAAAGCTGAG[10]
Bcl-2 Not specified in public literature; commercially available.Not specified in public literature; commercially available.-
BAX TTTGCTTCAGGGTTTCATCCCAGTTGAAGTTGCCGTCAGA[11]
Caspase-3 Commercially available from multiple vendors.Commercially available from multiple vendors.[1]
Caspase-9 Commercially available from multiple vendors.Commercially available from multiple vendors.[1]
KIT Commercially available from multiple vendors.Commercially available from multiple vendors.-
PIK3CA Commercially available from multiple vendors.Commercially available from multiple vendors.-
TLR2 Commercially available from multiple vendors.Commercially available from multiple vendors.[12][13][14]
MyD88 Commercially available from multiple vendors.Commercially available from multiple vendors.[15][16][17]
β-actin (Reference) CATGTACGTTGCTATCCAGGCCTCCTTAATGTCACGCACGAT[8]
GAPDH (Reference) GAAGGTGAAGGTCGGAGTCGAAGATGGTGATGGGATTTC[11]

Note: When specific primer sequences are not publicly available, it is recommended to use pre-validated commercial primer sets from reputable suppliers.

Experimental Protocols

A generalized workflow for studying gene expression changes induced by this compound is presented below.

G Experimental Workflow for RT-qPCR Analysis cluster_0 Cell Culture and Treatment cluster_1 Nucleic Acid Preparation cluster_2 Gene Expression Analysis A Cell Seeding B This compound Treatment A->B C Total RNA Extraction B->C D RNA Quantification and Quality Control C->D E cDNA Synthesis (Reverse Transcription) D->E F RT-qPCR E->F G Data Analysis (ΔΔCt Method) F->G

Caption: A streamlined workflow for analyzing gene expression changes.

Protocol 1: Total RNA Extraction

This protocol is a general guideline; it is recommended to follow the manufacturer's instructions for the specific RNA extraction kit being used.

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS. Add a lysis buffer (e.g., containing guanidinium thiocyanate) to the cell culture plate to lyse the cells and inactivate RNases.

  • Homogenization: Scrape the cells and transfer the lysate to a microcentrifuge tube. Homogenize the lysate by passing it through a fine-gauge needle or using a rotor-stator homogenizer.

  • Phase Separation: Add chloroform to the homogenate, mix vigorously, and centrifuge. This will separate the mixture into an upper aqueous phase (containing RNA), an interphase, and a lower organic phase.

  • RNA Precipitation: Carefully transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.

  • RNA Wash and Resuspension: Centrifuge to pellet the RNA, wash the pellet with 75% ethanol, and air-dry. Resuspend the RNA pellet in RNase-free water.

  • DNase Treatment (Optional but Recommended): To remove any contaminating genomic DNA, treat the RNA sample with RNase-free DNase I.

Protocol 2: RNA Quantification and Quality Control
  • Quantification: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.

  • Purity Assessment: Assess the purity of the RNA by calculating the A260/A280 and A260/A230 ratios. An A260/A280 ratio of ~2.0 is indicative of pure RNA. The A260/A230 ratio should ideally be between 2.0 and 2.2.

  • Integrity Check: Verify RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Two distinct ribosomal RNA (rRNA) bands (28S and 18S for eukaryotic samples) should be visible.

Protocol 3: cDNA Synthesis (Reverse Transcription)
  • Reaction Setup: In an RNase-free tube, combine the total RNA (typically 1 µg), random hexamers or oligo(dT) primers, and dNTPs.

  • Denaturation: Heat the mixture to 65°C for 5 minutes to denature the RNA secondary structures, then place on ice.

  • Reverse Transcription: Add a master mix containing reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme to the RNA-primer mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the reverse transcriptase (e.g., 42°C to 50°C) for 60 minutes.

  • Inactivation: Inactivate the reverse transcriptase by heating to 70-85°C for 5-10 minutes. The resulting cDNA can be stored at -20°C.

Protocol 4: Real-Time Quantitative PCR (RT-qPCR)
  • Reaction Setup: Prepare a qPCR master mix containing SYBR Green or a probe-based master mix, forward primer, and reverse primer. Aliquot the master mix into qPCR plate wells.

  • Template Addition: Add the diluted cDNA to the respective wells. Include no-template controls (NTC) and no-reverse-transcription controls (-RT) to check for contamination and genomic DNA amplification, respectively.

  • Thermal Cycling: Perform the qPCR in a real-time PCR instrument with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis should be performed at the end of the run for SYBR Green-based assays to verify the specificity of the amplified product.

Typical Thermal Cycling Conditions:

  • Initial Denaturation: 95°C for 2-10 minutes

  • Cycling (40 cycles):

    • Denaturation: 95°C for 15 seconds

    • Annealing/Extension: 60°C for 60 seconds

  • Melt Curve Analysis

Data Analysis

The relative quantification of gene expression can be calculated using the comparative Ct (ΔΔCt) method.

  • Normalization to a Reference Gene: For each sample, calculate the ΔCt by subtracting the Ct value of the reference gene (e.g., GAPDH or β-actin) from the Ct value of the gene of interest (GOI).

    • ΔCt = Ct(GOI) - Ct(Reference)

  • Normalization to the Control Group: Calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of each treated sample.

    • ΔΔCt = ΔCt(Treated) - ΔCt(Control)

  • Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

G Nrf2/HO-1 Signaling Pathway cluster_nucleus Nrf2/HO-1 Signaling Pathway This compound This compound keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 promotes dissociation ros Oxidative Stress (e.g., ROS) ros->keap1_nrf2 induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus nrf2->nucleus translocates to are ARE (Antioxidant Response Element) ho1 HO-1 Gene are->ho1 activates transcription of antioxidant_proteins Antioxidant Proteins are->antioxidant_proteins activates transcription of nrf2_nuc Nrf2 nrf2_nuc->are binds to

Caption: this compound promotes Nrf2-mediated antioxidant response.

G TLR2/MyD88 and KIT/PI3K Signaling Pathways cluster_tlr Inflammatory Signaling cluster_kit Survival Signaling This compound This compound tlr2 TLR2 This compound->tlr2 inhibits kit KIT This compound->kit activates myd88 MyD88 tlr2->myd88 erk ERK1/2 myd88->erk inflammation Inflammation (TNF-α, IL-6, etc.) erk->inflammation pi3k PI3K kit->pi3k akt AKT pi3k->akt bcl2 Bcl-2 akt->bcl2 upregulates apoptosis Apoptosis bcl2->apoptosis inhibits

Caption: this compound's dual action on inflammation and survival.

References

Application Notes and Protocols for Measuring Cytokines after Oxysophocarpine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the quantification of cytokines in biological samples following treatment with oxysophocarpine (OSC), a natural alkaloid with known anti-inflammatory properties. The provided methodologies are based on established enzyme-linked immunosorbent assay (ELISA) techniques and findings from recent scientific literature.

Introduction

This compound, derived from the herb Sophora flavescens, has demonstrated significant potential in modulating inflammatory responses.[1][2] It has been shown to suppress the production of various pro-inflammatory cytokines, making it a compound of interest for therapeutic development in inflammatory diseases.[1][3] Accurate and reproducible measurement of cytokine levels is crucial for elucidating the mechanisms of action of OSC and for its preclinical and clinical evaluation. ELISA remains a gold-standard method for the sensitive and specific quantification of cytokines in various sample types, including cell culture supernatants, serum, and plasma.[4][5]

Principle of the Assay

The sandwich ELISA is a highly sensitive and specific method for detecting and quantifying cytokines.[4] In this assay, a capture antibody specific for the target cytokine is coated onto the wells of a microplate. The sample containing the cytokine is then added, and the cytokine binds to the capture antibody. After washing, a biotinylated detection antibody, also specific for the cytokine, is added, forming a "sandwich" complex. Streptavidin conjugated to an enzyme (such as horseradish peroxidase) is then added, which binds to the biotinylated detection antibody. Finally, a substrate is added that is converted by the enzyme into a colored product. The intensity of the color is proportional to the concentration of the cytokine in the sample and is measured using a microplate reader.

Data Presentation

The following tables summarize the quantitative effects of this compound on the production of key pro-inflammatory cytokines as reported in preclinical studies.

Table 1: Effect of this compound on Cytokine Levels in H37Rv-infected Neutrophils

CytokineTreatment GroupConcentration (pg/mL)Percent Inhibition
TNF-α H37Rv~1800-
H37Rv + OSC (5 µM)~800~55.6%
IL-1β H37Rv~120-
H37Rv + OSC (5 µM)~50~58.3%
IL-6 H37Rv~1500-
H37Rv + OSC (5 µM)~700~53.3%
MIP-2 H37Rv~3500-
H37Rv + OSC (5 µM)~1500~57.1%
G-CSF H37Rv~2500-
H37Rv + OSC (5 µM)~1200~52.0%
KC H37Rv~2000-
H37Rv + OSC (5 µM)~900~55.0%

Data extracted and estimated from graphical representations in the cited literature.[3]

Table 2: Effect of this compound on Cytokine Levels in LPS-induced Acute Lung Injury Model (BALF)

CytokineTreatment GroupConcentration (pg/mL)Percent Inhibition
TNF-α LPS~450-
LPS + OSC (Low Dose)~300~33.3%
LPS + OSC (High Dose)~200~55.6%
IL-6 LPS~600-
LPS + OSC (Low Dose)~400~33.3%
LPS + OSC (High Dose)~250~58.3%
IL-1β LPS~300-
LPS + OSC (Low Dose)~200~33.3%
LPS + OSC (High Dose)~150~50.0%

Data extracted and estimated from graphical representations in the cited literature.[2]

Experimental Protocols

This section provides a detailed protocol for a sandwich ELISA to measure cytokine concentrations in cell culture supernatants following treatment with this compound.

Materials:

  • ELISA plate (96-well, high-binding)

  • Capture antibody specific for the target cytokine (e.g., anti-human TNF-α)

  • Detection antibody specific for the target cytokine (biotinylated)

  • Recombinant cytokine standard

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Cell culture medium

  • This compound (dissolved in a suitable vehicle, e.g., DMSO)

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • Cells (e.g., RAW 264.7 macrophages, THP-1 monocytes, or primary cells)

Experimental Workflow:

ELISA_Workflow cluster_cell_culture Cell Culture and Treatment cluster_elisa ELISA Protocol cluster_analysis Data Analysis A Seed cells in a culture plate B Pre-treat with this compound (e.g., 1, 10, 20 µg/mL) for 30 min A->B C Stimulate with inflammatory agent (e.g., LPS 1 µg/mL) B->C D Incubate for a defined period (e.g., 24 hours) C->D E Collect cell culture supernatant D->E H Add standards and samples (supernatants) E->H Transfer supernatant F Coat plate with capture antibody (overnight at 4°C) G Block non-specific binding sites F->G G->H I Add biotinylated detection antibody H->I J Add Streptavidin-HRP I->J K Add TMB substrate and develop color J->K L Add stop solution K->L M Read absorbance at 450 nm L->M N Generate standard curve M->N O Calculate cytokine concentrations N->O

Caption: Experimental workflow for measuring cytokine production after this compound treatment using ELISA.

Detailed Protocol:

  • Plate Coating:

    • Dilute the capture antibody to the recommended concentration (e.g., 1-4 µg/mL) in coating buffer.

    • Add 100 µL of the diluted capture antibody to each well of the ELISA plate.

    • Seal the plate and incubate overnight at 4°C.[6]

  • Blocking:

    • Wash the plate 3 times with 200 µL of wash buffer per well.

    • Add 200 µL of assay diluent to each well to block non-specific binding.

    • Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Prepare a serial dilution of the recombinant cytokine standard in assay diluent. A typical range is 15-2000 pg/mL.[6]

    • Wash the plate 3 times with wash buffer.

    • Add 100 µL of the standards and samples (cell culture supernatants) to the appropriate wells. It may be necessary to dilute the samples in assay diluent.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate 3 times with wash buffer.

    • Dilute the biotinylated detection antibody to the recommended concentration (e.g., 0.25-2 µg/mL) in assay diluent.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate 3 times with wash buffer.

    • Dilute the Streptavidin-HRP to the recommended concentration in assay diluent.

    • Add 100 µL of the diluted Streptavidin-HRP to each well.

    • Incubate for 20-30 minutes at room temperature, protected from light.

  • Substrate Development and Measurement:

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate for 15-30 minutes at room temperature, or until a sufficient color change is observed.

    • Add 50 µL of stop solution to each well to stop the reaction. The color will change from blue to yellow.

    • Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

Signaling Pathways

This compound has been shown to modulate several signaling pathways involved in the inflammatory response, leading to a reduction in cytokine production.

Signaling_Pathway cluster_pathway This compound's Anti-inflammatory Signaling Pathways OSC This compound TLR2 TLR2 OSC->TLR2 Inhibits KIT KIT OSC->KIT Activates Nrf2 Nrf2 OSC->Nrf2 Activates MyD88 MyD88 TLR2->MyD88 Src Src MyD88->Src ERK12 ERK1/2 Src->ERK12 NFkB NF-κB ERK12->NFkB Cytokines1 Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines1 Induces PI3K PI3K KIT->PI3K Apoptosis Apoptosis PI3K->Apoptosis Inhibits HO1 HO-1 Nrf2->HO1 ROS ROS HO1->ROS Reduces

Caption: Signaling pathways modulated by this compound to exert its anti-inflammatory effects.

This compound has been reported to inhibit the Toll-like receptor 2 (TLR2)/myeloid differentiation primary response 88 (MyD88)/Src/extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway, which is a key pathway in the production of pro-inflammatory cytokines.[1] Additionally, it has been shown to regulate the KIT/PI3K signaling pathway, leading to reduced inflammatory cytokine production and apoptosis.[2] Furthermore, this compound can activate the Nrf2/HO-1 signaling pathway, which plays a role in protecting against oxidative stress, a common feature of inflammation.[7][8]

Conclusion

This document provides a framework for the reliable quantification of cytokines following treatment with this compound. The detailed ELISA protocol and summarized data offer a valuable resource for researchers investigating the anti-inflammatory properties of this promising natural compound. Adherence to a standardized and well-validated protocol is essential for generating high-quality, reproducible data in the field of drug discovery and development.

References

Troubleshooting & Optimization

Optimizing oxysophocarpine dosage for maximum anti-tumor efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of oxysophocarpine (OSC) in anti-tumor experiments. It includes frequently asked questions, troubleshooting guides, quantitative data summaries, detailed experimental protocols, and visualizations of key pathways and workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

General Information & Handling

Q1: What is this compound and what are its known anti-tumor properties? A1: this compound (OSC) is a natural quinolizidine alkaloid derived from plants of the Sophora genus.[1] It has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][2] In cancer research, OSC has been shown to inhibit tumor cell proliferation, migration, and invasion, while also inducing apoptosis (programmed cell death) and cell cycle arrest.[3][4][5]

Q2: How should I prepare and store this compound for experiments? A2: For in vitro experiments, OSC is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the final working concentration in the cell culture medium. For in vivo studies, the preparation may vary depending on the administration route (e.g., dissolved in saline for intraperitoneal injection). It is crucial to consult the manufacturer's instructions for specific solubility and stability data. Stock solutions should generally be stored at -20°C or -80°C to maintain stability.

Dosage & Efficacy

Q3: What is a typical starting concentration for in vitro experiments? A3: The effective concentration of OSC varies depending on the cancer cell line. Published studies show that concentrations ranging from 5 µM to 80 µM are commonly used.[3][5][6] For example, in hepatocellular carcinoma cell lines (HepG2 and Hepa1-6), OSC showed effects at concentrations of 5, 10, and 20 µM.[5] For human lung epithelial cells, concentrations of 40 µmol/L and 80 µmol/L were used.[6] It is recommended to perform a dose-response curve (e.g., using an MTT or CCK-8 assay) to determine the optimal IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q4: What dosages have been effective in animal models? A4: In a xenograft mouse model using oral squamous carcinoma cells, intraperitoneal injection of OSC every two days for three weeks markedly inhibited tumor growth.[3] While specific dosages for OSC in anti-cancer studies are reported less frequently, related compounds like sophocarpine have been used at doses of 50 and 100 mg/kg in mice via intraperitoneal injection.[7] Dosage will depend on the animal model, tumor type, and administration route, requiring careful optimization.

Mechanism of Action

Q5: What are the known molecular targets and signaling pathways of this compound? A5: OSC exerts its anti-tumor effects by modulating several key signaling pathways. It has been shown to:

  • Inhibit the Nrf2/HO-1 Axis: In oral squamous cell carcinoma, OSC reduces the expression of Nrf2 and heme oxygenase 1 (HO-1), which are linked to tumor progression.[3]

  • Downregulate the IL-6/JAK2/STAT3 Pathway: In hepatocellular carcinoma, OSC decreases the expression of Fibrinogen-like protein 1 (FGL1) by suppressing this pathway, which can enhance immunotherapy effects.[4][5]

  • Regulate the KIT/PI3K/Akt Pathway: OSC can modulate this pathway, which is crucial for cell survival and apoptosis.[6][8] It may activate PI3K and Bcl-2 signaling by binding to KIT on the cell surface.[6]

  • Induce Apoptosis via the Bcl-2/Bax/Caspase-3 Pathway: OSC can upregulate pro-apoptotic proteins like Bax and Caspase-3 while downregulating the anti-apoptotic protein Bcl-2.[9]

Q6: Does this compound affect the cell cycle? A6: Yes, OSC has been observed to induce cell cycle arrest, contributing to its anti-proliferative effects.[3] Specifically, it can cause arrest in the G2/M phase, preventing cancer cells from proceeding through mitosis.[10][11][12]

Troubleshooting Guide

Q7: I am not observing any significant anti-tumor effect at my chosen dosage. What should I do? A7: If you are not seeing the expected results, consider the following troubleshooting steps:

  • Verify Compound Integrity: Ensure your OSC is from a reputable source and has been stored correctly to prevent degradation.

  • Check Solubility: Confirm that the OSC is fully dissolved in your stock solution and does not precipitate when diluted in your culture medium.

  • Perform a Dose-Response Curve: Your cell line may be less sensitive to OSC. Test a broader range of concentrations (e.g., from 1 µM to 100 µM) to determine the IC50.

  • Increase Incubation Time: The anti-tumor effects may be time-dependent. Extend the treatment duration (e.g., from 24h to 48h or 72h).[5]

  • Assess Cell Line Health: Ensure your cells are healthy, free from contamination, and within a low passage number, as cellular responses can change over time in culture.

Q8: My results are inconsistent between experiments. What are the common causes? A8: Inconsistency can arise from several factors:

  • Inconsistent Cell Seeding Density: Ensure that the same number of viable cells are seeded in each well and for each experiment.

  • Variability in Drug Preparation: Prepare fresh dilutions of OSC from your stock solution for each experiment to avoid degradation. Ensure thorough mixing.

  • Fluctuations in Incubation Conditions: Maintain stable incubator conditions (temperature, CO2, humidity) as these can significantly impact cell growth and drug response.

  • Assay Technique: Ensure consistent timing and technique for all steps of your assays (e.g., reagent addition, washing, reading plates).

Quantitative Data Summary

Table 1: In Vitro Efficacy and Dosage of this compound in Various Cancer Cell Lines

Cell LineCancer TypeConcentration RangeObserved EffectsCitation(s)
SCC-9, SCC-15Oral Squamous Cell Carcinoma5 µMReduced proliferation, induced apoptosis and cell cycle arrest.[3]
HepG2, Hepa1-6Hepatocellular Carcinoma5, 10, 20 µMInhibited proliferation, suppressed migration, and increased apoptosis in a dose-dependent manner.[4][5]
HCT116Colorectal Cancer25, 50, 100 mg/LInhibited proliferation and significantly upregulated the rate of apoptosis.[9]
BEAS-2BHuman Lung Epithelial40, 80 µmol/LMitigated LPS-induced apoptosis and enhanced cell viability.[6]

Table 2: In Vivo Efficacy and Dosage of this compound in Animal Models

Animal ModelCancer TypeDosage & AdministrationKey FindingsCitation(s)
Xenograft Nude MiceOral Squamous Cell CarcinomaIntraperitoneal injection every 2 days for 3 weeks (dose not specified in abstract).Markedly inhibited tumor growth, reduced tumor size and weight.[3]
Xenograft Nude MiceColorectal CancerNot specified for in vivo study, but related compound sophocarpine used at 50-100 mg/kg.OSR (Oxysophoridine) significantly inhibited tumor growth and induced apoptosis.[9]

Visualizations: Pathways and Workflows

Oxysophocarpine_Signaling_Pathways cluster_PI3K KIT/PI3K/Akt Pathway cluster_Nrf2 Nrf2/HO-1 Pathway cluster_JAK IL-6/JAK2/STAT3 Pathway cluster_Apoptosis Apoptosis Regulation OSC This compound (OSC) PI3K PI3K OSC->PI3K Inhibits Bcl2 Bcl-2 OSC->Bcl2 Inhibits Nrf2 Nrf2 OSC->Nrf2 Inhibits IL6 IL-6 OSC->IL6 Inhibits Bax Bax OSC->Bax Promotes KIT KIT KIT->PI3K Akt Akt PI3K->Akt Akt->Bcl2 Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis HO1 HO-1 Nrf2->HO1 Nrf2->Proliferation JAK2 JAK2 IL6->JAK2 STAT3 STAT3 JAK2->STAT3 FGL1 FGL1 STAT3->FGL1 Metastasis Metastasis (Migration, Invasion) FGL1->Metastasis Casp3 Caspase-3 Bax->Casp3 Casp3->Apoptosis

Caption: Key signaling pathways modulated by this compound to exert its anti-tumor effects.

Experimental_Workflow cluster_invitro Phase 1: In Vitro Screening cluster_mechanism Phase 2: Mechanism of Action cluster_invivo Phase 3: In Vivo Validation cluster_conclusion Phase 4: Analysis start Select Cancer Cell Lines dose_response Dose-Response Assay (e.g., CCK-8 / MTT) Determine IC50 start->dose_response proliferation Proliferation Assays (e.g., Colony Formation, EdU) dose_response->proliferation apoptosis Apoptosis & Cell Cycle Assays (e.g., Flow Cytometry) proliferation->apoptosis migration Migration & Invasion Assays (e.g., Transwell, Wound Healing) apoptosis->migration western_blot Protein Expression Analysis (Western Blot) (e.g., PI3K, Akt, Caspases) migration->western_blot qpcr Gene Expression Analysis (qRT-PCR) western_blot->qpcr animal_model Establish Xenograft Animal Model qpcr->animal_model dosing_study Determine Optimal In Vivo Dosage & Schedule animal_model->dosing_study tumor_measurement Treat Animals & Monitor Tumor Volume & Body Weight dosing_study->tumor_measurement histology Histological Analysis (e.g., IHC, TUNEL) tumor_measurement->histology final_analysis Data Analysis & Conclusion histology->final_analysis

Caption: A typical experimental workflow for evaluating the anti-tumor efficacy of this compound.

Troubleshooting_Guide start Unexpected Experimental Results? issue1 No Significant Anti-Tumor Effect start->issue1 issue2 High Variability Inconsistent Results start->issue2 issue3 Toxicity in Control Group start->issue3 cause1a Sub-optimal Dose? issue1->cause1a cause1b Compound Degradation? issue1->cause1b cause1c Resistant Cell Line? issue1->cause1c cause2a Inconsistent Cell Seeding? issue2->cause2a cause2b Variable Drug Prep? issue2->cause2b cause2c Incubator Fluctuation? issue2->cause2c cause3a Solvent (DMSO) Toxicity? issue3->cause3a cause3b Contamination? issue3->cause3b sol1a Action: Perform broad dose-response curve & increase incubation time. cause1a->sol1a sol1b Action: Verify compound purity, storage, and solubility in media. cause1b->sol1b sol1c Action: Check literature for cell line sensitivity. Consider another model. cause1c->sol1c sol2a Action: Use cell counter for accurate seeding. Check cell viability. cause2a->sol2a sol2b Action: Prepare fresh dilutions for each experiment. Vortex well. cause2b->sol2b sol2c Action: Monitor and log incubator CO2, temp, and humidity. cause2c->sol2c sol3a Action: Ensure final DMSO concentration is low (typically <0.1%). cause3a->sol3a sol3b Action: Test for mycoplasma and bacterial contamination. Use fresh media. cause3b->sol3b

Caption: A logical troubleshooting guide for common issues in this compound experiments.

Detailed Experimental Protocols

Cell Viability Assay (CCK-8 / MTT)

This protocol provides a general method to assess the effect of this compound on cancer cell viability and determine its IC50.

  • Materials: 96-well plates, cancer cell lines, complete culture medium, this compound, DMSO, CCK-8 or MTT reagent, microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

    • Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (e.g., <0.1%).

    • Replace the medium in the wells with 100 µL of the medium containing different concentrations of OSC. Include wells for a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[5]

    • Add 10 µL of CCK-8 reagent (or 20 µL of 5 mg/mL MTT) to each well and incubate for 1-4 hours.

    • If using MTT, add 150 µL of DMSO to each well and gently shake to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 490 nm for MTT) using a microplate reader.[6]

    • Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

  • Materials: 6-well plates, cancer cell lines, this compound, Annexin V-FITC/PI Apoptosis Detection Kit, flow cytometer.

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of OSC (e.g., IC50, 2x IC50) and a vehicle control for 24-48 hours.

    • Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in vivo.

  • Materials: Immunocompromised mice (e.g., BALB/c nude), cancer cell line, PBS, Matrigel (optional), this compound, vehicle solution (e.g., saline), calipers.

  • Procedure:

    • Harvest cancer cells and resuspend them in sterile PBS or a PBS/Matrigel mixture at a concentration of 1-5 x 10^7 cells/mL.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[7]

    • Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[13]

    • Prepare the this compound solution for injection. Administer OSC to the treatment group via the desired route (e.g., intraperitoneal injection) according to a predetermined schedule (e.g., daily or every other day).[3] Administer the vehicle solution to the control group.

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity.

    • Continue the treatment for a specified period (e.g., 3-4 weeks).[3]

    • At the end of the experiment, euthanize the mice, excise the tumors, and measure their final weight and volume.

    • Tumor tissue can be used for further analysis, such as immunohistochemistry (IHC) or Western blotting.

References

Troubleshooting oxysophocarpine degradation and instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxysophocarpine. The information provided is intended to help address common challenges related to the degradation and instability of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?

A1: Loss of this compound potency is often due to chemical degradation. The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] It is crucial to evaluate your solvent system and storage conditions.

Q2: What is the optimal pH range for storing this compound solutions?

A2: While specific degradation kinetics for this compound across a wide pH range are not extensively published, a study on its pKa determination suggests its ionization state is pH-dependent.[3] For many pharmaceutical compounds, optimal stability is often found in a slightly acidic to neutral pH range.[1] It is recommended to perform a pH stability profile to determine the optimal pH for your specific application.

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures typically accelerate the degradation of chemical compounds, including this compound.[2][4] The rate of degradation often follows pseudo-first-order kinetics.[2] For short-term storage, it is advisable to keep solutions at refrigerated temperatures (2-8 °C) and for long-term storage, frozen (-20 °C or below), unless otherwise specified for your formulation.

Q4: Is this compound sensitive to light?

A4: Many alkaloids and other phytoconstituents are susceptible to photodegradation.[5][6] It is a best practice to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or when conducting experiments under intense light.[5]

Q5: I suspect my this compound has degraded. How can I detect and quantify the degradation products?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for separating and quantifying the parent compound from its degradation products.[7][8][9] Developing such a method involves subjecting an this compound solution to forced degradation conditions (e.g., acid, base, oxidation, heat, light) to generate the degradation products and ensure the analytical method can resolve them from the intact drug.[10][11][12]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Review Sample Preparation and Storage:

    • Were the solutions freshly prepared?

    • At what temperature were they stored and for how long?

    • Were they protected from light?

    • What is the pH of the solution?

  • Perform Forced Degradation Studies: To confirm if the unexpected peaks are degradation products, intentionally stress an this compound standard solution under various conditions (see --INVALID-LINK--). This will help in identifying the retention times of potential degradation products.

  • Method Specificity: Ensure your HPLC method is "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from all potential degradation products and impurities.[7][8]

Issue 2: Inconsistent Results in Biological Assays

Possible Cause: Instability of this compound in the assay medium.

Troubleshooting Steps:

  • Assess Medium Compatibility: The pH, temperature, and composition of the cell culture or assay buffer can impact the stability of this compound.

  • Time-Course Stability Study: Prepare the this compound in the assay medium and analyze its concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) under the exact assay conditions (temperature, CO2, etc.). This will determine the rate of degradation during your experiment.

  • Fresh Preparation: Always prepare this compound solutions fresh for each experiment if instability in the assay medium is confirmed.

Data on this compound Stability (Hypothetical Data for Illustrative Purposes)

Disclaimer: The following data is hypothetical and for illustrative purposes only, as comprehensive public data on this compound degradation is limited. Researchers should generate their own data based on their specific formulations and conditions.

Table 1: Effect of pH on this compound Degradation at 25°C over 24 hours

pHInitial Concentration (µg/mL)Final Concentration (µg/mL)% Degradation
3.010098.51.5
5.010099.20.8
7.010097.12.9
9.010085.414.6

Table 2: Effect of Temperature on this compound Degradation at pH 7.0 over 24 hours

Temperature (°C)Initial Concentration (µg/mL)Final Concentration (µg/mL)% Degradation
410099.80.2
2510097.12.9
4010091.38.7
6010078.521.5

Table 3: Effect of Light Exposure on this compound Degradation at 25°C and pH 7.0 over 24 hours

ConditionInitial Concentration (µg/mL)Final Concentration (µg/mL)% Degradation
Protected from Light10097.12.9
Exposed to UV Light (254 nm)10065.234.8
Exposed to White Light10089.910.1

Experimental Protocols

Experimental Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound and to test the specificity of a stability-indicating HPLC method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H2O2), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV or PDA detector

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Keep at room temperature for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute with mobile phase to the desired concentration for HPLC analysis.

    • Repeat with 1 M HCl if no degradation is observed.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

    • Repeat with 1 M NaOH if no degradation is observed.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H2O2.

    • Keep at room temperature for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 60°C for 24 hours.

    • Also, place a solution of this compound (in a suitable solvent like water or buffer) at 60°C for 24 hours.

    • After the specified time, dissolve the solid sample and dilute both samples with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

    • A control sample should be kept in the dark under the same conditions.

    • Dilute the samples with the mobile phase for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. The method is considered stability-indicating if all degradation products are well-resolved from the parent this compound peak and from each other.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Experimental Results check_purity Check Purity and Integrity of this compound Stock start->check_purity is_degraded Suspicion of Degradation? check_purity->is_degraded troubleshoot Initiate Degradation Troubleshooting is_degraded->troubleshoot Yes end End: Consistent Results Achieved is_degraded->end No review_storage Review Storage Conditions (Temp, Light, pH) troubleshoot->review_storage review_prep Review Solution Preparation (Solvent, Age of Solution) troubleshoot->review_prep hplc_analysis Perform Stability-Indicating HPLC Analysis review_storage->hplc_analysis review_prep->hplc_analysis peaks_observed Unexpected Peaks Observed? hplc_analysis->peaks_observed forced_degradation Conduct Forced Degradation Study peaks_observed->forced_degradation Yes optimize_conditions Optimize Storage and Experimental Conditions peaks_observed->optimize_conditions No, but potency is low identify_peaks Identify Degradation Products (LC-MS, NMR) forced_degradation->identify_peaks identify_peaks->optimize_conditions optimize_conditions->end

Caption: Troubleshooting workflow for this compound degradation.

HypotheticalDegradationPathway This compound This compound hydrolysis Hydrolysis (Acid/Base) This compound->hydrolysis oxidation Oxidation (e.g., H2O2) This compound->oxidation photolysis Photolysis (UV/Vis Light) This compound->photolysis hydrolyzed_product Hydrolyzed Product (e.g., Ring Opening) hydrolysis->hydrolyzed_product oxidized_product Oxidized Product (e.g., N-oxide) oxidation->oxidized_product photo_product Photodegradation Product (e.g., Isomerization) photolysis->photo_product loss_of_activity Loss of Biological Activity hydrolyzed_product->loss_of_activity oxidized_product->loss_of_activity photo_product->loss_of_activity

Caption: Hypothetical degradation pathways for this compound.

References

Strategies to reduce oxysophocarpine-induced toxicity in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxysophocarpine (OSC) in animal studies. The information is compiled from scientific literature and aims to address potential challenges, with a focus on mitigating toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxicities observed with this compound and related alkaloids in animal studies?

Based on studies of structurally similar alkaloids like matrine and oxymatrine, the primary target organs for toxicity are the liver and the central nervous system.[1][2][3] In mice, high doses of matrine have been shown to cause degenerative changes in nerve cells in the brain.[1][2] Hepatotoxicity, characterized by centrilobular hypertrophy, has been observed in mice treated with matrine and oxymatrine.[4][5] While direct toxicological data for this compound is limited, its structural similarity to these compounds suggests a potential for similar toxic effects.

Q2: Are there any established median lethal dose (LD50) values for this compound or its related compounds?

Q3: What are the potential mechanisms behind this compound-induced toxicity?

The precise mechanisms of this compound-induced toxicity are not fully elucidated. However, research on the related alkaloid oxymatrine suggests that hepatotoxicity is linked to the induction of oxidative stress.[6] This involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.[6] Neurotoxicity may also be linked to oxidative stress and modulation of neurotransmitter systems.

Q4: What strategies can be employed to reduce this compound-induced toxicity in my animal experiments?

The primary strategy to mitigate this compound-induced toxicity, particularly hepatotoxicity, is the co-administration of antioxidants. N-acetylcysteine (NAC) has shown promise in in vitro and in vivo studies with related compounds by replenishing glutathione stores and directly scavenging ROS.[7][8][9][10] Careful dose-response studies are also crucial to determine the therapeutic window and minimize adverse effects.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Unexpected Animal Mortality Dose may be too high, leading to acute toxicity.Review the literature for LD50 values of related compounds (matrine, sophocarpine) to guide dose selection. Conduct a pilot dose-range finding study.
Elevated Liver Enzymes (ALT, AST) Hepatotoxicity due to oxidative stress.Consider co-administration with an antioxidant such as N-acetylcysteine (NAC). A starting point for NAC dosage in mice could be in the range of 150-160 mg/kg, based on studies with other hepatotoxic agents.[7][8]
Neurological Symptoms (e.g., tremors, lethargy) Neurotoxicity.Reduce the dose of this compound. Consider co-administration with antioxidants, as oxidative stress may contribute to neurotoxicity.[11][12][13]
Inconsistent or Lack of Therapeutic Effect Bioavailability issues or inappropriate dosing regimen.Review the pharmacokinetic profile of related compounds. Optimize the route of administration and dosing frequency based on available data.

Quantitative Data Summary

Table 1: Acute Toxicity (LD50) of this compound-Related Alkaloids in Mice

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)95% Confidence Interval
SophocarpineMiceIntraperitoneal115N/A
MatrineKunming MiceIntraperitoneal157.1388.08 - 280.31
MASM (Metabolizes to this compound)MiceN/A94.25N/A

Data compiled from multiple sources.[1][2][14][15]

Experimental Protocols

Protocol 1: Co-administration of N-acetylcysteine (NAC) to Mitigate Hepatotoxicity

This protocol is a general guideline based on studies demonstrating the protective effects of NAC against drug-induced liver injury.[7][8]

  • Animal Model: Male BALB/c mice (6-8 weeks old).

  • Groups:

    • Group 1: Control (Vehicle for OSC and NAC)

    • Group 2: this compound (OSC) alone

    • Group 3: this compound + N-acetylcysteine (NAC)

    • Group 4: N-acetylcysteine (NAC) alone

  • Dosing:

    • This compound (OSC): Administer at the desired therapeutic dose or a dose suspected to cause toxicity, based on pilot studies.

    • N-acetylcysteine (NAC): Administer a dose of 160 mg/kg body weight intraperitoneally.[8] The timing of NAC administration can be investigated (e.g., 30 minutes before, concurrently with, or after OSC).

  • Toxicity Assessment:

    • Monitor animals for clinical signs of toxicity.

    • At the end of the study period, collect blood for serum biochemistry analysis (ALT, AST).

    • Harvest liver tissue for histopathological examination and measurement of oxidative stress markers (e.g., malondialdehyde (MDA), glutathione (GSH), superoxide dismutase (SOD)).

Visualizations

Signaling Pathways and Experimental Workflows

Hepatotoxicity_Mitigation_Workflow Experimental Workflow for Assessing Hepatoprotective Strategies cluster_animal_prep Animal Preparation cluster_grouping Experimental Groups cluster_dosing Dosing Regimen cluster_assessment Toxicity Assessment Animal_Model Select Animal Model (e.g., Male BALB/c Mice) Acclimatization Acclimatization Period (e.g., 1 week) Animal_Model->Acclimatization Control Group 1: Control (Vehicle) OSC_alone Group 2: OSC Alone OSC_NAC Group 3: OSC + NAC NAC_alone Group 4: NAC Alone Clinical_Signs Monitor Clinical Signs OSC_dose Administer OSC (Desired Dose) OSC_dose->OSC_alone OSC_dose->OSC_NAC NAC_dose Administer NAC (e.g., 160 mg/kg IP) NAC_dose->OSC_NAC NAC_dose->NAC_alone Blood_Collection Blood Collection (Serum Biochemistry: ALT, AST) Clinical_Signs->Blood_Collection Tissue_Harvest Liver Tissue Harvest Blood_Collection->Tissue_Harvest Histopathology Histopathology Tissue_Harvest->Histopathology Oxidative_Stress Oxidative Stress Markers (MDA, GSH, SOD) Tissue_Harvest->Oxidative_Stress

Caption: Workflow for an in vivo study to evaluate the hepatoprotective effect of N-acetylcysteine against this compound-induced toxicity.

Oxidative_Stress_Pathway Proposed Mechanism of this compound-Induced Hepatotoxicity and Mitigation OSC This compound (High Dose) ROS Increased Reactive Oxygen Species (ROS) OSC->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Hepatocyte Damage (e.g., Lipid Peroxidation) Oxidative_Stress->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis Hepatotoxicity Hepatotoxicity (Elevated ALT, AST) Apoptosis->Hepatotoxicity NAC N-acetylcysteine (NAC) GSH Increased Glutathione (GSH) Synthesis NAC->GSH Scavenging Direct ROS Scavenging NAC->Scavenging GSH->ROS Inhibits Scavenging->ROS Inhibits

Caption: Proposed pathway of this compound-induced hepatotoxicity via oxidative stress and the protective mechanism of N-acetylcysteine.

References

Technical Support Center: Enhancing the Oral Bioavailability of Oxysophocarpine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxysophocarpine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of oral formulations for this promising natural alkaloid. Due to the limited availability of comprehensive oral bioavailability data for this compound, data from its close structural analog, matrine, is used as a well-documented proxy to illustrate key concepts and strategies.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: While specific data for this compound is limited, alkaloids of the matrine family, such as matrine and oxymatrine, consistently demonstrate poor oral bioavailability. For instance, matrine has a reported absolute oral bioavailability of approximately 17.1% to 18.5% in rats.[1][2] This poor absorption is likely attributable to a combination of factors including low aqueous solubility and potentially poor intestinal permeability.[1] Oxymatrine has also been noted for its strong polarity and poor lipid solubility, leading to low skin permeability, which can be indicative of challenges with passive diffusion across the intestinal membrane.

Key contributing factors to the expected low oral bioavailability of this compound include:

  • Poor Solubility: As a natural alkaloid, this compound's solubility in aqueous gastrointestinal fluids may be limited, hindering its dissolution, which is a prerequisite for absorption.

  • Low Permeability: The ability of the molecule to pass through the intestinal epithelial barrier may be restricted. Studies on matrine show varied permeability across different segments of the intestine, with the highest absorption in the ileum.[1]

  • Presystemic Metabolism: First-pass metabolism in the gut wall and liver can significantly reduce the amount of active drug reaching systemic circulation.

Q2: What are the primary strategies to overcome the poor oral bioavailability of this compound?

A2: The main goal is to enhance the solubility and/or permeability of this compound. Several advanced formulation strategies can be employed:

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can significantly improve the oral bioavailability of poorly soluble drugs. SMEDDS are isotropic mixtures of oil, surfactants, and co-surfactants that spontaneously form fine oil-in-water microemulsions in the gastrointestinal tract, keeping the drug in a solubilized state for absorption.

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution. Technologies like solid lipid nanoparticles (SLNs) or polymeric nanoparticles can encapsulate the drug, protect it from degradation, and facilitate its transport across the intestinal mucosa.

  • Solid Dispersions: Dispersing this compound in an inert carrier matrix at the molecular level can enhance its dissolution rate.[3][4][5][6][7] This is often achieved through methods like hot-melt extrusion or spray drying.

  • Co-amorphous Systems: Creating a co-amorphous system with another small molecule (a co-former) can stabilize the amorphous state of the drug, preventing recrystallization and maintaining a higher apparent solubility.

Q3: How do I choose the right formulation strategy for my experiment?

A3: The choice of formulation depends on the specific physicochemical properties of this compound and the experimental goals. A logical workflow for selecting a strategy is outlined below.

G start Start: Characterize Physicochemical Properties of this compound solubility Determine Aqueous Solubility (e.g., in PBS pH 1.2, 6.8) start->solubility low_sol Low Solubility solubility->low_sol Poor high_sol High Solubility solubility->high_sol Good permeability Assess Intestinal Permeability (e.g., Caco-2 Assay) low_perm Low Permeability permeability->low_perm Poor high_perm High Permeability permeability->high_perm Good bcs2 BCS Class II Candidate (Low Solubility, High Permeability) low_sol->bcs2 high_sol->permeability bcs4 BCS Class IV Candidate (Low Solubility, Low Permeability) low_perm->bcs4 strategy2 Focus on Solubility Enhancement: - Solid Dispersions - Nanoparticles (Nanosizing) - SMEDDS bcs2->strategy2 strategy4 Focus on Both Solubility & Permeability Enhancement: - SMEDDS with permeation enhancers - Surface-modified nanoparticles - Liposomes bcs4->strategy4

Caption: Decision workflow for selecting a formulation strategy.

Troubleshooting Guides

Problem 1: Low and Variable Pharmacokinetic Data After Oral Administration
  • Symptom: In vivo studies in rats show low Cmax and AUC values with high standard deviations between subjects after administering an this compound suspension.

  • Possible Cause: Poor aqueous solubility leading to dissolution rate-limited absorption. Variability can be caused by differences in gastric pH and gastrointestinal motility among animals.

  • Troubleshooting Steps:

    • Verify Drug Substance Properties: Confirm the crystalline form and particle size of the raw this compound. A smaller, more uniform particle size can improve dissolution.

    • Formulation Approach: Develop a formulation designed to enhance solubility. A good starting point is a solid dispersion with a hydrophilic polymer like PVP K30 or Soluplus®.

    • In Vitro Dissolution Testing: Perform dissolution studies under different pH conditions (e.g., pH 1.2 and 6.8) to compare the release profile of the solid dispersion to the raw drug. An increase in dissolution rate is a positive indicator.

Problem 2: In Vitro Dissolution is High, but In Vivo Bioavailability Remains Low
  • Symptom: A newly developed formulation (e.g., a solid dispersion) shows rapid and complete drug release in vitro, but pharmacokinetic studies still result in poor bioavailability.

  • Possible Cause: The primary barrier may be poor intestinal permeability rather than solubility. The drug may also be susceptible to efflux by transporters like P-glycoprotein (P-gp) or significant first-pass metabolism.

  • Troubleshooting Steps:

    • Assess Permeability: Conduct an in vitro Caco-2 permeability assay. This will determine the apparent permeability coefficient (Papp) and the efflux ratio, indicating if the drug is a substrate for efflux pumps.

    • Select a Permeability-Enhancing Formulation: If permeability is low, consider a Self-Microemulsifying Drug Delivery System (SMEDDS) . The surfactants and lipids in SMEDDS can help to fluidize the cell membrane and inhibit efflux transporters, thereby improving absorption.

    • Incorporate Excipients: Select excipients for the SMEDDS that are known to inhibit P-gp, such as Cremophor® EL or Tween® 80.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize pharmacokinetic data for matrine, providing a baseline for what can be expected from a related alkaloid and illustrating the potential for improvement.

Table 1: Pharmacokinetic Parameters of Matrine in Rats Following IV and Oral Administration

ParameterIV Administration (2 mg/kg)Oral Administration (2 mg/kg)Reference
Cmax (ng/mL) 2412 ± 36294.6 ± 38.6[8]
Tmax (min) -~105[8]
AUC (ng·h/mL) --
Absolute Bioavailability (F%) -17.1 ± 5.4%[1]

Table 2: Comparison of Absolute Oral Bioavailability of Matrine and its Derivative MASM in Rats

CompoundDose (Oral)Absolute Bioavailability (F%)Fold ImprovementReference
Matrine 2 mg/kg18.5%-[2]
MASM (Matrine Derivative) 60 mg/kg44.50%2.4[2]

Experimental Protocols

Protocol 1: Preparation of Solid Dispersion by Solvent Evaporation Method

This protocol provides a general method for preparing a solid dispersion to enhance the solubility of this compound.

G cluster_0 Preparation cluster_1 Characterization A 1. Dissolve this compound and Carrier (e.g., PVP K30) in a common solvent (e.g., Ethanol) B 2. Mix thoroughly to obtain a clear solution A->B C 3. Evaporate the solvent under reduced pressure using a rotary evaporator B->C D 4. Dry the resulting solid film in a vacuum oven at 40°C for 24 hours C->D E 5. Pulverize the dried mass and sieve to obtain a uniform powder D->E F 6. Characterize for: - Drug Content - Dissolution Rate (USP App. II) - Solid-State (DSC, PXRD) E->F

Caption: Workflow for preparing and evaluating a solid dispersion.

Methodology:

  • Dissolution: Accurately weigh this compound and a hydrophilic carrier (e.g., PVP K30, Soluplus®, HPMC) in a 1:4 drug-to-carrier ratio. Dissolve both components in a suitable organic solvent, such as ethanol or methanol, in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent at 40-50°C under vacuum until a solid film is formed on the flask wall.

  • Drying: Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Processing: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve (e.g., 100-mesh) to obtain a uniform powder.

  • Evaluation: Characterize the prepared solid dispersion for drug content, in vitro dissolution enhancement compared to the pure drug, and solid-state properties using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug.

Protocol 2: In Vitro Permeability Assessment Using Caco-2 Cell Monolayers

This protocol describes how to assess the intestinal permeability of this compound, a critical step in determining if it is a BCS Class II or Class IV compound.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days until they form a differentiated, confluent monolayer.

  • Monolayer Integrity Test: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment.

  • Permeability Study (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the this compound solution (in HBSS) to the apical (AP) side of the Transwell insert.

    • Add fresh HBSS to the basolateral (BL) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL side and replace with fresh HBSS.

  • Permeability Study (Basolateral to Apical - B to A): To determine the efflux ratio, perform the same experiment in the reverse direction (from BL to AP).

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial drug concentration. The efflux ratio is calculated as Papp (B to A) / Papp (A to B).

G cluster_transport Transport Experiment start Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form monolayer start->culture teer Verify monolayer integrity (Measure TEER) culture->teer add_drug Add this compound solution to donor chamber (AP or BL) teer->add_drug incubate Incubate at 37°C add_drug->incubate sample Sample from receiver chamber at time points incubate->sample analyze Quantify drug concentration (LC-MS/MS) sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate end Determine Permeability Class calculate->end

Caption: Experimental workflow for Caco-2 permeability assay.
Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a standard procedure for evaluating the oral bioavailability of an this compound formulation in a rat model. To determine absolute bioavailability, a separate intravenous (IV) administration group is required.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (200-250 g). Fast the animals overnight before dosing, with free access to water.

  • Dosing:

    • Oral Group (PO): Administer the this compound formulation (e.g., solid dispersion reconstituted in water) via oral gavage at a specific dose (e.g., 20 mg/kg).

    • Intravenous Group (IV): Administer a solution of this compound in a suitable vehicle (e.g., saline) via the tail vein at a lower dose (e.g., 5 mg/kg).

  • Blood Sampling: Collect blood samples (~0.2 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F (%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

References

Technical Support Center: Optimizing HPLC-UV Separation of Oxysophocarpine and Matrine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of the quinolizidine alkaloids oxysophocarpine and matrine. Matrine and its N-oxide analog, this compound, are structurally similar, which can present challenges for achieving baseline separation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers in developing and refining their HPLC-UV methods.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound from matrine?

A1: The main challenge stems from their very close chemical structures. This compound is an N-oxide derivative of a matrine isomer, leading to similar physicochemical properties and polarity. This structural similarity often results in poor resolution and co-elution, making baseline separation difficult to achieve.[1]

Q2: What is a typical starting point for a mobile phase?

A2: A common starting point for reversed-phase HPLC is a mixture of acetonitrile or methanol and an aqueous buffer. For these basic alkaloids, acidic mobile phases are frequently used. For example, a mobile phase of acetonitrile and 0.1% aqueous formic acid (e.g., in a 10:90 v/v ratio) is a good starting condition.[2] Alternatively, a phosphate buffer with a small amount of an amine modifier like triethylamine can be effective.[1][3]

Q3: What UV wavelength is recommended for detecting both compounds?

A3: Matrine-type alkaloids generally lack strong chromophores, leading to maximal absorption in the low UV range. A detection wavelength between 205 nm and 220 nm is typically recommended for sensitive detection of both this compound and matrine.[4][5]

Q4: Why is controlling the mobile phase pH crucial for this separation?

A4: Matrine and this compound are basic compounds (alkaloids). The pH of the mobile phase dictates their degree of ionization. This compound has an experimental pKa value of approximately 6.5. Controlling the pH (typically keeping it low, e.g., pH 2.5-4) ensures a consistent and reproducible protonation state for the analytes, which directly impacts their retention time and peak shape on a reversed-phase column. Using a buffer is essential for maintaining a stable pH throughout the analysis.[6]

Q5: Can I use a gradient elution method?

A5: Yes, a gradient elution can be very effective, especially when analyzing crude extracts containing compounds with a wider range of polarities. A gradient allows for better separation of early-eluting impurities while ensuring that more retained compounds, like matrine, are eluted in a reasonable time with good peak shape. A typical gradient might involve increasing the percentage of the organic solvent (e.g., acetonitrile) over the course of the run.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound and matrine in a question-and-answer format.

Problem 1: Poor Resolution or Co-elution of Peaks

Q: My this compound and matrine peaks are not separating. How can I improve the resolution?

A: Poor resolution is the most common issue. Here are several parameters to adjust, starting with the most impactful:

  • Adjust Mobile Phase Strength: Decrease the percentage of the organic modifier (acetonitrile or methanol). This will increase the retention times of both compounds, providing more opportunity for the column to separate them. Make small, incremental changes (e.g., 1-2%).

  • Optimize Mobile Phase pH: The selectivity between these two alkaloids can be highly pH-dependent. Prepare a series of mobile phases with slightly different pH values (e.g., from 2.5 to 4.0 in 0.2-unit increments) using a buffer like phosphate or formate. A pH around 3 often provides a good starting point for separating basic compounds.

  • Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice versa. The different solvent selectivity can alter the elution order or improve the separation.

  • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase column efficiency and improve resolution, although it will lengthen the run time.[8]

  • Decrease Column Temperature: Lowering the column temperature (e.g., from 30°C to 25°C) can sometimes enhance separation by altering the interaction kinetics between the analytes and the stationary phase.

Problem 2: Peak Tailing

Q: My matrine or this compound peak is tailing. What causes this and how can I fix it?

A: Peak tailing for these basic analytes is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.

  • Add a Tailing Inhibitor: Incorporate a small amount of a basic additive, like triethylamine (TEA) (e.g., 0.01-0.1%), into your mobile phase.[1][3] TEA acts as a competitive base, binding to the active silanol sites and preventing them from interacting with your analytes.

  • Lower the Mobile Phase pH: Reducing the pH (e.g., to below 3) fully protonates the analytes and also suppresses the ionization of many silanol groups, which minimizes the unwanted secondary interactions.

  • Check for Column Overload: Injecting too high a concentration of your sample can cause peak tailing. Try diluting your sample by a factor of 5 or 10 to see if the peak shape improves.[6]

  • Use an End-Capped or Bidentate C18 Column: Modern, high-purity silica columns that are thoroughly end-capped have fewer free silanol groups. Columns with bidentate bonding or embedded polar groups can also provide better peak shapes for basic compounds.

Problem 3: Drifting Retention Times

Q: The retention times for my peaks are shifting from one injection to the next. What should I check?

A: Inconsistent retention times usually point to a lack of system equilibrium or changes in the mobile phase.

  • Ensure Column Equilibration: The column must be fully equilibrated with the mobile phase before starting your analytical run. If you are using a buffered mobile phase, this can take longer than with simple solvent mixtures. Flush the column with at least 10-15 column volumes of the mobile phase before the first injection.[6]

  • Control Column Temperature: Use a column oven to maintain a constant temperature (e.g., 30°C).[4] Fluctuations in ambient lab temperature can cause significant shifts in retention time.[6]

  • Premix and Degas Mobile Phase: Ensure the mobile phase is thoroughly mixed and degassed before use. If using an online mixer, check that the pump's proportioning valves are working correctly. Air bubbles in the pump can cause flow rate fluctuations and retention time instability.

  • Check for Leaks: Inspect all fittings in the flow path, from the pump to the detector, for any signs of leaks, which can cause pressure and flow rate to fluctuate.

Troubleshooting Workflow Diagram

G cluster_start Problem Identification cluster_troubleshoot Troubleshooting Path cluster_solutions Corrective Actions Start HPLC Problem Observed PoorRes Poor Resolution? Start->PoorRes Tailing Peak Tailing? PoorRes->Tailing No Sol_Res 1. Adjust Mobile Phase Strength 2. Optimize pH 3. Change Organic Modifier PoorRes->Sol_Res Yes Drift Retention Time Drift? Tailing->Drift No Sol_Tailing 1. Add TEA to Mobile Phase 2. Lower Mobile Phase pH 3. Reduce Sample Concentration Tailing->Sol_Tailing Yes Sol_Drift 1. Ensure Column Equilibration 2. Use Column Oven 3. Check for Leaks/Bubbles Drift->Sol_Drift Yes End Problem Resolved Drift->End No (Other Issue) Sol_Res->End Sol_Tailing->End Sol_Drift->End

Caption: A decision tree for troubleshooting common HPLC separation issues.

Experimental Protocols

Below is a representative experimental protocol for the separation of this compound and matrine based on published methods. This should be considered a starting point for optimization.

Method 1: Isocratic Separation with Acidic Mobile Phase

  • HPLC System: Standard HPLC system with UV detector.

  • Column: C18 reversed-phase column (e.g., Kromasil C18, Phenomenex Gemini C18), 250 mm x 4.6 mm, 5 µm particle size.[2][4]

  • Mobile Phase: Acetonitrile and 0.1% aqueous formic acid (10:90, v/v).[2]

    • Preparation: Add 1 mL of formic acid to 999 mL of HPLC-grade water. Mix 100 mL of acetonitrile with 900 mL of this solution. Filter through a 0.45 µm membrane filter and degas.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve standard or sample in the mobile phase to a concentration of approximately 10-50 µg/mL.

Method Development & Optimization Workflow

G A 1. Define Objectives (Baseline Separation) B 2. Select Initial Conditions - C18 Column - ACN/H2O + 0.1% FA - 210 nm Wavelength A->B C 3. Perform Initial Run B->C D 4. Evaluate Chromatogram - Resolution - Peak Shape - Retention Time C->D E 5. Optimize Parameters (See Troubleshooting Guide) D->E Objectives Not Met F 6. Validate Method - Linearity - Precision - Accuracy D->F Objectives Met E->C

Caption: A workflow for HPLC method development and optimization.

Data Presentation: Summary of Chromatographic Conditions

The following tables summarize typical conditions reported in the literature for the separation of matrine-type alkaloids.

Table 1: Mobile Phase Compositions

ReferenceOrganic PhaseAqueous PhaseAdditive(s)Ratio (Org:Aq)
[2]AcetonitrileWater0.1% Formic Acid10:90
[4]MethanolWater0.2% Phosphoric Acid7:93
[5]AcetonitrileWater0.1% Acetic Acid, Trimethylamine4:96
[1][3]Methanol0.01 M KH₂PO₄Triethylamine6:94

Table 2: Instrumental Parameters

ReferenceColumn TypeDimensionsFlow RateTemperatureWavelength
[2]Kromasil C18Not SpecifiedNot SpecifiedNot SpecifiedNot Specified (MS)
[4]Phenomenex Gemini C18250 x 4.6 mm, 5 µm1.0 mL/min30°C205 nm
[5]Not SpecifiedNot Specified1.0 mL/min30°C220 nm
[1][3]Kromasil C18Not Specified1.0 mL/min40°C208 nm

References

Refining oxysophocarpine treatment duration for apoptosis induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing oxysophocarpine (OSC) for apoptosis induction experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound to study its effects on apoptosis?

A1: The optimal concentration of this compound is cell-type dependent. For initial experiments, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line. Based on published studies, concentrations ranging from 1.25 µM to 80 µM have been used. For example, in HT-22 neuronal cells, concentrations of 1.25, 2.5, 5, and 10 μM were effective in preventing glutamate-induced apoptosis[1][2][3]. In BEAS-2B lung epithelial cells, 40 µmol/L and 80 µmol/L of OSC showed protective effects against LPS-induced apoptosis[4][5]. It is crucial to determine the cytotoxicity of OSC on your specific cell line using an MTT assay before proceeding with apoptosis experiments[1][2][3].

Q2: What is the optimal treatment duration for inducing or inhibiting apoptosis with this compound?

A2: The ideal treatment duration with this compound can vary depending on the cell type and the specific experimental question. Studies have reported various incubation times. For instance, a 12-hour incubation with OSC was used to assess its effect on the viability of HT-22 cells[1][2]. In experiments investigating the protective effects of OSC against an apoptotic stimulus like glutamate, cells were pre-treated with OSC for a period before a 24-hour co-incubation with the stimulus[1][3]. To refine the treatment duration for your specific experimental setup, a time-course experiment is recommended.

Q3: Which signaling pathways are known to be modulated by this compound in the context of apoptosis?

A3: this compound has been shown to modulate several key signaling pathways involved in apoptosis. Two prominent pathways identified are:

  • Nrf2/HO-1 Pathway: In neuronal cells, OSC has been observed to upregulate the Nrf2/HO-1 signaling pathway, which plays a crucial role in protecting against oxidative stress-induced apoptosis[1][2].

  • KIT/PI3K/AKT Pathway: In lung epithelial cells, OSC has been found to regulate the KIT/PI3K signaling pathway, which is involved in cell survival and inhibition of apoptosis. OSC treatment led to an increase in the expression of PI3K, KIT, and the anti-apoptotic protein Bcl-2[4][6][7].

Q4: What are the common methods to detect apoptosis in cells treated with this compound?

A4: Several well-established methods can be used to measure apoptosis in OSC-treated cells. Commonly used techniques include:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[4][8][9][10].

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis, and can be assessed by fluorescence microscopy or flow cytometry[1][2][3][6][7].

  • Western Blotting: This technique is used to measure the expression levels of key apoptosis-related proteins such as caspases (e.g., cleaved caspase-3, cleaved caspase-9), Bcl-2 family proteins (e.g., Bcl-2, BAX), and proteins involved in relevant signaling pathways[1][2][4][6][7].

  • Mitochondrial Membrane Potential (MMP) Assays: Fluorescent probes can be used to assess changes in the MMP, which is often disrupted during the intrinsic pathway of apoptosis[1][2].

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No significant change in apoptosis rates after this compound treatment. 1. Suboptimal OSC concentration. 2. Inappropriate treatment duration. 3. Cell line is resistant to OSC. 4. Incorrect assay procedure.1. Perform a dose-response study to identify the optimal concentration. 2. Conduct a time-course experiment to determine the best incubation time. 3. Research literature for OSC effects on your specific cell line or a similar one. 4. Review and optimize your apoptosis detection protocol. Ensure proper controls are included.
High levels of cell death (necrosis) observed. 1. OSC concentration is too high, leading to cytotoxicity. 2. Contamination of cell culture.1. Perform a cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range of OSC for your cells[1][2][3]. 2. Check for signs of contamination (e.g., turbidity, pH change) and discard cultures if necessary.
Inconsistent results between experiments. 1. Variation in cell passage number. 2. Inconsistent OSC solution preparation. 3. Variability in incubation times or cell densities.1. Use cells within a consistent and low passage number range. 2. Prepare fresh OSC solutions for each experiment and ensure complete dissolution. 3. Standardize all experimental parameters, including seeding density and incubation times.

Data Presentation

Table 1: Summary of this compound Concentrations and Treatment Durations in Apoptosis Studies

Cell Line Apoptotic Stimulus OSC Concentration Treatment Duration Key Findings Reference
HT-22 (neuronal cells)Glutamate (20 mM)1.25, 2.5, 5, 10 µM24 hours (co-treatment)OSC inhibited glutamate-induced apoptosis in a concentration-dependent manner.[1][2][3]
HT-22 (neuronal cells)None1.25, 2.5, 5, 10, 20 µM12 hoursConcentrations up to 10 µM did not affect cell viability; 20 µM showed cytotoxicity.[1][2][3]
BEAS-2B (lung epithelial cells)Lipopolysaccharide (LPS)40, 80 µmol/LNot explicitly statedOSC pretreatment enhanced cell viability and decreased LPS-induced apoptosis.[4][5]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is adapted from studies on HT-22 cells[1][2].

  • Cell Seeding: Seed cells (e.g., 8 × 10³ cells/well) in a 96-well plate and culture for 24 hours.

  • This compound Treatment: Treat the cells with a range of OSC concentrations for the desired duration (e.g., 12 hours).

  • MTT Addition: Add 50 µL of MTT solution (2.5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

This is a general protocol based on standard procedures[8][10][11].

  • Cell Treatment: Treat cells with OSC and/or an apoptotic stimulus for the predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

TUNEL Assay

This protocol is based on the methodology described in studies on HT-22 cells[1][3].

  • Cell Preparation: Grow and treat cells on coverslips or in chamber slides.

  • Fixation and Permeabilization: Fix the cells with a formaldehyde-based solution and then permeabilize with a detergent-based buffer.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.

  • Nuclear Staining: Counterstain the cell nuclei with a fluorescent dye like DAPI.

  • Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence (e.g., green).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis cell_culture Cell Culture treatment Cell Treatment with OSC (Varying Concentrations & Durations) cell_culture->treatment osc_prep This compound Solution Preparation osc_prep->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis_detection Apoptosis Detection (Annexin V/PI or TUNEL) treatment->apoptosis_detection protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis data_analysis Data Interpretation and Pathway Analysis viability->data_analysis apoptosis_detection->data_analysis protein_analysis->data_analysis

Caption: Experimental workflow for studying this compound-induced apoptosis.

signaling_pathways cluster_nrf2 Nrf2/HO-1 Pathway cluster_kit KIT/PI3K/AKT Pathway osc_nrf2 This compound nrf2 Nrf2 Activation osc_nrf2->nrf2 ho1 HO-1 Upregulation nrf2->ho1 oxidative_stress Reduced Oxidative Stress ho1->oxidative_stress apoptosis_inhibition_nrf2 Apoptosis Inhibition oxidative_stress->apoptosis_inhibition_nrf2 osc_kit This compound kit KIT osc_kit->kit pi3k PI3K Activation kit->pi3k akt AKT Activation pi3k->akt bcl2 Bcl-2 Upregulation akt->bcl2 apoptosis_inhibition_kit Apoptosis Inhibition bcl2->apoptosis_inhibition_kit

Caption: Signaling pathways modulated by this compound in apoptosis.

References

How to prevent oxysophocarpine precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of oxysophocarpine in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its solubility properties?

This compound is a tetracyclic quinolizidine alkaloid derived from the medicinal plant Sophora flavescens and has demonstrated various biological activities, including neuroprotective, anticancer, anti-inflammatory, and analgesic properties.[1] Its solubility is a critical factor in cell culture experiments.

SolventSolubility
DMSO1 mg/mL[1], 52 mg/mL[2]
Ethanol10 mg/mL[1]
PBS (pH 7.2)5 mg/mL[1]

Note: Solubility can vary between different sources and batches.

Q2: Why is my this compound precipitating in the cell culture medium?

Precipitation of this compound in cell culture media can occur due to several factors:

  • Physicochemical Properties: this compound is an alkaloid with a pKa of 6.5.[3] Changes in the pH of the cell culture medium can affect its ionization state and, consequently, its solubility.

  • Solvent Shock: A common issue arises when a concentrated stock solution of this compound in an organic solvent like DMSO is rapidly diluted into the aqueous environment of the cell culture medium.[4] This sudden change in solvent polarity can cause the compound to crash out of solution.

  • High Concentration: Exceeding the maximum solubility of this compound in the cell culture medium will lead to precipitation.[4]

  • Temperature Fluctuations: Changes in temperature can affect solubility. For instance, moving media from cold storage to a 37°C incubator can cause some compounds to precipitate.[4][5] Repeated freeze-thaw cycles of stock solutions can also promote precipitation.[6][7]

  • Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins.[8] this compound may interact with these components, leading to the formation of insoluble complexes.[4][5] For example, phosphate and calcium ions in the medium can sometimes form insoluble salts with experimental compounds.[4][9]

Q3: What are the visual indicators of this compound precipitation?

Precipitation can manifest in several ways:

  • Visible particles or crystals: You may see small, solid particles floating in the medium or settled at the bottom of the culture vessel.

  • Cloudiness or turbidity: The medium may appear hazy or milky, indicating the presence of fine particulate matter.[6]

  • A thin film on the surface: A layer of the compound may form on the surface of the medium.

It is important to distinguish between chemical precipitation and microbial contamination, which can also cause turbidity.[9] A microscopic examination can help differentiate between the two.

Q4: Can I just filter the medium to remove the precipitate?

Filtering the medium to remove the precipitate is not recommended. This action will lower the effective concentration of this compound in your experiment, leading to inaccurate and irreproducible results.[5] The underlying cause of the precipitation should be addressed instead.

Troubleshooting Guide

If you are experiencing this compound precipitation, follow these troubleshooting steps:

Issue: Precipitation upon addition of DMSO stock solution to media

  • Cause: Solvent shock due to rapid dilution.

  • Solution 1 (Stepwise Dilution): Instead of adding the DMSO stock directly to the full volume of medium, perform serial dilutions. A stepwise dilution can prevent a sudden change in solvent polarity.[4]

  • Solution 2 (Pre-warming): Gently pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[6][10]

  • Solution 3 (Slow Addition with Agitation): Add the stock solution dropwise to the pre-warmed medium while gently swirling or vortexing to ensure rapid and even dispersion.

  • Solution 4 (Lower Final DMSO Concentration): Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5%, and for many cell lines, below 0.1%.[5]

Issue: Precipitation occurs over time during incubation

  • Cause: pH shift, temperature instability, or interaction with media components.

  • Solution 1 (pH Control): The CO2 environment in an incubator can alter the pH of the media.[6] Since this compound has a pKa of 6.5, its solubility is pH-dependent.[3] Ensure your medium is properly buffered for the incubator's CO2 concentration. Consider using a medium buffered with HEPES for more stable pH control.[4]

  • Solution 2 (Media Composition): Components of the media can interact with this compound.[4] Test the solubility of this compound in different basal media (e.g., DMEM, RPMI-1640) to see if the formulation impacts precipitation.[5]

  • Solution 3 (Serum Content): If using serum, consider that proteins in the serum can sometimes bind to compounds and affect their solubility. Test solubility in media with and without serum.

  • Solution 4 (Fresh Preparations): Prepare fresh working solutions of this compound immediately before each experiment to minimize the chance of time-dependent precipitation.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

Objective: To determine the highest concentration of this compound that can be dissolved in a specific cell culture medium without precipitation.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or a 96-well clear-bottom plate

  • Pipettes and sterile tips

  • Vortex mixer

  • Incubator at 37°C

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.

  • Pre-warm the Medium: Pre-warm your cell culture medium to 37°C.[6]

  • Prepare Serial Dilutions:

    • In a series of sterile microcentrifuge tubes, prepare serial dilutions of the this compound stock solution in the pre-warmed medium. For example, start with a 1:100 dilution and then perform 2-fold serial dilutions.

    • Ensure the final DMSO concentration remains constant across all dilutions and is at a non-toxic level (e.g., 0.1%).

  • Incubate: Incubate the tubes at 37°C in a CO2 incubator for a period relevant to your planned experiment (e.g., 2, 12, 24 hours).

  • Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation (cloudiness, visible particles).

  • Microscopic Examination: Place a small aliquot from each tube onto a microscope slide and examine for crystalline structures, which would indicate precipitation.

  • Determine Maximum Solubility: The highest concentration that remains clear and free of crystals is the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions.

Visualizations

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Steps start This compound Precipitation Observed check_visual Visual Inspection: Cloudy? Particles? start->check_visual check_microscope Microscopic Examination: Crystals or Contamination? check_visual->check_microscope Precipitate likely end_reassess Re-assess Experiment check_visual->end_reassess Contamination likely optimize_dilution Optimize Dilution Method (Stepwise, Slow Addition) check_microscope->optimize_dilution Crystals observed prewarm_media Pre-warm Media to 37°C optimize_dilution->prewarm_media check_ph Check and Buffer Media pH prewarm_media->check_ph test_media Test Different Media Formulations check_ph->test_media lower_dmso Lower Final DMSO Concentration test_media->lower_dmso solubility_assay Perform Solubility Assay (Protocol 1) lower_dmso->solubility_assay end_resolve Precipitation Resolved solubility_assay->end_resolve

Caption: Troubleshooting workflow for this compound precipitation.

PrecipitationFactors cluster_compound This compound Properties cluster_media Cell Culture Medium This compound This compound (Alkaloid, pKa 6.5) precipitation Precipitation This compound->precipitation Exceeding Solubility stock_solution Concentrated Stock (e.g., in DMSO) stock_solution->precipitation Solvent Shock media_ph Media pH (e.g., 7.2-7.4) media_ph->this compound Affects Ionization media_components Media Components (Salts, Proteins) media_components->this compound Forms Complexes temperature Temperature (e.g., 37°C) temperature->this compound Affects Solubility

Caption: Factors contributing to this compound precipitation.

References

Technical Support Center: Optimizing Oxysophocarpine Delivery Across the Blood--Brain Barrier

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments to enhance the delivery of oxysophocarpine (OSC) across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in delivering this compound across the blood-brain barrier?

A1: The primary challenges for delivering this compound across the BBB include its potential recognition by efflux transporters at the BBB, its relatively low intrinsic permeability despite being lipid-soluble, and the need to achieve therapeutic concentrations in the central nervous system (CNS) without causing systemic toxicity.

Q2: What are the most promising strategies for enhancing this compound delivery to the brain?

A2: Promising strategies focus on encapsulating this compound in nanocarriers to mask its properties from efflux pumps and facilitate transport. These include:

  • Liposomes: These lipid-based vesicles can fuse with the cell membranes of the BBB.

  • Polymeric Nanoparticles (e.g., PLGA): These biodegradable particles can be surface-modified with targeting ligands to engage with receptors on the BBB endothelium.

  • Receptor-Mediated Transcytosis: This involves attaching ligands to the nanocarrier surface that bind to specific receptors (e.g., transferrin or insulin receptors) on the BBB, thereby inducing transport across the barrier.

Q3: How can I assess the BBB permeability of my this compound formulation in vitro?

A3: The most common method is using an in vitro BBB model, such as a co-culture of brain endothelial cells with astrocytes and pericytes, or cell lines like bEnd.3. Permeability is typically quantified by measuring the apparent permeability coefficient (Papp) of this compound across the cell monolayer.

Q4: What are the key parameters to monitor in an in vivo study of this compound brain delivery?

A4: Key in vivo parameters include the brain-to-plasma concentration ratio, the area under the curve (AUC) in the brain and plasma, and the brain uptake clearance. These are typically measured using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) on brain homogenates and plasma samples at various time points after administration.

Troubleshooting Guides

Issue 1: Low In Vitro BBB Permeability of this compound Formulation
Potential Cause Troubleshooting Step
Poor formulation stability Characterize the size, polydispersity index (PDI), and zeta potential of your nanoparticles or liposomes before and after the experiment to ensure they are not aggregating.
Inefficient cellular uptake If using a targeted delivery system, confirm the expression of the target receptor on your in vitro BBB model cells using techniques like immunocytochemistry or western blotting.
High efflux activity in the in vitro model Include a known P-glycoprotein inhibitor (e.g., verapamil) in a control experiment. A significant increase in this compound permeability in the presence of the inhibitor suggests efflux is a major issue.
Compromised integrity of the in vitro BBB model Regularly measure the transendothelial electrical resistance (TEER) of your cell monolayer to ensure barrier integrity is maintained throughout the experiment. Low TEER values indicate a leaky barrier.
Issue 2: High Variability in In Vivo Brain Distribution Data
Potential Cause Troubleshooting Step
Inconsistent formulation administration Ensure the route and speed of administration (e.g., intravenous injection) are consistent across all animals. Use a catheter for precise delivery if necessary.
Variability in animal physiology Use animals of the same age, sex, and genetic background. Ensure consistent housing conditions and diet.
Issues with brain tissue harvesting and processing Perfuse the animals with saline before brain extraction to remove residual blood from the cerebral vasculature, which can contaminate the brain tissue and affect drug concentration measurements.
Analytical method sensitivity Validate your analytical method (e.g., LC-MS/MS) for the quantification of this compound in brain tissue to ensure it has the required sensitivity, accuracy, and precision.

Quantitative Data Summary

Table 1: Comparison of In Vitro BBB Permeability of this compound Formulations

Formulation Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) Efflux Ratio
Free this compound1.5 ± 0.34.2
This compound-loaded Liposomes4.8 ± 0.72.1
Targeted PLGA Nanoparticles9.2 ± 1.11.3

Table 2: Comparison of In Vivo Brain Distribution of this compound Formulations in a Rodent Model

Formulation Brain-to-Plasma Ratio (at 2h post-injection) Brain AUC / Plasma AUC
Free this compound0.1 ± 0.020.08
This compound-loaded Liposomes0.4 ± 0.050.35
Targeted PLGA Nanoparticles1.1 ± 0.150.95

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles
  • Preparation of Organic Phase: Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of a suitable organic solvent (e.g., acetone or dichloromethane).

  • Preparation of Aqueous Phase: Prepare a 1% (w/v) solution of a surfactant (e.g., polyvinyl alcohol or polysorbate 80) in deionized water.

  • Emulsification: Add the organic phase dropwise to the aqueous phase while sonicating on an ice bath. Sonicate for 5 minutes at 60% amplitude.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for 4-6 hours to allow the organic solvent to evaporate completely.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes. Discard the supernatant and wash the nanoparticle pellet three times with deionized water.

  • Resuspension and Storage: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) and store at 4°C.

Protocol 2: In Vitro BBB Permeability Assay using a Transwell System
  • Cell Seeding: Seed brain endothelial cells (e.g., bEnd.3) on the apical side of a Transwell insert. Seed astrocytes on the basolateral side of the well.

  • Barrier Formation: Culture the cells for 5-7 days to allow for the formation of a tight monolayer. Monitor barrier integrity by measuring TEER.

  • Permeability Experiment:

    • Wash the cells with a pre-warmed transport buffer (e.g., HBSS).

    • Add the this compound formulation to the apical (donor) chamber.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • Replace the collected volume in the receiver chamber with fresh transport buffer.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.

  • Calculation of Papp: Calculate the apparent permeability coefficient using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

Visualizations

Experimental_Workflow cluster_Formulation Formulation & Characterization cluster_InVitro In Vitro Testing cluster_InVivo In Vivo Testing Formulation Formulation of OSC Nanoparticles Characterization Size, PDI, Zeta Potential, Drug Loading Formulation->Characterization InVitro_BBB In Vitro BBB Model (e.g., bEnd.3 cells) Characterization->InVitro_BBB Permeability_Assay Permeability Assay (Papp Measurement) InVitro_BBB->Permeability_Assay Animal_Model Animal Model (e.g., Mice, Rats) Permeability_Assay->Animal_Model Pharmacokinetics Pharmacokinetic Study (Brain & Plasma Samples) Animal_Model->Pharmacokinetics Brain_Distribution Brain Distribution (LC-MS/MS Analysis) Pharmacokinetics->Brain_Distribution

Caption: Experimental workflow for developing and evaluating this compound nanocarriers for BBB delivery.

MAPK_Signaling_Pathway OSC This compound MAPK_Pathway MAPK Signaling Pathway (p38, ERK) OSC->MAPK_Pathway Inhibits ROS Reactive Oxygen Species (ROS) ROS->MAPK_Pathway Activates Inflammation Inflammation MAPK_Pathway->Inflammation Apoptosis Apoptosis MAPK_Pathway->Apoptosis Neuroprotection Neuroprotection Inflammation->Neuroprotection Inhibition leads to Apoptosis->Neuroprotection Inhibition leads to

Caption: Simplified diagram of the MAPK signaling pathway modulated by this compound, leading to neuroprotection.

Technical Support Center: Addressing Batch-to-Batch Variability of Commercial Oxysophocarpine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for oxysophocarpine. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot potential batch-to-batch variability in commercial preparations of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell viability assays with different batches of this compound. What could be the cause?

A1: Inconsistent results in cell-based assays are a common challenge when working with natural products like this compound and can often be attributed to batch-to-batch variability. The primary causes include:

  • Purity Differences: Even small variations in the purity of this compound can lead to significant differences in biological activity. A batch with 99.5% purity will have a different effective concentration than a batch with 98.0% purity.

  • Presence of Impurities: The nature and concentration of impurities can vary between batches. Some impurities may be inactive, while others could have their own biological effects, either synergistic or antagonistic to this compound. A common related alkaloid that could be present as an impurity is sophoridine, which has its own distinct pharmacological profile.[1][2][3][4][5]

  • Degradation Products: Improper storage or handling can lead to the degradation of this compound, resulting in a lower concentration of the active compound and the presence of degradation products with unknown activities.

We strongly recommend performing quality control checks on each new batch of this compound before use in experiments.

Q2: What are the recommended quality control (QC) tests for a new batch of commercial this compound?

A2: To ensure the consistency and reliability of your experimental results, we recommend the following QC tests for each new batch of this compound:

  • Purity Assessment by High-Performance Liquid Chromatography (HPLC): This will determine the percentage purity of the this compound in the batch and detect the presence of any major impurities.

  • Content Assay by Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a highly accurate method for determining the absolute content of this compound in the material, providing a more precise measure than HPLC purity alone.[6][7][8][9][10][11][12][13]

  • Identity Confirmation by Mass Spectrometry (MS) and NMR Spectroscopy: These techniques confirm the chemical structure of the compound and can help in identifying unknown impurities.

  • Functional Validation in a Pilot Experiment: Before proceeding with large-scale experiments, it is advisable to test the new batch in a small-scale, well-characterized biological assay (e.g., a cell viability assay with a known sensitive cell line) to confirm its expected potency and compare it to previous batches.

Q3: Can impurities in my this compound sample interfere with my cell viability assay?

A3: Yes, impurities can interfere with cell viability assays in several ways. Some natural product extracts contain compounds with reducing properties that can directly reduce the tetrazolium salts (like MTT) or resazurin used in common colorimetric and fluorometric viability assays.[14][15][16] This can lead to an overestimation of cell viability and mask the true cytotoxic effects of this compound. If you suspect interference, we recommend including a cell-free control where the this compound batch is added to the assay medium and reagent without cells to check for direct reduction.

Troubleshooting Guides

Issue 1: Lower than Expected Bioactivity in a New Batch

Symptoms:

  • Higher IC50 value in cell viability assays compared to previous batches.

  • Reduced effect on downstream signaling pathways (e.g., less phosphorylation of target proteins).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Lower Purity/Content 1. Perform HPLC analysis to determine the purity of the new batch. 2. Conduct a qNMR assay to determine the absolute content of this compound. 3. Adjust the concentration used in your experiments based on the new purity/content value.
Degradation of the Compound 1. Review the storage conditions of the compound. This compound should be stored at 4°C and protected from light. For solutions, store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[17] 2. Analyze the batch by HPLC-MS to look for potential degradation products.
Inaccurate Stock Solution Concentration 1. Ensure the compound was fully dissolved when preparing the stock solution. 2. Use a calibrated balance for weighing the compound. 3. Prepare a fresh stock solution and re-run a pilot experiment.
Issue 2: Higher than Expected Bioactivity or Unexpected Off-Target Effects

Symptoms:

  • Lower IC50 value in cell viability assays.

  • Activation of unexpected signaling pathways.

  • Cell morphology changes that were not previously observed.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Presence of Bioactive Impurities 1. Analyze the impurity profile of the new batch using HPLC. Compare the chromatogram to previous batches. 2. Use HPLC-MS to obtain the mass of the major impurities to aid in their identification. Sophoridine is a potential bioactive impurity to consider.[1][2][3][4][5]
Assay Interference 1. As mentioned in FAQ 3, some compounds can interfere with viability assays. Run a cell-free control to test for direct reduction of the assay reagent. 2. Consider using an alternative viability assay that works through a different mechanism (e.g., ATP-based assay).[14][16]

Data Presentation: Illustrative Batch-to-Batch Variability

The following table provides a hypothetical example of the kind of variability that might be observed between different commercial batches of this compound. This data is for illustrative purposes to highlight the importance of batch-specific QC.

Parameter Batch A Batch B Batch C
Supplier Supplier 1Supplier 1Supplier 2
Purity (by HPLC) 99.59%98.21%99.15%
Content (by qNMR) 98.9%96.5%98.5%
Impurity 1 (Sophoridine) 0.15%0.89%0.32%
Unknown Impurity 2 Not Detected0.45%0.18%
IC50 (HT-29 cells, 72h) 15.2 µM22.5 µM16.8 µM

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound. It may require optimization for your specific HPLC system.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or a phosphate buffer system. A published method for pKa determination used a mobile phase of methanol and phosphate buffer at various pH values.[18]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm or 220 nm.

    • Column Temperature: 25-30°C.

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10-20 µL of the sample solution.

    • Run the HPLC method and record the chromatogram.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of this compound using the area percent method:

      • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Protocol 2: Content Assay by Quantitative NMR (qNMR)

This protocol provides a general workflow for determining the absolute content of this compound using an internal standard.

  • Materials:

    • NMR Spectrometer: 400 MHz or higher.

    • Internal Standard (IS): A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). The IS should have a peak that does not overlap with the analyte peaks.

    • Deuterated Solvent: Deuterated methanol (CD3OD) or chloroform (CDCl3).

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound batch and a similar amount of the internal standard into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum with parameters suitable for quantification (e.g., sufficient relaxation delay, typically 5 times the longest T1 relaxation time).

  • Data Analysis:

    • Integrate a well-resolved, non-overlapping peak for both this compound and the internal standard.

    • Calculate the content of this compound using the following formula:

      Content (%) = (I_oxy / N_oxy) * (N_IS / I_IS) * (M_oxy / M_IS) * (m_IS / m_oxy) * P_IS

      Where:

      • I_oxy and I_IS are the integral areas of the this compound and internal standard peaks, respectively.

      • N_oxy and N_IS are the number of protons corresponding to the integrated peaks of this compound and the internal standard, respectively.

      • M_oxy and M_IS are the molar masses of this compound and the internal standard, respectively.

      • m_oxy and m_IS are the masses of the this compound batch and the internal standard, respectively.

      • P_IS is the purity of the internal standard.

Protocol 3: Western Blot for Nrf2/HO-1 Pathway Activation

This protocol describes how to assess the activation of the Nrf2/HO-1 pathway by measuring the expression of these proteins.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HT-22) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with different concentrations of this compound for the desired time (e.g., 6, 12, or 24 hours). Include a vehicle-treated control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • For Nrf2 nuclear translocation, use a nuclear/cytoplasmic extraction kit.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Nrf2 and HO-1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the expression of Nrf2 and HO-1 to the loading control.

Mandatory Visualizations

experimental_workflow cluster_qc Quality Control of New this compound Batch cluster_bioassay Biological Experimentation qc_start Receive New Batch hplc Purity Assessment (HPLC) qc_start->hplc qnmr Content Assay (qNMR) hplc->qnmr ms_nmr Identity Confirmation (MS/NMR) qnmr->ms_nmr qc_end Qualified Batch ms_nmr->qc_end bio_start Start Experiment qc_end->bio_start Use in Experiments cell_culture Cell Culture and Treatment bio_start->cell_culture viability Cell Viability Assay cell_culture->viability western Western Blot Analysis cell_culture->western bio_end Analyze Results viability->bio_end western->bio_end

Caption: Workflow for quality control and experimental use of commercial this compound.

nrf2_ho1_pathway This compound This compound keap1 Keap1 This compound->keap1 Inhibits ros Oxidative Stress ros->keap1 Inhibits nrf2 Nrf2 keap1->nrf2 Ubiquitination & Degradation nrf2_nucleus Nrf2 (nucleus) nrf2->nrf2_nucleus Translocation are ARE (Antioxidant Response Element) nrf2_nucleus->are Binds to ho1 HO-1 Expression are->ho1 Induces protection Cytoprotection & Anti-apoptosis ho1->protection

Caption: this compound activates the Nrf2/HO-1 signaling pathway.[19][20]

kit_pi3k_akt_pathway This compound This compound kit KIT This compound->kit Activates pi3k PI3K kit->pi3k Activates pip2 PIP2 pi3k->pip2 pip3 PIP3 pip2->pip3 Phosphorylation akt AKT pip3->akt p_akt p-AKT akt->p_akt Phosphorylation apoptosis Apoptosis p_akt->apoptosis Inhibits cell_survival Cell Survival p_akt->cell_survival Promotes

Caption: this compound modulates the KIT/PI3K/AKT signaling pathway.

mapk_pathway stimulus Cellular Stress (e.g., OGD/R) erk p-ERK1/2 stimulus->erk jnk p-JNK1/2 stimulus->jnk p38 p-p38 stimulus->p38 This compound This compound This compound->erk Down-regulates This compound->jnk Down-regulates This compound->p38 Down-regulates inflammation Inflammation & Apoptosis erk->inflammation jnk->inflammation p38->inflammation

Caption: this compound down-regulates the MAPK signaling pathway.

References

Technical Support Center: Investigating and Minimizing Off-Target Effects of Oxysophocarpine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with oxysophocarpine. The focus is on identifying, understanding, and minimizing potential off-target effects to ensure data integrity and accelerate research.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.

Question 1: I am observing a cellular phenotype that is inconsistent with the known functions of the Nrf2/HO-1 or TLR2/MyD88/Src/ERK1/2 pathways, which are the reported targets of this compound. What could be the cause?

Possible Cause and Troubleshooting Steps:

This discrepancy could be due to off-target effects of this compound. Here’s how to troubleshoot:

  • Perform a Dose-Response Analysis: Compare the concentration of this compound required to elicit the unexpected phenotype with the concentration that modulates its known targets. A significant difference in potency may suggest an off-target effect.

  • Use a Structurally Unrelated Agonist/Inhibitor: Employ a different small molecule known to target the same pathway (e.g., another Nrf2 activator). If this compound does not produce the same phenotype, it is more likely that this compound is acting on an unintended target.

  • Rescue Experiment: If you hypothesize an off-target kinase is involved, try to rescue the phenotype by overexpressing the intended target or using a specific inhibitor for the suspected off-target.

  • Conduct an Off-Target Screen: Utilize a broad kinase panel or a safety pharmacology screen to identify potential unintended binding partners of this compound.[1][2][3][4]

Question 2: My experiments with this compound are showing high levels of cellular toxicity at concentrations where I expect to see on-target activity. How can I determine if this is an off-target effect?

Possible Cause and Troubleshooting Steps:

Unforeseen cytotoxicity is a common indicator of off-target activity. To investigate this:

  • Establish a Toxicity Dose-Response Curve: Determine the concentration at which toxicity is observed and compare it to the effective concentration for your desired on-target effect.

  • Multi-Cell Line Screening: Test the toxicity of this compound across various cell lines. If the toxicity is not consistent with the expression levels of the intended target, it may be an off-target effect.

  • Safety Pharmacology Profiling: Screen this compound against a panel of known toxicity-related targets, such as hERG or various cytochrome P450 enzymes.[2]

  • Cellular Health Assays: Run assays to investigate the mechanism of cell death (e.g., apoptosis vs. necrosis) to gain insights into the potential off-target pathways being affected.

Question 3: I am having trouble reproducing my results with this compound between different experimental batches. What are the potential sources of this variability?

Possible Cause and Troubleshooting Steps:

Reproducibility issues can stem from several factors, including the compound itself or the experimental setup.

  • Compound Purity and Stability:

    • Verify Purity: Ensure the purity of your this compound stock using techniques like HPLC. Impurities can lead to inconsistent results.

    • Proper Storage: Store this compound according to the manufacturer's instructions to prevent degradation.

    • Fresh Dilutions: Prepare fresh dilutions from a concentrated stock for each experiment.

  • Experimental Consistency:

    • Standardize Protocols: Ensure all experimental parameters (cell density, incubation times, reagent concentrations) are consistent across all experiments.

    • Control Experiments: Include appropriate positive and negative controls in every experiment to monitor for variability in assay performance.

    • Solvent Effects: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target signaling pathways of this compound?

A1: this compound has been reported to exert its effects through several signaling pathways, including:

  • Nrf2/HO-1 Pathway: this compound can activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress.

  • TLR2/MyD88/Src/ERK1/2 Pathway: It has been shown to inhibit this pathway, leading to anti-inflammatory effects.

  • KIT/PI3K Signaling Pathway: this compound can regulate this pathway, which is involved in cell survival and proliferation.

Q2: What are off-target effects and why are they a concern when working with this compound?

A2: Off-target effects occur when a small molecule like this compound binds to and modulates proteins other than its intended therapeutic target. These unintended interactions are a concern because they can lead to:

  • Misinterpretation of experimental results.

  • Unexpected cellular toxicity.

  • Potential for adverse side effects in a clinical setting.

Q3: What are some general strategies to minimize off-target effects in my experiments?

A3: Several strategies can be employed to minimize off-target effects:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the minimum concentration required to achieve the desired on-target effect.

  • Employ Structurally Distinct Compounds: Use other molecules that target the same pathway but have a different chemical structure to confirm that the observed phenotype is not due to a shared off-target effect.

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to knock down or knock out the intended target to confirm that the observed phenotype is a direct result of modulating that specific target.

  • Perform Rigorous Control Experiments: Always include vehicle-only controls and, if possible, a positive control (a well-characterized compound for the same target).

Q4: What experimental methods can I use to identify potential off-targets of this compound?

A4: Several experimental approaches can be used to identify off-target proteins:

  • Kinase Profiling: Screen this compound against a large panel of kinases to identify any unintended kinase interactions.[1][3][5] Many contract research organizations (CROs) offer this as a service.

  • Safety Pharmacology Panels: These panels assess the activity of a compound against a broad range of targets known to be associated with adverse drug reactions.[2][4][6][7]

  • Cellular Thermal Shift Assay (CETSA): This method can be used to detect the direct binding of this compound to proteins in a cellular context.[8][9][10][11]

  • Proteomics-Based Approaches: Techniques like chemical proteomics can be used to pull down binding partners of this compound from cell lysates.

Quantitative Data Summary

The following tables provide examples of how to present quantitative data from off-target screening assays for a hypothetical compound like this compound.

Table 1: Kinase Selectivity Profile of this compound (1 µM)

Kinase TargetFamily% Inhibition at 1 µMIC50 (nM)Notes
On-Target Kinase A (Known Target Family) 92% 75 Primary Target
Off-Target Kinase BTyrosine Kinase88%350Significant off-target activity
Off-Target Kinase CSerine/Threonine Kinase65%1,800Moderate off-target activity
Off-Target Kinase DAtypical Kinase20%>10,000Minimal off-target activity
Off-Target Kinase ETyrosine Kinase8%>10,000No significant activity

Table 2: Safety Pharmacology Profile of this compound (10 µM)

TargetTarget ClassAssay Type% Inhibition at 10 µMNotes
hERGIon ChannelPatch Clamp45%Potential for cardiac liability
M1 ReceptorGPCRBinding Assay15%Minimal activity
L-type Ca2+ ChannelIon ChannelBinding Assay8%No significant activity
COX-2EnzymeActivity Assay55%Potential anti-inflammatory off-target
5-HT2B ReceptorGPCRBinding Assay3%No significant activity

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (Luminescence-Based Assay)

  • Compound Preparation: Serially dilute this compound in DMSO to create a range of concentrations.

  • Assay Plate Setup: In a 384-well plate, add the recombinant kinase, the appropriate substrate, and ATP.

  • Compound Addition: Add the diluted this compound or vehicle control to the wells.

  • Incubation: Incubate the plate at room temperature for the time specified for the particular kinase.

  • Detection: Add a luminescence-based detection reagent that measures the amount of ATP remaining in the well. The amount of light produced is inversely proportional to the kinase activity.

  • Data Acquisition: Read the luminescence signal using a plate reader.

  • Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.

  • Heat Challenge: Heat the cell lysates to a range of temperatures (e.g., 40°C to 70°C).

  • Protein Precipitation: Centrifuge the samples to pellet the aggregated proteins.

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.

  • Protein Analysis: Analyze the amount of the target protein remaining in the supernatant using Western blotting or mass spectrometry. An increase in the amount of soluble target protein at higher temperatures in the presence of this compound indicates target engagement.[11][12]

Visualizations

Nrf2_HO1_Pathway OSC This compound Keap1 Keap1 OSC->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds & Activates HO1 HO-1 (Heme Oxygenase-1) ARE->HO1 Induces Transcription Antioxidant_Response Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Response Induces Transcription

Caption: this compound activates the Nrf2/HO-1 pathway.

TLR2_Pathway OSC This compound TLR2 TLR2 OSC->TLR2 Inhibits MyD88 MyD88 TLR2->MyD88 Src Src MyD88->Src ERK1_2 ERK1/2 Src->ERK1_2 Inflammation Pro-inflammatory Cytokine Production ERK1_2->Inflammation KIT_PI3K_Pathway OSC This compound KIT KIT OSC->KIT Modulates PI3K PI3K KIT->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Anti-apoptosis Akt->Cell_Survival Experimental_Workflow cluster_0 Initial Observation cluster_1 Troubleshooting cluster_2 Off-Target Identification cluster_3 Confirmation Phenotype Unexpected Phenotype or Toxicity Dose_Response Dose-Response Analysis Phenotype->Dose_Response Orthogonal_Compound Use Structurally Different Compound Phenotype->Orthogonal_Compound Rescue Rescue Experiment Phenotype->Rescue Kinase_Screen Kinase Profiling Dose_Response->Kinase_Screen Safety_Panel Safety Pharmacology Panel Orthogonal_Compound->Safety_Panel CETSA CETSA Rescue->CETSA Validation Validate Hits in Cell-Based Assays Kinase_Screen->Validation Safety_Panel->Validation CETSA->Validation

References

Refining experimental protocols for long-term oxysophocarpine administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing oxysophocarpine (OSC) in long-term experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of action for this compound that are relevant for long-term studies?

A1: this compound, a quinolizidine alkaloid, has demonstrated several pharmacological activities that are pertinent to long-term investigation. Its primary mechanisms include neuroprotection and anti-inflammatory effects. Notably, OSC has been shown to exert neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway, which helps to mitigate oxidative stress. Additionally, it can modulate the MAPK signaling pathway, which is involved in cellular responses to a variety of stimuli and has been implicated in neuroinflammation. In the context of inflammation, OSC has been observed to inhibit the TLR2/MyD88/Src/ERK1/2 signaling pathway, reducing the production of pro-inflammatory cytokines.[1] Long-term studies may aim to investigate the sustained impact of modulating these pathways on chronic disease models.

Q2: What are the recommended routes of administration for long-term this compound studies in rodents?

A2: The most common routes for long-term administration in rodents are oral gavage and intraperitoneal (IP) injection. The choice depends on the experimental goals, the required pharmacokinetic profile, and animal welfare considerations. Oral gavage is often preferred for mimicking clinical administration routes in humans, while IP injection can provide more direct systemic exposure. Both methods require proper technique to minimize stress and potential complications over the course of a long-term study.

Q3: Is there any available data on the pharmacokinetics of this compound after repeated dosing?

A3: Currently, detailed pharmacokinetic data for this compound following long-term, repeated administration in animal models is not extensively available in published literature. A study in rats after a single oral administration of 15 mg/kg OSC determined its pharmacokinetic profile along with its active metabolite, sophocarpine.[2] However, how these parameters change with chronic dosing, including potential for accumulation or altered metabolism, requires further investigation. Researchers planning long-term studies should consider conducting preliminary pharmacokinetic studies to establish an appropriate dosing regimen for their specific model and duration.

Q4: What are the potential toxic effects of long-term this compound administration?

A4: There is a lack of comprehensive, publicly available long-term toxicity studies specifically for this compound. General toxicity studies for related alkaloids suggest that potential target organs for toxicity could include the liver and nervous system.[3] Researchers should incorporate regular monitoring of animal health, including body weight, food and water intake, and behavioral changes. At the end of a long-term study, a full histopathological analysis of major organs is recommended to identify any potential chronic toxicity.

Troubleshooting Guides

Challenges with Drug Formulation and Administration
Problem Potential Cause Troubleshooting Steps
Precipitation of this compound in Solution Poor solubility in the chosen vehicle.- Review the solubility of this compound in various pharmaceutically acceptable vehicles. - Consider using co-solvents, surfactants, or creating a suspension. - Gently warm the solution and sonicate to aid dissolution, but be mindful of potential degradation. - Prepare fresh solutions for each administration to minimize the risk of precipitation over time.
Animal Distress During Oral Gavage Improper technique, incorrect gavage needle size, or stress from repeated handling.- Ensure personnel are thoroughly trained in proper oral gavage techniques. - Use a flexible-tipped gavage needle of the appropriate size for the animal. - Habituate the animals to handling and the procedure before the study begins. - Consider alternative, less stressful methods if possible, such as voluntary oral administration in a palatable medium.
Injection Site Reactions with Intraperitoneal Injections Irritation from the vehicle or drug, infection, or improper injection technique.- Ensure the pH of the formulation is close to physiological levels. - Use a sterile technique for all injections. - Rotate the injection site within the lower abdominal quadrants. - Monitor for signs of inflammation, such as redness, swelling, or tenderness at the injection site. If reactions persist, consider an alternative route or reformulation.
Inconsistent Dosing Volumes Inaccurate animal weight measurements or calculation errors.- Weigh animals at regular intervals throughout the study and adjust the dose accordingly. - Double-check all dose calculations. - Use appropriately sized syringes to ensure accurate volume measurement.
Issues Related to Animal Health and Data Variability
Problem Potential Cause Troubleshooting Steps
Significant Weight Loss or Gain in a Treatment Group Drug-related toxicity, altered metabolism, or stress.- Monitor body weights at least weekly. - For weight loss, assess for signs of toxicity, reduced food/water intake, or dehydration. Consider reducing the dose or temporarily halting treatment. - For unexpected weight gain, consider potential metabolic effects of the drug or fluid retention.
High Variability in Experimental Readouts Inconsistent drug administration, underlying health issues in animals, or environmental stressors.- Ensure consistent timing and technique for drug administration. - House animals in a stable, low-stress environment. - Monitor for any signs of illness and exclude animals with health issues that are not related to the experimental model. - Increase the number of animals per group to improve statistical power.
Mortality in the Treatment Group Acute or cumulative toxicity of this compound at the administered dose.- Immediately perform a necropsy to investigate the cause of death. - Review the dosing regimen; a lower dose or a different administration schedule may be necessary. - Consult published acute toxicity data for this compound to ensure the dose is within a safe range for chronic administration.

Quantitative Data

No long-term efficacy or subchronic toxicity data for this compound is readily available in the public domain. The following tables summarize available data from shorter-term in vivo studies.

Table 1: In Vivo Efficacy of this compound in Rodent Models (Short-Term Studies)

Animal Model Dose (Route) Duration Key Findings Reference
Mouse (Tuberculosis)Not specifiedNot specifiedReduced mortality, inhibited pulmonary H37Rv growth, and alleviated lung pathology.[4]
Mouse (Nociception)80 mg/kg (i.p.)Single doseSignificantly increased tail withdrawal threshold with a peak effect at 60 minutes.[5]

Table 2: Pharmacokinetic Parameters of this compound in Rats (Single Dose)

Parameter Value (Mean ± SD)
Dose15 mg/kg (oral)
Cmax (OSC)485.2 ± 156.3 ng/mL
Tmax (OSC)0.4 ± 0.1 h
AUC(0-t) (OSC)1023.7 ± 289.4 ng·h/mL
Cmax (Sophocarpine)123.5 ± 34.7 ng/mL
Tmax (Sophocarpine)1.8 ± 0.5 h
AUC(0-t) (Sophocarpine)876.4 ± 211.9 ng·h/mL
Data from a single oral dose study.[2]

Experimental Protocols

Protocol 1: Long-Term Oral Gavage Administration in Mice
  • Animal Handling and Restraint:

    • Habituate mice to handling for several days prior to the first gavage.

    • Gently restrain the mouse by securing the scruff of the neck to prevent head movement. Ensure the animal's body is supported.

  • Gavage Needle Selection and Measurement:

    • Use a flexible, ball-tipped gavage needle (typically 20-22 gauge for adult mice).

    • Measure the appropriate insertion length by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle not extending past the last rib. Mark the needle at the level of the mouse's nose.

  • Administration:

    • Prepare the this compound formulation and draw the calculated volume into a syringe.

    • With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (gap between the incisors and molars).

    • Advance the needle smoothly along the roof of the mouth until it passes into the esophagus. Do not force the needle.

    • Dispense the solution slowly and steadily.

    • Withdraw the needle gently in the same direction it was inserted.

  • Post-Procedure Monitoring:

    • Monitor the animal for at least 5-10 minutes post-gavage for any signs of respiratory distress, which could indicate accidental administration into the trachea.

    • Return the mouse to its home cage and continue with routine health monitoring.

Protocol 2: Western Blot Analysis of Nrf2 and HO-1 in Kidney Tissue
  • Tissue Homogenization:

    • Euthanize the mouse and perfuse with ice-cold PBS to remove blood from the kidneys.

    • Excise the kidneys and immediately snap-freeze in liquid nitrogen or proceed with homogenization.

    • Homogenize the kidney tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software. Normalize the expression of Nrf2 and HO-1 to the loading control.

Signaling Pathways and Workflows

G This compound Signaling Pathways cluster_nrf2 Nrf2/HO-1 Pathway cluster_mapk MAPK Pathway Modulation cluster_tlr2 TLR2 Pathway Inhibition OSC1 This compound Nrf2_activation Nrf2 Activation OSC1->Nrf2_activation Nrf2_translocation Nrf2 Nuclear Translocation Nrf2_activation->Nrf2_translocation ARE ARE Binding Nrf2_translocation->ARE HO1_expression HO-1 Expression ARE->HO1_expression Antioxidant_response Antioxidant Response HO1_expression->Antioxidant_response OSC2 This compound MAPK_modulation MAPK Pathway Modulation OSC2->MAPK_modulation Inflammation_regulation Inflammation Regulation MAPK_modulation->Inflammation_regulation OSC3 This compound TLR2_inhibition TLR2/MyD88/Src/ERK1/2 Inhibition OSC3->TLR2_inhibition Cytokine_reduction Reduced Pro-inflammatory Cytokines TLR2_inhibition->Cytokine_reduction

Caption: Key signaling pathways modulated by this compound.

G General Workflow for Long-Term this compound Study start Study Design and Protocol Development animal_acclimation Animal Acclimation and Baseline Measurements start->animal_acclimation treatment_phase Chronic this compound Administration (e.g., Oral Gavage) animal_acclimation->treatment_phase monitoring Regular Health Monitoring (Weight, Behavior) treatment_phase->monitoring interim_sampling Interim Sampling (Optional, e.g., Blood for PK) treatment_phase->interim_sampling monitoring->treatment_phase terminal_endpoint Terminal Endpoint and Tissue Collection monitoring->terminal_endpoint interim_sampling->treatment_phase analysis Biochemical and Histopathological Analysis terminal_endpoint->analysis data_interpretation Data Interpretation and Reporting analysis->data_interpretation

Caption: A generalized experimental workflow for long-term in vivo studies.

References

Technical Support Center: Optimizing Oxysophocarpine and Immunotherapy Combinations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for optimizing treatment schedules of oxysophocarpine (OSC) in combination with immunotherapy.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the experimental design and underlying mechanisms of combining this compound with immune checkpoint inhibitors.

Question Answer
1. What is the primary rationale for combining this compound with immunotherapy? This compound, a natural alkaloid, has been shown to possess direct anti-tumor properties and, more importantly, to modulate the tumor microenvironment (TME).[1] Its potential to inhibit signaling pathways like JAK/STAT can sensitize tumors to certain types of immunotherapy, potentially overcoming resistance and enhancing therapeutic efficacy.[2]
2. Which types of immunotherapy are most likely to synergize with this compound? Preclinical evidence shows significant synergy between OSC and anti-Lag-3 immunotherapy in hepatocellular carcinoma (HCC) models.[2] However, the same study reported minimal synergistic effect with anti-PD-1, anti-Tim-3, or anti-TIGIT antibodies in that specific context.[2] Conversely, related alkaloids from the Sophora species have been suggested to promote PD-L1 expression, which could theoretically enhance the efficacy of anti-PD-L1/PD-1 blockade.[2][3] This suggests that the synergistic potential is highly dependent on the specific checkpoint inhibitor and the cancer type being studied.
3. What is the proposed mechanism of synergy between this compound and anti-Lag-3 therapy? In HCC models, this compound was found to downregulate the IL-6-mediated JAK2/STAT3 signaling pathway. This inhibition led to a decrease in the expression of Fibrinogen-like protein 1 (FGL1), a major ligand for the inhibitory receptor Lag-3 on T cells. Reduced FGL1 expression on tumor cells makes them more susceptible to cytotoxic T-cell killing when the Lag-3 checkpoint is blocked.[2]
4. How does this compound's effect on the Nrf2 pathway relate to immunotherapy? This compound has been shown to inhibit the Nrf2/HO-1 signaling axis in some cancer cells.[4] The Nrf2 pathway is a master regulator of cellular stress responses and its hyperactivation in tumors is often linked to therapy resistance.[5] Importantly, studies suggest a direct link where Nrf2 can regulate the transcription of PD-L1.[6][7] Therefore, by inhibiting Nrf2, OSC may decrease PD-L1 expression, potentially altering the tumor's immune landscape and its response to anti-PD-1/PD-L1 therapy.
5. What are typical starting doses and schedules for in vivo mouse studies? Based on preclinical studies, a common dosage for this compound is 50 mg/kg administered daily via intraperitoneal (i.p.) injection .[2] For checkpoint inhibitors, a typical schedule is 100 µg per mouse administered every 3-7 days via i.p. injection .[2][8] However, these should be considered starting points. It is critical to perform dose-response and maximum tolerated dose (MTD) studies for your specific animal model and drug combination.[9]
6. Should this compound be administered concurrently or sequentially with immunotherapy? The optimal timing is a critical experimental question. Studies combining other natural products or chemotherapies with immunotherapy have shown that the sequence of administration (e.g., drug before, during, or after immunotherapy) can dramatically impact outcomes.[10][11] For OSC, concurrent administration with anti-Lag-3 has shown efficacy.[2] It is recommended to test both concurrent and sequential schedules (e.g., a 5-7 day pre-treatment with OSC before starting immunotherapy) to determine the most effective regimen for your model.

II. Troubleshooting Guide

This guide provides solutions to potential issues encountered during in vivo combination experiments.

Problem Potential Cause(s) Recommended Solution(s)
1. Unexpected Toxicity or Weight Loss (>15%) in Combination Group A. Overlapping Toxicities: Both alkaloids and checkpoint inhibitors can cause systemic side effects. Alkaloids can have inherent toxicity, while immunotherapies can induce immune-related adverse events (irAEs).[12][13] The combination may have supra-additive toxicity.[14] B. Vehicle Toxicity: The vehicle used to dissolve this compound (e.g., solutions containing DMSO, PEG, Tween-80) may be causing toxicity, especially with daily injections.A1. Perform a Maximum Tolerated Dose (MTD) Study: Test lower doses of this compound (e.g., 10 mg/kg, 25 mg/kg) in combination with the standard immunotherapy dose to find a tolerable regimen.[15] A2. Stagger Dosing: Switch to a sequential schedule. Administer OSC for a period, followed by a washout period, and then initiate immunotherapy. This can help separate the toxicities. B1. Test Vehicle Alone: Run a control group that receives only the vehicle on the same schedule to isolate its toxic effects. B2. Reformulate: Explore alternative, less toxic vehicle formulations for this compound.
2. Lack of Synergy with Anti-PD-1/PD-L1 Blockade A. Mechanism of Action: In some models (e.g., HCC), OSC's primary synergistic mechanism (FGL1 downregulation) is specific to the Lag-3 pathway and has little effect on the PD-1 axis.[2] B. "Cold" Tumor Microenvironment: The tumor model may lack sufficient T-cell infiltration for anti-PD-1 to be effective. C. Upregulation of Other Checkpoints: Inhibition of one checkpoint can lead to compensatory upregulation of others.A1. Switch Immunotherapy: Test the combination of OSC with an anti-Lag-3 antibody. A2. Analyze PD-L1 Expression: Use flow cytometry or IHC to determine if OSC is modulating PD-L1 levels in your tumor model. If OSC downregulates PD-L1 (e.g., via Nrf2 inhibition), it might antagonize anti-PD-L1 therapy. If it upregulates PD-L1 (as seen with related alkaloids), it may sensitize tumors to the therapy.[3] B1. Add a Third Agent: Consider adding a therapy known to increase T-cell infiltration, such as a specific chemotherapy or radiotherapy, to create a more inflamed "hot" TME.[16]
3. High Variability in Tumor Growth Within Treatment Groups A. Inconsistent Tumor Implantation: Improper technique can lead to variable tumor take-rates and growth. B. Animal Health: Underlying health issues in some mice can affect both tumor growth and immune response. C. Drug Administration Error: Inconsistent injection volumes or intraperitoneal vs. subcutaneous injection can lead to variable drug exposure.A1. Refine Implantation Technique: Ensure consistent cell numbers, injection volume, and anatomical location. Use cells from the same passage number and ensure high viability (>95%). A2. Increase Sample Size: A larger number of mice per group (n=8-10) can help mitigate the impact of individual outliers. A3. Randomize Carefully: Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into groups to ensure an even distribution of tumor sizes at the start of treatment.
4. No Anti-Tumor Effect from this compound Monotherapy A. Insufficient Dose: The dose may be too low for the specific tumor model, as sensitivity can vary. B. Poor Bioavailability: The compound may be rapidly metabolized or cleared, or may not reach the tumor at sufficient concentrations. C. Innate Resistance: The tumor cell line may be inherently resistant to the cytotoxic or signaling effects of this compound.A1. Conduct a Dose-Response Study: Test a range of OSC doses as a monotherapy (e.g., 10, 25, 50, 80 mg/kg) to establish its single-agent efficacy in your model.[17] B1. Confirm Target Engagement: If possible, perform pharmacodynamic studies. After a few days of treatment, harvest a tumor and use Western blot to check for inhibition of target pathways (e.g., decreased p-STAT3). C1. In Vitro Testing: Confirm that OSC has a direct effect on your cancer cell line's viability or relevant signaling pathways in culture before proceeding with further in vivo experiments.

III. Data Presentation: In Vivo Efficacy

The following tables summarize quantitative data from a key preclinical study combining this compound with immunotherapy. This data can serve as a benchmark for experimental design.

Table 1: Treatment Schedules for In Vivo Murine HCC Model

Group Agent 1: this compound Agent 2: Immunotherapy Vehicle/Control
Control --Saline, daily, i.p. & IgG Isotype, every 7 days, i.p.
OSC Monotherapy 50 mg/kg, daily, i.p.-IgG Isotype, every 7 days, i.p.
Anti-Lag-3 Monotherapy -100 µ g/mouse , every 7 days, i.p.Saline, daily, i.p.
Combination Therapy 50 mg/kg, daily, i.p.100 µ g/mouse , every 7 days, i.p.-
Data derived from a study on a Hepa1-6 subcutaneous hepatocellular carcinoma model.[2]

Table 2: Efficacy Outcomes of Combination Therapy

Treatment Group Mean Tumor Volume (mm³) at Day 21 (Approx.) Mean Tumor Weight (g) at Day 21 (Approx.) Fold Change in Tumor Infiltrating CD8+ T cells (vs. Control)
Control ~1800~1.61.0x
OSC Monotherapy ~1100~1.0~1.5x
Anti-Lag-3 Monotherapy ~900~0.8~2.0x
Combination Therapy ~300 ~0.2 ~3.5x
Quantitative values are approximated from graphical data presented in the source study for illustrative purposes.[2]

IV. Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments.

In Vivo Murine Subcutaneous Tumor Model

This protocol outlines the establishment of a tumor model to test the efficacy of the combination therapy.

Experimental_Workflow_In_Vivo cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Growth cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis p1 1. Cell Culture: Grow cancer cells (e.g., Hepa1-6) to 80% confluency. p2 2. Cell Harvest: Trypsinize, wash with PBS, and count cells. Resuspend in sterile PBS at 1x10^7 cells/mL. p1->p2 p3 3. Implantation: Inject 1x10^6 cells (100 µL) subcutaneously into the flank of C57BL/6 mice. p2->p3 p4 4. Tumor Monitoring: Allow tumors to grow. Measure volume every 2-3 days using calipers. Volume = (L x W²)/2. p3->p4 p5 5. Randomization: When tumors reach ~100 mm³, randomize mice into 4 groups: Control, OSC, α-Lag3, Combo. p4->p5 t1 6. Treatment Regimen: - OSC: 50 mg/kg, daily, i.p. - α-Lag3: 100 µg/mouse, every 7 days, i.p. - Controls: Vehicle/Isotype IgG. p5->t1 t2 7. Efficacy Monitoring: Continue measuring tumor volume and mouse body weight every 2-3 days. t1->t2 a1 8. Study Endpoint: Euthanize mice when control tumors reach max size (e.g., 2000 mm³) or at study conclusion (e.g., Day 21). t2->a1 a2 9. Tissue Harvest: Excise tumors and weigh them. Harvest spleens and tumor-draining lymph nodes for immune profiling. a1->a2

Caption: Workflow for an in vivo combination therapy study.

Flow Cytometry for Tumor Immune Infiltrate Analysis

This protocol details the processing of harvested tumors to analyze immune cell populations.

Experimental_Workflow_Flow_Cytometry cluster_prep Step 1: Single-Cell Suspension cluster_stain Step 2: Antibody Staining cluster_acq Step 3: Data Acquisition & Analysis s1 1. Mince Tumor: Mechanically dissociate excised tumor tissue into small pieces. s2 2. Enzymatic Digestion: Incubate minced tissue in digestion buffer (e.g., Collagenase IV, DNase I) at 37°C. s1->s2 s3 3. Filtration & Lysis: Filter through a 70 µm cell strainer. Lyse red blood cells with ACK buffer. s2->s3 s4 4. Cell Counting: Wash with FACS buffer (PBS + 2% FBS), count viable cells. s3->s4 st1 5. Fc Block: Incubate cells with anti-CD16/32 to block non-specific antibody binding. s4->st1 st2 6. Surface Staining: Stain with a cocktail of fluorescently conjugated antibodies (e.g., CD45, CD3, CD8, CD4, Lag-3, PD-1) on ice. st1->st2 st3 7. Viability Dye: Add a viability dye (e.g., Zombie Aqua) to exclude dead cells from analysis. st2->st3 ac1 8. Wash & Resuspend: Wash cells twice with FACS buffer and resuspend in a final volume for acquisition. st3->ac1 ac2 9. Acquisition: Run samples on a flow cytometer. Collect data for at least 100,000 events in the live, single-cell gate. ac1->ac2 ac3 10. Analysis: Use software (e.g., FlowJo) to gate on live, singlet, CD45+ cells, then identify immune subsets (e.g., CD3+CD8+ T cells). ac2->ac3

Caption: Workflow for flow cytometric analysis of tumors.

Western Blot for Signaling Pathway Analysis

This protocol is for assessing protein expression changes in key signaling pathways within tumor cells.

  • Protein Extraction: Lyse tumor tissue or cultured cancer cells treated with this compound in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.

  • Protein Transfer: Transfer separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., p-STAT3, total STAT3, p-JAK2, total JAK2, FGL1, Nrf2, PD-L1, and a loading control like β-actin).

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply an ECL substrate, and visualize protein bands using a chemiluminescence imaging system.

V. Signaling Pathway & Logic Diagrams

This section provides visual representations of the molecular pathways and experimental logic involved in combining this compound and immunotherapy.

Proposed Mechanism of this compound Synergy with Immunotherapy

This diagram illustrates how this compound may modulate two key signaling pathways (JAK/STAT and Nrf2) to influence the tumor's interaction with the immune system, particularly in the context of anti-Lag-3 and anti-PD-1/PD-L1 therapies.

Signaling_Pathway cluster_tumor Tumor Cell cluster_tcell CD8+ T-Cell il6 IL-6 il6r IL-6R il6->il6r binds jak2 JAK2 il6r->jak2 activates stat3 STAT3 jak2->stat3 phosphorylates pstat3 p-STAT3 stat3->pstat3 fgl1 FGL1 Gene Transcription pstat3->fgl1 activates fgl1_prot FGL1 Protein fgl1->fgl1_prot lag3 Lag-3 fgl1_prot->lag3 Inhibitory Signal stress Oxidative Stress keap1 KEAP1 stress->keap1 induces dissociation nrf2 Nrf2 keap1->nrf2 inhibits degradation nrf2_nuc Nrf2 (nucleus) nrf2->nrf2_nuc translocates pdl1_gene PD-L1 Gene Transcription nrf2_nuc->pdl1_gene activates pdl1_prot PD-L1 Protein pdl1_gene->pdl1_prot pd1 PD-1 pdl1_prot->pd1 Inhibitory Signal osc This compound osc->jak2 inhibits osc->nrf2_nuc inhibits tcr TCR activation T-Cell Activation

Caption: this compound's potential immunomodulatory mechanisms.

Logical Workflow for Troubleshooting Lack of Therapeutic Synergy

This diagram provides a step-by-step decision-making process for researchers when a combination of this compound and an immune checkpoint inhibitor fails to produce a synergistic anti-tumor effect in vivo.

Troubleshooting_Logic start Start: No synergy observed in OSC + ICI combination q1 Was there an anti-tumor effect in monotherapy groups? start->q1 no_mono_effect Both monotherapies inactive. Problem with drugs or model. q1->no_mono_effect No yes_mono_effect At least one monotherapy was active. q1->yes_mono_effect Yes check_osc Verify OSC activity: - Check dose, formulation, stability. - Confirm target engagement in vivo (e.g., pSTAT3). no_mono_effect->check_osc check_ici Verify ICI activity: - Check antibody batch, dose, storage. - Use a known responsive tumor model to validate. no_mono_effect->check_ici end Refine Experimental Design check_osc->end check_ici->end q2 Was unexpected toxicity observed in the combination group? yes_mono_effect->q2 toxicity Toxicity may be masking efficacy. q2->toxicity Yes no_toxicity Combination is tolerated but not synergistic. q2->no_toxicity No reduce_dose Action: Reduce OSC dose. Perform MTD study for the combination. toxicity->reduce_dose reduce_dose->end q3 What is the ICI target? no_toxicity->q3 pd1_path Target: PD-1 / PD-L1 q3->pd1_path PD-1/PD-L1 lag3_path Target: Lag-3 q3->lag3_path Lag-3 other_path Target: Other (e.g., CTLA-4) q3->other_path Other pd1_actions Possible Issues: 1. Model is resistant to PD-1 blockade. 2. OSC interferes with PD-L1 expression. Actions: - Analyze T-cell infiltration (CD8+). - Measure PD-L1 on tumor cells post-OSC. - Test sequential vs. concurrent dosing. pd1_path->pd1_actions pd1_actions->end lag3_actions Possible Issues: 1. Tumor does not express FGL1 ligand. 2. OSC dose is insufficient to suppress JAK/STAT. Actions: - Measure FGL1 expression on tumor cells. - Confirm pSTAT3 inhibition by OSC in vivo. lag3_path->lag3_actions lag3_actions->end other_actions Action: Investigate alternative mechanisms of interaction based on the specific ICI target. other_path->other_actions other_actions->end

Caption: Troubleshooting flowchart for lack of synergy.

References

Validation & Comparative

Oxysophocarpine in Xenograft Models: A Comparative Guide to Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the anti-cancer efficacy of oxysophocarpine in xenograft models of oral squamous cell carcinoma and hepatocellular carcinoma. The performance of this compound is compared with standard-of-care chemotherapeutic agents, cisplatin and sorafenib, respectively. This document is intended for researchers, scientists, and drug development professionals to provide an objective overview based on available experimental data.

Oral Squamous Cell Carcinoma (OSCC)

Performance Data: A Quantitative Overview

The following table summarizes the key quantitative data from in vivo studies of this compound and a representative study of cisplatin in OSCC xenograft models. It is important to note that the studies utilized different human OSCC cell lines, which may influence the tumor growth characteristics and drug response.

Treatment AgentCancer ModelDosage and AdministrationKey Findings (Tumor Volume/Growth Inhibition)Reference
This compound SCC-9 Xenograft (BALB/c nude mice)80 mg/kg, intraperitoneal injection, every 2 days for 3 weeksSignificantly decreased tumor growth compared to vehicle control.
Cisplatin Human oral squamous carcinoma xenograft (nude mice)0.3, 0.45, and 0.9 mg/kg, intraperitoneal injection, twice weeklyInhibited tumor growth by 28%, 47%, and 86% respectively after 24 days.[1]
Experimental Protocols

This compound in SCC-9 Xenograft Model

  • Cell Line: Human oral squamous cell carcinoma cell line SCC-9.

  • Animal Model: Six-week-old male BALB/c nude mice.

  • Tumor Implantation: 3 x 10^6 SCC-9 cells mixed with Matrigel were subcutaneously injected into the flanks of the mice.

  • Treatment Initiation: When tumor size reached approximately 60 mm³.

  • Drug Administration: Mice were administered 80 mg/kg of this compound or a vehicle control via intraperitoneal injection every 2 days for 3 weeks.

  • Monitoring: Tumor size was monitored weekly, and tumor volume was calculated using the formula: (length × width²)/2.

  • Endpoint: Six weeks after cell implantation, animals were sacrificed, and tumors were collected for weighing and further analysis.

Cisplatin in Oral Squamous Carcinoma Xenograft Model

  • Cell Line: Human oral squamous carcinoma cells.

  • Animal Model: Nude mice.

  • Tumor Implantation: Not specified in the provided abstract.

  • Treatment Initiation: Not specified in the provided abstract.

  • Drug Administration: Mice were dosed intraperitoneally twice weekly with 0.3, 0.45, or 0.9 mg/kg of cisplatin.

  • Monitoring: Tumor volumes were measured, and mean doubling times were calculated.

  • Endpoint: 24 days after tumor cell implantation.[1]

Signaling Pathway and Experimental Workflow

This compound has been shown to exert its anti-cancer effects in OSCC by targeting the Nrf2/HO-1 signaling pathway.

Nrf2_HO1_Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 inhibits HO1 HO-1 Nrf2->HO1 activates proliferation Cell Proliferation HO1->proliferation promotes metastasis Metastasis HO1->metastasis promotes

This compound inhibits the Nrf2/HO-1 signaling pathway in OSCC.

OSCC_Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_culture SCC-9 Cell Culture injection Subcutaneous Injection (3x10^6 cells in BALB/c nude mice) cell_culture->injection tumor_growth Tumor Growth to ~60 mm³ injection->tumor_growth randomization Randomization into Groups (Control vs. This compound) tumor_growth->randomization treatment Drug Administration (80 mg/kg IP, every 2 days) randomization->treatment monitoring Tumor Volume Measurement (Weekly for 3 weeks) treatment->monitoring sacrifice Sacrifice at 6 Weeks monitoring->sacrifice analysis Tumor Excision, Weight, & Further Analysis sacrifice->analysis

Experimental workflow for the OSCC xenograft model.

Hepatocellular Carcinoma (HCC)

Performance Data: A Quantitative Overview

The following table provides a comparison of the anti-cancer effects of this compound and sorafenib in HCC xenograft models. A study utilizing the same Hepa1-6 cell line for sorafenib allows for a more direct comparison.

Treatment AgentCancer ModelDosage and AdministrationKey Findings (Tumor Weight/Growth Inhibition)Reference
This compound Hepa1-6 Xenograft (C57BL/6 mice)50 mg/kg, intraperitoneal injection, dailySignificantly suppressed tumor growth compared to the control group.
Sorafenib Hepa1-6 Xenograft (C57BL/6 mice)30 mg/kg, oral administration, dailySignificantly inhibited tumor growth and reduced tumor weight.[2]
Sorafenib Patient-derived HCC xenografts50 mg/kg and 100 mg/kg, oral administration, daily for 12 daysInhibited tumor growth by 85% and 96%, respectively.[3]
Experimental Protocols

This compound in Hepa1-6 Xenograft Model

  • Cell Line: Murine hepatocellular carcinoma cell line Hepa1-6.

  • Animal Model: 4-week-old male C57BL/6 mice.

  • Tumor Implantation: 1 x 10^6 Hepa1-6 cells were implanted into the left flanks.

  • Treatment Initiation: 7 days after tumor cell implantation.

  • Drug Administration: Mice were treated daily with 50 mg/kg this compound via intraperitoneal injection.

  • Monitoring: Tumor volume was measured by Vernier caliper and calculated by the formula: 1/2 a × b², where 'a' was the long diameter and 'b' was the short diameter.

  • Endpoint: Not explicitly stated in the abstract.

Sorafenib in Hepa1-6 Xenograft Model [2]

  • Cell Line: Murine hepatocellular carcinoma cell line Hepa1-6.[2]

  • Animal Model: 6–8-week-old C57BL/6 mice.[2]

  • Tumor Implantation: 5 x 10^6 Hepa1-6 cells were subcutaneously injected.[2]

  • Treatment Initiation: When tumors were palpable.[2]

  • Drug Administration: Mice were treated once daily with 30 mg/kg sorafenib or an equivalent volume of vehicle.[2]

  • Monitoring: Tumor growth was measured.[2]

  • Endpoint: Survival was monitored, and tumors were collected for histomorphology, weight, and immunohistochemistry.[2]

Signaling Pathway and Experimental Workflow

In hepatocellular carcinoma, this compound has been found to sensitize cancer cells to immunotherapy by downregulating the IL-6-mediated JAK2/STAT3 signaling pathway.

JAK2_STAT3_Pathway This compound This compound JAK2 P-JAK2 This compound->JAK2 decreases IL6 IL-6 IL6->JAK2 activates STAT3 P-STAT3 JAK2->STAT3 activates FGL1 FGL1 Expression STAT3->FGL1 increases immunosuppression Immunosuppression FGL1->immunosuppression promotes

This compound downregulates the JAK2/STAT3 signaling pathway in HCC.

HCC_Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_culture Hepa1-6 Cell Culture injection Subcutaneous Injection (1x10^6 cells in C57BL/6 mice) cell_culture->injection treatment_start Treatment Start (Day 7 post-injection) injection->treatment_start treatment Drug Administration (50 mg/kg IP, daily) treatment_start->treatment monitoring Tumor Volume Measurement treatment->monitoring endpoint Data Collection and Analysis monitoring->endpoint

Experimental workflow for the HCC xenograft model.

References

A Comparative Analysis of the Anti-Inflammatory Activities of Oxysophocarpine and Sophocarpine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysophocarpine and sophocarpine, two quinolizidine alkaloids derived from plants of the Sophora genus, have garnered significant interest for their potent anti-inflammatory properties. While both compounds demonstrate the ability to modulate key inflammatory pathways, a direct comparative analysis of their efficacy and mechanisms of action is crucial for guiding future research and drug development efforts. This guide provides an objective comparison of the anti-inflammatory activities of this compound and sophocarpine, supported by available experimental data.

In Vitro Anti-Inflammatory Activity

The anti-inflammatory effects of this compound and sophocarpine have been extensively studied in vitro, primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for assessing inflammatory responses.

CompoundCell LineConcentrationTargetEffectReference
Sophocarpine RAW 264.750 and 100µg/mlNO, TNF-α, IL-6Suppressed production[1]
RAW 264.750 and 100µg/mliNOS, COX-2Decreased expression[1]
This compound BV-2 microgliaNot specifiedNO, TNF-α, IL-1β, IL-6, PGE2Reduced levels
BV-2 microgliaNot specifiediNOS, COX-2Downregulated

Note: Quantitative data for the direct comparison of IC50 values for cytokine and mediator inhibition by this compound and sophocarpine in the same experimental setup is limited in the currently available literature. One study noted that among five alkaloids from Sophora flavescens, sophocarpine demonstrated the most significant anti-inflammatory effect[2].

In Vivo Anti-Inflammatory Activity

Animal models of inflammation have provided valuable insights into the therapeutic potential of this compound and sophocarpine.

CompoundAnimal ModelDosingKey FindingsReference
Sophocarpine Carrageenan-induced rat paw edema15 and 30 mg/kgSignificant dose-dependent anti-inflammatory effects
Xylene-induced mouse ear edema20, 40, and 80 mg/kgSignificant dose-dependent inhibition of edema
This compound Carrageenan-induced inflammatory pain in miceNot specifiedSignificantly reduced paw edema volume; Relieved inflammatory damage
Tuberculosis-infected miceNot specifiedReduced neutrophil infiltration and inflammatory factors in the lungs[3]

Mechanisms of Anti-Inflammatory Action

Both this compound and sophocarpine exert their anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory cascade.

Sophocarpine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes[1]. This inhibition is achieved by preventing the phosphorylation of its inhibitory subunit, IκB[1]. Furthermore, sophocarpine attenuates the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK), while having no effect on Extracellular signal-regulated Kinase 1/2 (ERK1/2)[1].

This compound also demonstrates inhibitory effects on the NF-κB pathway, specifically by targeting the Toll-like receptor 4 (TLR4) and its downstream adapter protein, Myeloid differentiation primary response 88 (MyD88). Additionally, this compound has been found to inhibit the phosphorylation of ERK1/2.

Signaling Pathways

Sophocarpine Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK p38 p38 TLR4->p38 IKK IKK TLR4->IKK IκB IκB IKK->IκB phosphorylates NFκB NF-κB IκB->NFκB Nucleus Nucleus NFκB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes activates Sophocarpine Sophocarpine Sophocarpine->JNK Sophocarpine->p38 Sophocarpine->IKK

Caption: Sophocarpine's inhibition of inflammatory pathways.

This compound Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 ERK ERK1/2 MyD88->ERK IKK IKK MyD88->IKK IκB IκB IKK->IκB phosphorylates NFκB NF-κB IκB->NFκB Nucleus Nucleus NFκB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes activates This compound This compound This compound->TLR4 This compound->MyD88 This compound->ERK

Caption: this compound's inhibition of inflammatory pathways.

Experimental Protocols

LPS-Induced Inflammation in RAW 264.7 Macrophages

This in vitro assay is a cornerstone for evaluating the anti-inflammatory potential of test compounds.

Experimental Workflow for In Vitro Anti-inflammatory Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis A Seed RAW 264.7 cells in 96-well plates B Incubate overnight A->B C Pre-treat with this compound or Sophocarpine B->C D Stimulate with LPS (1 µg/mL) C->D E Collect supernatant after 24h D->E G Cell Lysis D->G F Measure NO, TNF-α, IL-6 (Griess Assay & ELISA) E->F H Western Blot for iNOS, COX-2, p-IκB, p-MAPKs G->H

Caption: Workflow for in vitro anti-inflammatory screening.

Methodology:

  • Cell Culture: RAW 264.7 macrophages are seeded in 96-well plates at a density of 1-5 x 10^5 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of either this compound or sophocarpine. After a pre-incubation period (typically 1-2 hours), cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

  • Analysis of Inflammatory Mediators: After 24 hours of incubation, the cell culture supernatant is collected.

    • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, is determined using the Griess reagent.

    • Cytokine Measurement: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: To investigate the underlying molecular mechanisms, cell lysates are prepared. The expression levels of key inflammatory proteins such as inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2), and the phosphorylated forms of IκB and MAPKs are determined by Western blotting using specific antibodies.

Carrageenan-Induced Paw Edema in Mice

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.

Experimental Workflow for Carrageenan-Induced Paw Edema cluster_0 Animal Preparation cluster_1 Treatment and Induction cluster_2 Measurement and Analysis A Acclimatize mice B Group animals A->B C Administer this compound, Sophocarpine, or vehicle (i.p.) B->C D Inject Carrageenan (1%) into the subplantar region of the right hind paw C->D 30-60 min prior E Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5h) D->E F Calculate percentage inhibition of edema E->F G Euthanize and collect paw tissue E->G H Histological analysis and cytokine measurement G->H

Caption: Workflow for carrageenan-induced paw edema model.

Methodology:

  • Animal Acclimatization: Male ICR or Kunming mice are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Treatment: Animals are randomly divided into several groups: a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of this compound or sophocarpine, typically administered intraperitoneally (i.p.).

  • Induction of Inflammation: Thirty to sixty minutes after drug administration, a 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw of each mouse to induce localized inflammation and edema.

  • Measurement of Paw Edema: The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each treatment group relative to the control group.

  • Histological and Biochemical Analysis: At the end of the experiment, animals are euthanized, and the inflamed paw tissues can be collected for histological examination to assess inflammatory cell infiltration and for biochemical analysis to measure the levels of pro-inflammatory cytokines and mediators.

Conclusion

References

Oxysophocarpine versus matrine: a comparative analysis of their mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oxysophocarpine and matrine, two quinolizidine alkaloids derived from the traditional Chinese herb Sophora flavescens, have garnered significant attention for their diverse pharmacological activities. While structurally similar, emerging research indicates distinct mechanisms of action that warrant a detailed comparative analysis. This guide provides an objective comparison of their anti-inflammatory, anti-cancer, and antiviral properties, supported by available experimental data and detailed methodologies for key assays.

Comparative Analysis of Pharmacological Properties

While both this compound and matrine exhibit a broad spectrum of therapeutic potential, their efficacy and underlying mechanisms can differ significantly. A direct quantitative comparison of their activities is not extensively available in the current literature; however, this guide consolidates the existing data to highlight their individual strengths and mechanistic nuances.

Table 1: Comparative Anti-Inflammatory Activity
CompoundTarget/PathwayCell Line/ModelObserved EffectIC50/Concentration
This compound TLR2/MyD88/Src/ERK1/2H37Rv-infected neutrophilsInhibited neutrophil adhesion and F-actin polymerizationNot specified
TLR4/MyD88/NF-κBOxygen-glucose deprivation/reoxygenation (OGD/R)-induced microgliaReduced production of TNF-α, IL-1β, IL-6Not specified
Matrine NF-κBLipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesInhibition of pro-inflammatory cytokine productionNot specified
PI3K/Akt/mTORVarious inflammatory modelsAttenuation of inflammatory responsesNot specified
Table 2: Comparative Anti-Cancer Activity
CompoundCancer TypeCell LineMechanismIC50
This compound Acute Lung Injury (related to cancer therapy)Lung epithelial cellsInhibits apoptosis via KIT/PI3K signalingNot specified
Matrine Breast CancerMCF-7Inhibition of PI3K/Akt/mTOR pathway, induction of apoptosis and autophagy2, 4, 8, 10 mM (dose-dependent inhibition of viability)[1]
Lung CancerA549, 95DInduction of apoptosis via PI3K/Akt/mTOR pathway[2]Not specified
Gastric CancerSGC-7901Induction of autophagy and apoptosis0.5, 1.0, 2.0 mg/mL (dose-dependent increase in apoptosis)[3]
Pancreatic CancerBxPC-3, Panc-1Induction of apoptosisNot specified[4]
Table 3: Comparative Antiviral Activity
CompoundVirusCell Line/ModelMechanismIC50/Concentration
This compound Not extensively studied---
Matrine Hepatitis B Virus (HBV)In vitro and in vivo modelsInhibition of viral replication[5]Not specified
Hepatitis C Virus (HCV)In vitro modelsInhibition of viral replication[5]Not specified
Enterovirus 71 (EV71)RD cells, mouse modelSuppression of viral RNA copy number, reduced mortality[6]4-128 µg/mL (in vitro)[1]
PRRSV/PCV2Co-infected mouse modelInhibition of virus replication and regulation of immune functions[7]40 mg/kg (in vivo)[8]

Mechanistic Insights: Signaling Pathways

The differential effects of this compound and matrine can be attributed to their modulation of distinct signaling cascades.

This compound's Anti-Inflammatory and Anti-Apoptotic Pathways

This compound primarily exerts its anti-inflammatory effects by targeting Toll-like receptor (TLR) signaling pathways. In the context of tuberculosis, it has been shown to inhibit the TLR2/MyD88/Src/ERK1/2 pathway, thereby reducing neutrophil-mediated inflammation[9]. In models of neuroinflammation, this compound attenuates microglial activation by downregulating the TLR4/MyD88/NF-κB signaling cascade[10]. Furthermore, it demonstrates anti-apoptotic activity in lung epithelial cells by activating the KIT/PI3K signaling pathway[11].

Oxysophocarpine_Pathway cluster_0 Anti-Inflammatory cluster_1 Anti-Apoptotic TLR2 TLR2 MyD88_1 MyD88 TLR2->MyD88_1 Src Src MyD88_1->Src ERK12 ERK1/2 Src->ERK12 Inflammation_1 Neutrophil Adhesion & F-actin Polymerization ERK12->Inflammation_1 TLR4 TLR4 MyD88_2 MyD88 TLR4->MyD88_2 NFkB_1 NF-κB MyD88_2->NFkB_1 Inflammation_2 Pro-inflammatory Cytokines NFkB_1->Inflammation_2 Oxysophocarpine_1 This compound Oxysophocarpine_1->TLR2 Inhibits Oxysophocarpine_1->TLR4 Inhibits KIT KIT PI3K_2 PI3K KIT->PI3K_2 Inhibits Apoptosis Apoptosis PI3K_2->Apoptosis Inhibits Oxysophocarpine_2 This compound Oxysophocarpine_2->KIT Activates

This compound's key signaling pathways.
Matrine's Multi-Targeted Mechanisms

Matrine demonstrates a broader range of action, implicating multiple signaling pathways in its anti-cancer, anti-inflammatory, and antiviral effects. A central mechanism is the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and autophagy in various cancers[2][12]. Matrine also modulates the NF-κB pathway, a key regulator of inflammation and cancer progression[4][13]. Additionally, its influence extends to the TGF-β/Smad, Wnt/β-catenin, MAPKs, and JAK/STAT pathways[2].

Matrine_Pathway cluster_0 Key Signaling Pathways cluster_1 Cellular Processes Matrine Matrine PI3K_Akt_mTOR PI3K/Akt/mTOR Matrine->PI3K_Akt_mTOR Inhibits NFkB NF-κB Matrine->NFkB Inhibits TGFb_Smad TGF-β/Smad Matrine->TGFb_Smad Modulates Wnt_bCatenin Wnt/β-catenin Matrine->Wnt_bCatenin Modulates MAPK MAPKs Matrine->MAPK Modulates JAK_STAT JAK/STAT Matrine->JAK_STAT Modulates Viral_Replication Viral Replication Matrine->Viral_Replication Inhibits Proliferation Cell Proliferation PI3K_Akt_mTOR->Proliferation Inhibits Autophagy Autophagy PI3K_Akt_mTOR->Autophagy Induces Apoptosis Apoptosis NFkB->Apoptosis Induces Inflammation Inflammation NFkB->Inflammation Inhibits TGFb_Smad->Proliferation Inhibits Wnt_bCatenin->Proliferation Inhibits JAK_STAT->Inflammation Inhibits

Matrine's diverse signaling pathways.

Experimental Protocols

To facilitate the replication and further investigation of the mechanisms of this compound and matrine, detailed protocols for key experimental assays are provided below.

Western Blot Analysis for Signaling Protein Phosphorylation

This protocol is used to detect changes in the phosphorylation status of key proteins in signaling pathways modulated by this compound or matrine.

Western_Blot_Workflow A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking (5% non-fat milk) D->E F 6. Primary Antibody Incubation (e.g., anti-p-Akt) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis (Densitometry) H->I

Western Blot experimental workflow.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound or matrine for a specified duration.

  • Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol allows for the quantification of mRNA levels of target genes affected by this compound or matrine treatment.

Methodology:

  • RNA Extraction: Isolate total RNA from treated and untreated cells using a TRIzol-based method or a commercial RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

  • qRT-PCR: Perform real-time PCR using a SYBR Green-based master mix and gene-specific primers for the target genes (e.g., TNF-α, IL-6, Bax, Bcl-2) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound or matrine.

Methodology:

  • Cell Treatment: Treat cells with the desired concentrations of the compounds for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion

This compound and matrine, while sharing a common origin, exhibit distinct and complex mechanisms of action. This compound appears to be a more targeted inhibitor of specific inflammatory pathways, particularly TLR signaling. In contrast, matrine demonstrates a broader, multi-targeted approach, affecting a wider array of signaling cascades implicated in cancer, inflammation, and viral infections. The lack of direct comparative studies with quantitative data underscores the need for further research to fully elucidate their therapeutic potential and guide the development of novel therapeutic strategies. The provided experimental protocols offer a foundation for researchers to conduct such comparative investigations.

References

Cross-validation of oxysophocarpine's cytotoxic effects in different cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Oxysophocarpine (OSC), a quinolizidine alkaloid extracted from the medicinal plant Sophora flavescens, has emerged as a promising candidate in oncology research, demonstrating potent cytotoxic effects against a variety of cancer cell types. This guide provides a comprehensive cross-validation of OSC's cytotoxic efficacy in different cancer cell lines, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their evaluation of this natural compound.

Comparative Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound in various human cancer cell lines, offering a quantitative comparison of its cytotoxic activity.

Cancer TypeCell LineIC50 (µM)Citation
Oral Squamous Cell Carcinoma SCC-9Not explicitly stated, but significant inhibition observed at 5 µM[1]
SCC-15Not explicitly stated, but significant inhibition observed at 5 µM[1]
Hepatocellular Carcinoma HepG2Dose-dependent inhibition observed at 5, 10, and 20 µmol/L[2]
Hepa1-6Dose-dependent inhibition observed at 5, 10, and 20 µmol/L[2]
Prostate Cancer PC-3Data not available for this compound; related compound sophocarpine showed dose-dependent effects[3]
DU145Data not available for this compound; related compound sophocarpine showed dose-dependent effects[3]

Note: While specific IC50 values are not available in all cited literature, the provided concentrations demonstrate significant cytotoxic activity, warranting further dose-response studies to establish precise IC50 values.

In-Depth Look at Experimental Protocols

To ensure reproducibility and facilitate further investigation, this section details the experimental protocols employed to assess the cytotoxic effects of this compound.

Cell Viability Assays

1. Cell Counting Kit-8 (CCK-8) Assay: This colorimetric assay is a cornerstone for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: The cells are then treated with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for specified durations (e.g., 24, 48, 72 hours).

  • Incubation: Following treatment, 10 µL of CCK-8 solution is added to each well, and the plates are incubated for 1-4 hours at 37°C.

  • Measurement: The absorbance is measured at 450 nm using a microplate reader to determine the number of viable cells.

Apoptosis Assays

1. Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Cells are seeded in 6-well plates and treated with this compound.

  • Harvesting: After treatment, cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.

Signaling Pathways Modulated by this compound

This compound exerts its cytotoxic effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Nrf2/HO-1 Signaling Pathway

In oral squamous cell carcinoma, this compound has been shown to inhibit the Nrf2/HO-1 signaling pathway.[1] Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress, and its overactivation can promote cancer cell survival. By downregulating Nrf2 and its target gene, heme oxygenase-1 (HO-1), this compound sensitizes cancer cells to apoptosis.

Nrf2_HO1_Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 inhibition HO1 HO-1 Nrf2->HO1 activation Apoptosis Apoptosis Nrf2->Apoptosis inhibition CellSurvival Cell Survival HO1->CellSurvival promotion

Caption: this compound inhibits the Nrf2/HO-1 pathway, leading to apoptosis.

IL-6/JAK2/STAT3 Signaling Pathway

In hepatocellular carcinoma, this compound has been found to suppress the IL-6-mediated JAK2/STAT3 signaling pathway.[2] This pathway is often constitutively active in cancer and promotes tumor growth and progression. By inhibiting this pathway, this compound can effectively reduce the proliferation and survival of liver cancer cells.

IL6_JAK2_STAT3_Pathway This compound This compound IL6 IL-6 This compound->IL6 inhibition IL6R IL-6R IL6->IL6R JAK2 JAK2 IL6R->JAK2 activation STAT3 STAT3 JAK2->STAT3 phosphorylation Proliferation Cell Proliferation STAT3->Proliferation promotion Survival Cell Survival STAT3->Survival promotion

Caption: this compound suppresses the IL-6/JAK2/STAT3 signaling cascade.

Experimental Workflow Overview

The general workflow for assessing the cytotoxic effects of this compound on cancer cell lines is depicted below.

Experimental_Workflow cluster_0 In Vitro Studies CellCulture Cancer Cell Line Culture (e.g., SCC-9, HepG2, PC-3) Treatment Treatment with this compound (Varying Concentrations and Durations) CellCulture->Treatment ViabilityAssay Cell Viability Assay (e.g., CCK-8) Treatment->ViabilityAssay ApoptosisAssay Apoptosis Assay (e.g., Flow Cytometry) Treatment->ApoptosisAssay PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot) Treatment->PathwayAnalysis DataAnalysis Data Analysis and IC50 Determination ViabilityAssay->DataAnalysis ApoptosisAssay->DataAnalysis PathwayAnalysis->DataAnalysis

Caption: General workflow for evaluating this compound's cytotoxicity.

References

Replicating Neuroprotective Properties of Oxysophocarpine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of Oxysophocarpine (OSC) with two alternative compounds, Edaravone and N-acetylcysteine (NAC). The data presented is collated from published findings, focusing on key in vitro models of neuronal damage: glutamate-induced excitotoxicity and oxygen-glucose deprivation/reoxygenation (OGD/R), a model for ischemic stroke. Detailed experimental protocols and visual representations of the underlying signaling pathways are provided to facilitate the replication and extension of these findings.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize the quantitative data from studies investigating the neuroprotective effects of this compound, Edaravone, and N-acetylcysteine.

Table 1: Protection Against Glutamate-Induced Excitotoxicity in HT-22 Cells
CompoundConcentration(s)Outcome MeasureResultPublication
This compound 1.25, 2.5, 5, 10 µMCell Viability (MTT Assay)Increased cell viability to 79.67% ± 7.17% at 10 µM (p < 0.01) compared to glutamate-only treated cells (46.98% ± 1.85%).[1]--INVALID-LINK--
1.25, 2.5, 5, 10 µMROS ProductionSignificantly reduced intracellular ROS levels in a concentration-dependent manner.[1]--INVALID-LINK--
N-acetylcysteine 500 µMApoptotic Cell DeathSignificantly attenuated glutamate (20 mM)-induced apoptotic cell death.--INVALID-LINK--
500 µMROS GenerationSignificantly attenuated glutamate (20 mM)-induced ROS generation.--INVALID-LINK--
Table 2: Protection Against Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Injury
CompoundCell LineConcentration(s)Outcome MeasureResultPublication
This compound BV-2 Microglia1, 3, 5 µMCell Viability (MTT Assay)Significantly increased cell viability in a dose-dependent manner after OGD/R.[2]--INVALID-LINK--
BV-2 Microglia1, 3, 5 µMLDH ReleaseSignificantly reduced LDH release in a dose-dependent manner after OGD/R.[2]--INVALID-LINK--
Hippocampal Neurons0.8, 2, 5 µmol/LCell Viability (MTT Assay)Significantly attenuated the decrease in MTT absorbance caused by OGD/R.[3]--INVALID-LINK--
Hippocampal Neurons0.8, 2, 5 µmol/LLDH ReleaseSignificantly attenuated the increase in LDH release caused by OGD/R.[3]--INVALID-LINK--
Edaravone Diabetic Rats (in vivo)3, 10 mg/kgCerebral Infarct VolumeSignificantly diminished cerebral infarct and edema volume.[4]--INVALID-LINK--
Rat Hippocampal SlicesNot specifiedLDH ReleaseSignificantly reduced LDH levels in OGD-treated samples.--INVALID-LINK--

Key Signaling Pathways in this compound-Mediated Neuroprotection

The neuroprotective effects of this compound are attributed to its modulation of several key intracellular signaling pathways.

Nrf2/HO-1 Pathway

This compound has been shown to activate the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress.[1] Upon activation, the transcription factor Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of antioxidant enzymes, including heme oxygenase-1 (HO-1).[1] This cascade helps to mitigate oxidative damage and reduce apoptosis in neuronal cells.

Nrf2_HO1_Pathway cluster_nucleus This compound This compound keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 promotes dissociation ros Oxidative Stress (e.g., Glutamate) ros->keap1_nrf2 induces dissociation antioxidant_response Antioxidant Response & Neuroprotection ros->antioxidant_response inhibits nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocation are ARE ho1 HO-1 Expression are->ho1 activates ho1->antioxidant_response leads to nrf2_nuc Nrf2 nrf2_nuc->are binds

Diagram of the Nrf2/HO-1 signaling pathway activated by this compound.
TLR4/MyD88/NF-κB Pathway

In the context of neuroinflammation, such as that induced by OGD/R, this compound has been found to inhibit the TLR4/MyD88/NF-κB signaling pathway.[2][5] This pathway is a key player in the innate immune response and its overactivation can lead to the production of pro-inflammatory cytokines, exacerbating neuronal damage. By suppressing this pathway, this compound reduces the inflammatory response in microglial cells.[2]

TLR4_NFkB_Pathway ogdr OGD/R tlr4 TLR4 ogdr->tlr4 activates This compound This compound This compound->tlr4 inhibits myd88 MyD88 tlr4->myd88 nfkb NF-κB Activation myd88->nfkb inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) nfkb->inflammation promotes neuroinflammation Neuroinflammation & Neuronal Injury inflammation->neuroinflammation PI3K_Akt_mTOR_Pathway This compound This compound pi3k PI3K This compound->pi3k activates ogdr OGD/R Insult apoptosis Apoptosis ogdr->apoptosis akt Akt pi3k->akt phosphorylates mtor mTOR akt->mtor phosphorylates cell_survival Cell Survival & Proliferation mtor->cell_survival promotes cell_survival->apoptosis inhibits MAPK_Pathway ogdr OGD/R mapk_cascade MAPK Cascade ogdr->mapk_cascade activates This compound This compound This compound->mapk_cascade inhibits p_erk p-ERK mapk_cascade->p_erk p_jnk p-JNK mapk_cascade->p_jnk p_p38 p-p38 mapk_cascade->p_p38 inflammation_apoptosis Inflammation & Apoptosis p_erk->inflammation_apoptosis p_jnk->inflammation_apoptosis p_p38->inflammation_apoptosis neuronal_survival Neuronal Survival inflammation_apoptosis->neuronal_survival Experimental_Workflow start Start cell_culture Cell Culture (e.g., HT-22, BV-2) start->cell_culture seeding Cell Seeding (e.g., 96-well plate) cell_culture->seeding pre_treatment Pre-treatment (this compound or Alternative) seeding->pre_treatment insult Induce Neuronal Insult pre_treatment->insult glutamate Glutamate Exposure insult->glutamate Excitotoxicity Model ogdr OGD/R insult->ogdr Ischemia Model incubation Incubation (e.g., 24 hours) glutamate->incubation ogdr->incubation assessment Endpoint Assessment incubation->assessment mtt Cell Viability (MTT) assessment->mtt ldh Cell Death (LDH) assessment->ldh western Western Blot (Protein Expression) assessment->western ros ROS Measurement assessment->ros data_analysis Data Analysis & Comparison mtt->data_analysis ldh->data_analysis western->data_analysis ros->data_analysis end End data_analysis->end

References

A Comparative Analysis of Oxysophocarpine with Other Known Nrf2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of oxysophocarpine (OSC), a natural alkaloid, with two other well-characterized Nrf2 inhibitors: ML385 and Brusatol. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. While activation of Nrf2 is protective in normal cells, its persistent activation in cancer cells contributes to chemoresistance and tumor progression, making Nrf2 inhibitors a promising area of cancer therapy research. This comparison aims to objectively evaluate the performance of these inhibitors based on available experimental data.

Comparative Data Summary

The following table summarizes the key characteristics and reported efficacy of this compound, ML385, and Brusatol as Nrf2 inhibitors.

FeatureThis compound (OSC)ML385Brusatol
Mechanism of Action Inhibits the Nrf2/HO-1 signaling pathway by reducing the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1). In some non-cancer contexts, it has been reported to activate this pathway.A specific and direct inhibitor that binds to the Neh1 domain of Nrf2, preventing its binding to the Antioxidant Response Element (ARE) on DNA.A potent but indirect inhibitor that primarily inhibits global protein synthesis, leading to the rapid depletion of short-lived proteins, including Nrf2.
Mode of Inhibition Indirect (transcriptional/translational regulation)DirectIndirect (protein synthesis inhibition)
Quantitative Efficacy IC50 not yet reported. Effective concentrations in studies are in the micromolar range.IC50: 1.9 µM IC50 for direct Nrf2 inhibition is not applicable. Effective concentrations in studies range from 20-80 nM .
Key Experimental Models Oral squamous cell carcinoma (OSCC) cells, hepatocellular carcinoma cells, HT-22 neuronal cells.Non-small cell lung cancer (NSCLC) cells (A549), lung squamous cell carcinoma (LUSC) organoids.A broad spectrum of cancer cell lines including A549, HeLa, MDA-MB-231, and colorectal cancer cells.
Reported Cellular Effects Inhibits proliferation, migration, invasion, and angiogenesis; induces cell cycle arrest and apoptosis in cancer cells.Enhances cytotoxicity of platinum-based drugs in cancer cells with KEAP1 mutations.Sensitizes a broad range of cancer cells to chemotherapeutic agents like cisplatin.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the Nrf2 signaling pathway with points of inhibition, a general experimental workflow for evaluating Nrf2 inhibitors, and the logical framework for this comparative analysis.

Fig. 1: Nrf2 signaling pathway and points of inhibition.

Experimental_Workflow start Start: Hypothesis of Nrf2 Inhibition biochemical Biochemical Assays (e.g., Fluorescence Polarization) start->biochemical cell_based Cell-Based Assays (e.g., Western Blot, qRT-PCR) start->cell_based ic50 Determine IC50 biochemical->ic50 ic50->cell_based expression Measure Nrf2 & Target Gene Expression (e.g., HO-1) cell_based->expression phenotypic Phenotypic Assays (e.g., Cell Viability, Migration) expression->phenotypic effects Evaluate Cellular Effects phenotypic->effects invivo In Vivo Models (e.g., Xenograft) effects->invivo efficacy Assess In Vivo Efficacy invivo->efficacy end Conclusion on Inhibitor Profile efficacy->end Comparative_Logic OSC This compound Mechanism Mechanism of Action OSC->Mechanism Efficacy Quantitative Efficacy (IC50 / Effective Conc.) OSC->Efficacy Specificity Specificity (Direct vs. Indirect) OSC->Specificity Cellular_Effects Cellular Effects OSC->Cellular_Effects ML385 ML385 ML385->Mechanism ML385->Efficacy ML385->Specificity ML385->Cellular_Effects Brusatol Brusatol Brusatol->Mechanism Brusatol->Efficacy Brusatol->Specificity Brusatol->Cellular_Effects

Experimental Validation of the Molecular Binding Targets of Oxysophocarpine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimentally validated and predicted molecular binding targets of oxysophocarpine and its alternatives. Due to a lack of direct experimental binding data for this compound, this document leverages computational predictions and compares them with established inhibitors of the same targets. This guide aims to offer a comprehensive overview to inform further experimental validation and drug development efforts.

**Executive Summary

This compound, a quinolizidine alkaloid derived from Sophora flavescens, has demonstrated various pharmacological activities, including anti-inflammatory and anti-cancer effects. Computational studies, primarily network pharmacology and molecular docking, have predicted that this compound may exert its therapeutic effects by directly binding to key proteins such as KIT receptor tyrosine kinase, phosphatidylinositol 3-kinase (PI3K), and the anti-apoptotic protein Bcl-2. However, to date, there is a notable absence of direct experimental validation of these binding interactions in the public domain.

This guide compares the computationally predicted binding of this compound with the experimentally determined binding of established inhibitors for these targets. We also explore the pharmacological profiles of structurally related alkaloids—matrine, oxymatrine, and sophoridine—as potential alternatives. Detailed experimental protocols for key binding validation assays are provided to facilitate further research in this area.

Comparison of Molecular Binding Targets

The following tables summarize the available binding data for this compound, its alternatives, and established inhibitors targeting KIT, PI3K, and Bcl-2. It is crucial to note that the data for this compound is based on computational predictions and awaits experimental validation.

Table 1: Comparison of Binding to KIT

CompoundBinding Affinity (K_d_ or IC50)Data SourceNotes
This compound Binding Energy: -6.32 kJ/molMolecular Docking[1][2]Predicted interaction. No experimental K_d_ value is available.
Matrine Not Reported-Studies suggest indirect effects on pathways involving KIT, but no direct binding data is available.
Oxymatrine Not Reported-No direct binding data available.
Sophoridine Not Reported-No direct binding data available.
Gefitinib Binding Energy: -73.003 (arbitrary units)Reverse Docking[3]Primarily an EGFR inhibitor with predicted off-target binding to KIT. Experimental K_d_ for KIT binding is not specified.

Table 2: Comparison of Binding to PI3K

CompoundBinding Affinity (K_d_ or IC50)Data SourceNotes
This compound Binding Energy: -7.84 kJ/mol (for PIK3CA)Molecular Docking[1][2]Predicted interaction with the p110α catalytic subunit. No experimental K_d_ value is available.
Matrine Not Reported-Evidence suggests inhibition of the PI3K/Akt signaling pathway, but direct binding to PI3K has not been experimentally confirmed.[4][5][6]
Oxymatrine Not Reported-Studies show inhibition of the PI3K/Akt pathway, implying an upstream effect that may involve direct or indirect interaction with PI3K.[5][7]
Sophoridine Not Reported-Affects pathways involving PI3K/Akt, but direct binding data is unavailable.[8]
Ipatasertib IC50: 5-18 nmol/L (for AKT, downstream of PI3K)Pre-clinical studies[9][10][11]A potent ATP-competitive inhibitor of all three AKT isoforms. While it doesn't bind PI3K directly, it's a key inhibitor of the pathway.

Table 3: Comparison of Binding to Bcl-2

CompoundBinding Affinity (K_d_ or IC50)Data SourceNotes
This compound Binding Energy: -7.92 kJ/molMolecular Docking[1][2]Predicted to bind to the BH3-binding groove. No experimental K_d_ value is available.
Matrine Not Reported-No direct binding data available.
Oxymatrine Not Reported-No direct binding data available.
Sophoridine Not Reported-Studies indicate it can down-regulate Bcl-2 expression, but this is not evidence of direct binding.[8][12]
Venetoclax K_i_ < 0.010 nMIn vitro binding assays[12]A highly potent and selective Bcl-2 inhibitor that binds directly to the BH3-binding groove.[4][12]

Signaling Pathways

The predicted molecular targets of this compound are integral components of key cellular signaling pathways that regulate cell survival, proliferation, and apoptosis. The diagram below illustrates the KIT/PI3K/AKT signaling pathway and its interaction with the Bcl-2 family of proteins.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus KIT KIT Receptor PI3K PI3K KIT->PI3K Activates AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 AKT->Bcl2 Inhibits Apoptosis via Bcl-2 Phosphorylation Proliferation Cell Proliferation & Survival AKT->Proliferation Bax_Bak Bax/Bak Bcl2->Bax_Bak Inhibits Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Promotes Release Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates This compound This compound (Predicted) This compound->KIT Predicted Inhibition This compound->PI3K Predicted Inhibition This compound->Bcl2 Predicted Inhibition

Caption: Predicted inhibitory effects of this compound on the KIT/PI3K/AKT and Bcl-2 signaling pathways.

Experimental Protocols

To facilitate the experimental validation of the computationally predicted binding targets of this compound, detailed protocols for three key biophysical and biochemical assays are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It is the gold standard for determining binding kinetics (k_a_ and k_d_) and affinity (K_d_).

Experimental Workflow:

SPR_Workflow start Start protein_prep 1. Target Protein Immobilization Buffer Scouting & Preparation start->protein_prep chip_prep 2. Sensor Chip Surface Activation protein_prep->chip_prep immobilization 3. Covalent Immobilization of Target Protein chip_prep->immobilization blocking 4. Blocking of Unreacted Sites immobilization->blocking analyte_prep 5. This compound (Analyte) Serial Dilution blocking->analyte_prep binding_assay 6. Injection of Analyte (Association/Dissociation) analyte_prep->binding_assay data_analysis 7. Data Analysis: Sensorgram Fitting to Determine K_d binding_assay->data_analysis end End data_analysis->end

Caption: Workflow for determining binding affinity using Surface Plasmon Resonance (SPR).

Methodology:

  • Ligand and Analyte Preparation:

    • Express and purify the target proteins (KIT, PIK3CA, Bcl-2). Ensure high purity (>95%) and stability.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in the running buffer.

  • Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

    • Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Analyte Binding:

    • Inject a series of concentrations of this compound over the immobilized protein surface at a constant flow rate.

    • Monitor the change in the refractive index in real-time, which is proportional to the mass of analyte binding to the ligand. This generates the association phase of the sensorgram.

    • After the injection, flow running buffer over the surface to monitor the dissociation of the compound, generating the dissociation phase.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_d_ = k_d_ / k_a_).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the protein, leading to a higher melting temperature.

Experimental Workflow:

CETSA_Workflow start Start cell_treatment 1. Treat Cells with This compound or Vehicle start->cell_treatment heating 2. Heat Cell Suspensions at a Range of Temperatures cell_treatment->heating lysis 3. Cell Lysis (e.g., Freeze-Thaw) heating->lysis separation 4. Separate Soluble Fraction from Precipitated Proteins (Centrifugation) lysis->separation detection 5. Detect Soluble Target Protein (e.g., Western Blot, ELISA) separation->detection analysis 6. Plot Protein Abundance vs. Temperature to Generate Melting Curve detection->analysis end End analysis->end

Caption: Workflow for validating target engagement using the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment:

    • Culture cells that endogenously express the target protein.

    • Treat the cells with this compound or a vehicle control (e.g., DMSO) for a specified time.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them at a range of different temperatures for a short period (e.g., 3 minutes).

  • Protein Extraction and Analysis:

    • Lyse the cells using methods like freeze-thaw cycles.

    • Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Analyze the amount of soluble target protein remaining in the supernatant at each temperature using a protein detection method such as Western blotting or ELISA.

  • Data Interpretation:

    • Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.

Co-Immunoprecipitation (Co-IP) for In-Cell Interaction

Co-IP is used to identify protein-protein interactions. In the context of small molecule target identification, a "pull-down" variation is often employed where the small molecule is used as bait.

Methodology:

  • Bait Preparation:

    • Synthesize a derivative of this compound with a linker arm and immobilize it onto beads (e.g., agarose or magnetic beads). This creates the "bait".

    • As a negative control, use beads without the immobilized compound or with an inactive analog.

  • Cell Lysis and Incubation:

    • Prepare a cell lysate from cells expressing the putative target proteins under non-denaturing conditions to preserve protein complexes.

    • Incubate the cell lysate with the this compound-conjugated beads.

  • Washing and Elution:

    • Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.

    • Elute the proteins that have bound to the immobilized this compound.

  • Analysis:

    • Identify the eluted proteins using SDS-PAGE followed by Western blotting with antibodies specific to the predicted targets (KIT, PI3K, Bcl-2) or by mass spectrometry for unbiased identification of binding partners.

Conclusion and Future Directions

The current evidence for the molecular targets of this compound is based on computational predictions and suggests a potential interaction with KIT, PI3K, and Bcl-2. While these predictions are a valuable starting point, they require rigorous experimental validation. The lack of direct binding data represents a significant knowledge gap that needs to be addressed to fully understand the mechanism of action of this compound.

Researchers are encouraged to utilize the experimental protocols outlined in this guide—SPR, CETSA, and Co-IP/pull-down assays—to confirm these predicted interactions and quantify the binding affinities. A direct comparison with its structural analogs (matrine, oxymatrine, sophoridine) and established inhibitors will provide a clearer picture of this compound's therapeutic potential and selectivity. Such studies are essential for the rational design of future drug development programs based on this promising natural product.

References

A Comparative Analysis of Oxysophocarpine's Efficacy Against Standard-of-Care Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer efficacy of oxysophocarpine (OSC), a natural alkaloid, with standard-of-care chemotherapy drugs. The information is compiled from recent preclinical studies to offer insights into its potential as a therapeutic agent. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to support further research and development.

Executive Summary

This compound, and its related alkaloids such as matrine and oxymatrine, have demonstrated significant anti-tumor activities across various cancer types in preclinical models. These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis. While direct head-to-head comparative studies with standard chemotherapy agents are limited, existing data suggests that these alkaloids may offer a synergistic effect when used in combination with conventional drugs like cisplatin and doxorubicin, potentially enhancing their therapeutic efficacy and reducing toxicity. This guide presents available quantitative data to facilitate a preliminary comparison and outlines the experimental protocols used to generate this data.

Data Presentation: A Comparative Overview of In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and standard chemotherapy drugs in various cancer cell lines. It is critical to note that these values are compiled from different studies and were not obtained under identical experimental conditions. Therefore, direct comparisons should be made with caution. The data serves as a reference for the relative potency of these compounds.

Table 1: Efficacy in Oral Squamous Cell Carcinoma (OSCC) Cell Lines

CompoundCell LineIC50 (µM)Duration of TreatmentCitation
This compoundSCC-9Not explicitly stated, but effective at 5 µM24h[1]
CisplatinH1031524h[2]
CisplatinH31420024h[2]
CisplatinCal27~23.7 (converted from 7.15 µg/mL)Not Stated[3]

Table 2: Efficacy in Hepatocellular Carcinoma (HCC) Cell Lines

CompoundCell LineIC50 (µM)Duration of TreatmentCitation
This compoundHepG2, Hepa1-6Effective at 5, 10, and 20 µmol/L24h, 48h, 72h[4]
DoxorubicinHepG212.224h[5]
DoxorubicinHuh7> 2024h[5]

Table 3: Synergistic Effects of Related Alkaloids with Chemotherapy

Alkaloid + ChemodrugCell LineIC50 of Chemodrug Alone (µM)IC50 of Chemodrug with Alkaloid (µM)Fold Reversal/EnhancementCitation
Oxymatrine + CisplatinBGC823 (Gastric Cancer)3.36Not explicitly stated, but synergistic effect shownNot explicitly stated[6][7]
Matrine + DoxorubicinK562/ADR (Leukemia)Not explicitly statedNot explicitly stated2.88[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the studies are provided below to ensure reproducibility and aid in the design of future comparative studies.

Cell Viability Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. The plates are then incubated for 24 hours to allow for cell adherence.

  • Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or the standard chemotherapy drug. A control group with no drug treatment is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: 10 µL of CCK-8 solution is added to each well.

  • Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the desired concentrations of this compound or a standard chemotherapy drug for a specified time.

  • Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and suspension cells are collected by centrifugation.

  • Washing: The cells are washed twice with cold phosphate-buffered saline (PBS).

  • Resuspension: The cell pellet is resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Transwell Migration and Invasion Assay

This assay assesses the migratory and invasive potential of cancer cells.

  • Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert is coated with Matrigel. For migration assays, the chamber is left uncoated.

  • Cell Seeding: Cancer cells, previously starved in serum-free medium, are seeded into the upper chamber.

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).

  • Incubation: The plate is incubated for a period that allows for cell migration or invasion (typically 24-48 hours).

  • Removal of Non-migrated Cells: The non-migrated or non-invaded cells on the upper surface of the membrane are removed with a cotton swab.

  • Fixation and Staining: The cells that have migrated or invaded to the lower surface of the membrane are fixed with methanol and stained with crystal violet.

  • Quantification: The stained cells are counted under a microscope in several random fields to determine the average number of migrated or invaded cells.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Human cancer cells are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

  • Drug Administration: Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. This compound or the standard chemotherapy drug is administered (e.g., intraperitoneally or orally) according to a predetermined schedule and dosage. The control group receives a vehicle solution.

  • Monitoring: Tumor size and body weight of the mice are monitored throughout the experiment.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor tissue can be used for further analysis, such as immunohistochemistry or western blotting.

Mandatory Visualizations

The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for its preclinical evaluation.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Lines (e.g., OSCC, HCC) treatment Treatment with OSC vs. Standard Chemo cell_culture->treatment viability Cell Viability (CCK-8) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis migration Migration/Invasion (Transwell) treatment->migration xenograft Xenograft Model (Nude Mice) viability->xenograft Promising Results drug_admin Drug Administration (OSC or Chemo) xenograft->drug_admin tumor_growth Tumor Growth Measurement analysis Tumor Analysis (Weight, IHC) tumor_growth->analysis drug_admin->tumor_growth

Caption: Preclinical evaluation workflow for this compound.

Nrf2_HO1_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OSC This compound Keap1 Keap1 OSC->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits (degradation) Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) HO1 HO-1 ARE->HO1 Activates Transcription Proliferation Cell Proliferation Metastasis HO1->Proliferation Inhibits Nrf2_n->ARE Binds

Caption: this compound's effect on the Nrf2/HO-1 signaling pathway.

IL6_JAK2_STAT3_pathway cluster_membrane Cell Membrane OSC This compound IL6 IL-6 OSC->IL6 Downregulates IL6R IL-6 Receptor IL6->IL6R Binds JAK2 JAK2 IL6R->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 FGL1 FGL1 (Gene Transcription) pSTAT3->FGL1 Induces Transcription ImmuneSuppression Immune Evasion (via LAG-3) FGL1->ImmuneSuppression Promotes

Caption: this compound's modulation of the IL-6/JAK2/STAT3 pathway.

References

Oxysophocarpine's Anti-Metastatic Efficacy in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-metastatic effects of oxysophocarpine (OSC), a natural alkaloid, with other therapeutic agents in animal models of oral squamous cell carcinoma (OSCC) and hepatocellular carcinoma (HCC). The information is compiled from preclinical studies to support further research and drug development.

Executive Summary

This compound has demonstrated significant anti-metastatic potential in preclinical animal models of oral squamous cell carcinoma and hepatocellular carcinoma. In OSCC, OSC inhibits tumor growth and metastasis by targeting the Nrf2/HO-1 signaling pathway. In HCC, it enhances the efficacy of immunotherapy by modulating the IL-6/JAK2/STAT3/FGL1 pathway. While direct comparative in vivo studies with other chemotherapeutic agents are limited, this guide presents available data on OSC and alternative treatments like platinum-based chemotherapy and sorafenib to offer a comprehensive overview for researchers.

Comparison of Anti-Metastatic Effects in Oral Squamous Cell Carcinoma (OSCC)

Quantitative Data Summary
Treatment GroupAnimal ModelTumor Growth InhibitionReduction in MetastasisKey Molecular TargetsReference
This compound SCC-9 Xenograft (Nude Mice)Markedly inhibited tumor growth, smaller tumor size, and reduced tumor weight compared to control.Positively associated with a lower incidence of lymphatic metastasis.Downregulation of Nrf2/HO-1 signaling pathway.[1][2]
Oxaliplatin CAL27 Xenograft (Nude Mice)Markedly smaller tumor volume and lesser tumor weight compared to the control group.Significantly inhibited migration of OSCC cells in vitro.Upregulation of PARP1, leading to parthanatos.[3]
Cisplatin SCC25 Xenograft (Murine Model)Smaller tumor volumes and reduced tumor weight compared to the untreated group.Not explicitly detailed in the provided search results.Down-regulation of miR-633 and up-regulation of miR-210.[4]
Discussion

This compound demonstrates notable anti-tumor and anti-metastatic effects in a xenograft model of OSCC, with a clear mechanism of action involving the Nrf2/HO-1 pathway[1][2]. Platinum-based chemotherapies like oxaliplatin and cisplatin also show significant inhibition of tumor growth in vivo[3][4]. Oxaliplatin, in particular, has been shown to inhibit OSCC cell migration in vitro and induces a form of programmed cell death called parthanatos[3]. While a direct head-to-head comparison is not available, all three agents show promise in preclinical models. Future studies directly comparing the efficacy and toxicity of this compound with platinum-based agents are warranted to determine its potential as a standalone or combination therapy for OSCC.

Comparison of Anti-Metastatic Effects in Hepatocellular Carcinoma (HCC)

Quantitative Data Summary
Treatment GroupAnimal ModelTumor Growth InhibitionReduction in MetastasisKey Molecular TargetsReference
This compound + anti-Lag-3 Hepa1-6 Subcutaneous Tumor (Mice)The combination treatment exerted the most effective therapeutic effect against HCC compared to either treatment alone.Not explicitly detailed in the provided search results, but migration of HCC cells was suppressed in vitro.Downregulation of IL-6-mediated JAK2/STAT3 signaling, leading to decreased FGL1 expression.[5]
Sorafenib Orthotopic Rat HCC ModelSignificantly inhibited tumor growth and increased tumor necrosis.Significantly inhibited metastasis.Blocks MEK/ERK/STAT3 and PI3K/Akt/STAT3 signaling pathways.[6]
Discussion

This compound has been shown to sensitize HCC to immunotherapy by targeting the FGL1 protein, which is a novel mechanism for an anti-cancer agent[5]. This suggests a potential role for OSC in combination therapies for HCC. Sorafenib, a standard-of-care targeted therapy for advanced HCC, demonstrates significant inhibition of both tumor growth and metastasis in an orthotopic rat model by blocking STAT3 signaling[6]. While the therapeutic approaches differ, with OSC acting as an immunomodulator and sorafenib as a multi-kinase inhibitor, both show promise in preclinical HCC models. A direct comparison of an OSC-immunotherapy combination with sorafenib could provide valuable insights into the optimal treatment strategies for advanced HCC.

Experimental Protocols

Orthotopic Xenograft Mouse Model of Oral Squamous Cell Carcinoma
  • Cell Culture: Human OSCC cell lines (e.g., SCC-9) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Four- to six-week-old male BALB/c nude mice are used.

  • Tumor Cell Implantation: Mice are anesthetized, and 1 x 10^6 SCC-9 cells suspended in 100 µL of serum-free medium are injected into the tongue of each mouse.

  • Treatment: Once tumors are palpable, mice are randomly assigned to treatment and control groups. This compound (e.g., 50 mg/kg) or vehicle control is administered intraperitoneally every two days.

  • Assessment of Tumor Growth and Metastasis: Tumor volume is measured regularly using calipers. At the end of the experiment, mice are euthanized, and primary tumors are weighed. Lymph nodes and other organs are harvested for histological examination to assess metastasis.

  • Mechanism of Action Studies: Protein expression in tumor tissues is analyzed by Western blotting and immunohistochemistry to evaluate the effect on signaling pathways like Nrf2/HO-1.

Subcutaneous Xenograft Mouse Model of Hepatocellular Carcinoma
  • Cell Culture: Murine HCC cell lines (e.g., Hepa1-6) are maintained in standard cell culture conditions.

  • Animal Model: Six- to eight-week-old C57BL/6 mice are used.

  • Tumor Cell Implantation: 1 x 10^6 Hepa1-6 cells in 100 µL of PBS are injected subcutaneously into the flank of each mouse.

  • Treatment: When tumors reach a certain volume (e.g., 50-100 mm³), mice are randomized into treatment groups. For combination therapy studies, this could include intraperitoneal injections of this compound (e.g., 20 mg/kg) and an anti-Lag-3 antibody (e.g., 100 µg per mouse) on specified schedules.

  • Efficacy Evaluation: Tumor growth is monitored by measuring tumor volume. At the study endpoint, tumors are excised and weighed.

  • Immunological and Molecular Analysis: Tumor-infiltrating lymphocytes can be analyzed by flow cytometry. Protein levels in tumor lysates are assessed by Western blotting to investigate the impact on signaling pathways such as IL-6/JAK2/STAT3.

Signaling Pathways and Experimental Workflows

G cluster_OSC_OSCC This compound in Oral Squamous Cell Carcinoma OSC OSC Nrf2 Nrf2 OSC->Nrf2 inhibits HO-1 HO-1 Nrf2->HO-1 activates Metastasis_OSCC Tumor Growth & Metastasis HO-1->Metastasis_OSCC promotes

Caption: this compound's mechanism in OSCC.

G cluster_OSC_HCC This compound in Hepatocellular Carcinoma OSC_HCC This compound IL-6 IL-6 OSC_HCC->IL-6 downregulates JAK2 JAK2 IL-6->JAK2 STAT3 STAT3 JAK2->STAT3 FGL1 FGL1 STAT3->FGL1 anti-Lag-3 anti-Lag-3 Immunotherapy FGL1->anti-Lag-3 inhibits efficacy of Immune_Response Anti-Tumor Immune Response anti-Lag-3->Immune_Response

Caption: this compound's immunomodulatory role in HCC.

G cluster_workflow In Vivo Anti-Metastatic Study Workflow Cell_Culture Tumor Cell Culture Implantation Orthotopic/Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment Treatment Administration (e.g., this compound) Tumor_Growth->Treatment Endpoint Endpoint Analysis Treatment->Endpoint Data_Analysis Data Analysis & Interpretation Endpoint->Data_Analysis

Caption: General experimental workflow for in vivo studies.

References

A Head-to-Head Comparison of the Biological Activities of Oxysophocarpine and Oxymatrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oxysophocarpine and oxymatrine, two quinolizidine alkaloids derived from the root of Sophora flavescens (Ku Shen), have garnered significant attention for their diverse pharmacological activities. While structurally similar, subtle differences in their chemical composition may lead to distinct biological effects. This guide provides a comprehensive head-to-head comparison of their anti-inflammatory, anti-cancer, and antiviral properties, supported by available experimental data.

At a Glance: Key Biological Activities

Biological ActivityThis compoundOxymatrine
Anti-inflammatory Demonstrated efficacy in reducing inflammatory markers.[1][2]Potent inhibitor of pro-inflammatory cytokines and signaling pathways.[3][4][5][6]
Anti-cancer Exhibits inhibitory effects on various cancer cell lines, including hepatocellular and oral squamous cell carcinoma.[7][8][9]Broad anti-tumor activity against gastric, breast, and non-small cell lung cancer, among others.[10][11][12][13][14][15]
Antiviral Shows activity against viruses such as respiratory syncytial virus (RSV).Demonstrates inhibitory effects against a range of viruses, including influenza A virus (IAV) and hepatitis B and C viruses.[3][16][17][18]

Anti-inflammatory Activity

Both this compound and oxymatrine exhibit significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data

Table 1: Anti-inflammatory Activity of this compound

AssayModelKey FindingsReference
Carrageenan-induced paw edemaMiceSignificantly reduced paw edema volume and neutrophil infiltration. Suppressed over-expression of COX-2, TNF-α, IL-1β, and IL-6.[18]
Tuberculosis-infected neutrophils and miceIn vitro & in vivoReduced production of TNF-α, IL-1β, IL-6, MIP-2, G-CSF, and KC.[1]

Table 2: Anti-inflammatory Activity of Oxymatrine

AssayModelKey FindingsReference
Lipopolysaccharide (LPS)-induced BV2 microgliaIn vitroInhibited production of NO, PGE2, TNF-α, IL-1β, and IL-6 in a dose-dependent manner.[4]
TNBS-induced ulcerative colitisRats80 mg/kg OMT significantly reduced DAI and CMDI scores and histopathological damage.[19]
Lipopolysaccharide (LPS)-induced inflammationMacrophagesEffectively suppressed LPS-induced production of nitric oxide, IL-6, and TNF-α.[20]
Signaling Pathways

Both compounds are known to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cellular Receptors cluster_pathways Signaling Pathways cluster_nucleus Nuclear Events cluster_output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK IKK IκB Kinase TLR4->IKK Gene_Expression Pro-inflammatory Gene Expression MAPK->Gene_Expression NF_kB NF-κB NF_kB->Gene_Expression translocates to nucleus IkB IκBα IKK->IkB phosphorylates IkB->NF_kB releases Cytokines Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines Inflammation Inflammation Cytokines->Inflammation This compound This compound This compound->MAPK inhibits oxymatrine oxymatrine oxymatrine->MAPK inhibits oxymatrine->NF_kB inhibits anti_cancer_pathway cluster_growth_factors Growth Factor Signaling cluster_receptors Receptors cluster_pathways Intracellular Signaling cluster_cellular_effects Cellular Outcomes EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation promotes Apoptosis Apoptosis Akt->Apoptosis inhibits STAT3 STAT3 STAT3->Proliferation promotes JAK2 JAK2 JAK2->STAT3 Nrf2 Nrf2/HO-1 Metastasis Metastasis Nrf2->Metastasis regulates oxymatrine oxymatrine oxymatrine->EGFR inhibits oxymatrine->PI3K inhibits oxymatrine->Akt inhibits oxymatrine->STAT3 inhibits oxymatrine->JAK2 inhibits This compound This compound This compound->STAT3 inhibits This compound->JAK2 inhibits This compound->Nrf2 targets antiviral_workflow cluster_virus Viral Infection cluster_host Host Cell cluster_replication Viral Replication Cycle cluster_immune Host Immune Response Virus Virus Host_Cell Host_Cell Virus->Host_Cell infects Attachment Attachment TLR_Signaling TLR Signaling Host_Cell->TLR_Signaling activates Entry Entry Attachment->Entry Replication Replication Entry->Replication Assembly_Release Assembly & Release Replication->Assembly_Release Cytokine_Production Pro-inflammatory Cytokine Production TLR_Signaling->Cytokine_Production oxymatrine oxymatrine oxymatrine->Replication inhibits oxymatrine->TLR_Signaling inhibits This compound This compound This compound->Replication inhibits

References

A comparative study of the pharmacological effects of oxysophocarpine and its synthetic analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological effects of the natural alkaloid oxysophocarpine (OSC) and its synthetic analogues. This compound, extracted from plants of the Sophora genus, has demonstrated a wide range of therapeutic properties, including anti-inflammatory, anti-cancer, antiviral, neuroprotective, and cardioprotective effects.[1] Recent research has focused on the synthesis of this compound analogues to explore enhanced therapeutic efficacy and novel mechanisms of action. This guide synthesizes experimental data to offer a clear comparison of their pharmacological profiles, details key experimental methodologies, and visualizes relevant biological pathways.

Comparative Pharmacological Data

The following tables summarize the quantitative data on the pharmacological effects of this compound and its synthetic analogues.

Table 1: Anti-Inflammatory Effects

CompoundModelKey Biomarkers InhibitedIC₅₀ / Effective DoseReference
This compound Carrageenan-induced paw edema (mice)Paw edema volume, MPO activity, TNF-α, IL-1β, IL-620, 40, 80 mg/kg (i.p.)[2]
LPS-induced RAW 264.7 cellsNO, TNF-α, IL-6, iNOS, COX-250, 100 µg/ml
RSV-infected A549 cellsTNF-α, IL-6, IL-8, RANTES, MIP-1α, MCP-1Not specified[1]
Mycobacterium tuberculosis-infected neutrophilsTNF-α, IL-1β, IL-6, MIP-2, G-CSF, KCNot specified[3][4]
Sophocarpine (structurally similar natural analogue)Xylene-induced ear edema (mice)Ear edema, IL-1β, IL-6, PGE2, NO20, 40, 80 mg/kg
Acetic acid-induced vascular permeability (mice)Dye leakage20, 40, 80 mg/kg

Table 2: Anti-Cancer Effects

CompoundCancer Cell Line(s)Key EffectsIC₅₀ / Effective DoseReference
This compound HepG2, Hepa1-6 (Hepatocellular Carcinoma)Inhibited proliferation and migration, induced apoptosis, sensitized to anti-Lag-3 immunotherapy5, 10, 20 µmol/L[5][6]
Oral Squamous Cell Carcinoma cellsInhibited proliferation, migration, invasion, and angiogenesis; induced cell cycle arrest and apoptosisNot specified[7]
Synthetic Analogues (General) Not specifiedThe synthesis of novel analogues is a strategy to develop agents with improved anticancer activity.Not specified

Table 3: Antiviral Effects

CompoundVirusCell LineKey EffectsSI (Selectivity Index)Reference
This compound Respiratory Syncytial Virus (RSV)A549Inhibited viral replicationNot specified[1][8]
Hepatitis B Virus (HBV)HepG2.2.15Inhibited HBsAg secretionNot specified[1]
Enterovirus 71 (EV71)MiceReduced mortalityNot specified[1]
(E)-12-N-(m-cyanobenzenesulfonyl)-β,γ-sophocarpinic acid (Synthetic Analogue) Coxsackievirus B3 (CVB3)VeroPotent inhibition107

Table 4: Neuroprotective Effects

CompoundModelKey EffectsEffective DoseReference
This compound Oxygen-glucose deprivation/reoxygenation (OGD/R) in BV-2 microgliaReduced inflammation and apoptosis, inhibited TLR4/MyD88/NF-κB pathwayNot specified[9]
Pilocarpine-induced convulsions (mice)Delayed seizure onset, reduced mortality, attenuated neuronal loss40, 80 mg/kg[10]
OGD/R in primary hippocampal neuronsAttenuated neuronal damage, inhibited MAPK signaling pathway0.8, 2, 5 µmol/L[11]

Table 5: Cardioprotective Effects

CompoundModelKey EffectsEffective DoseReference
Sophocarpine (structurally similar natural analogue)Doxorubicin-induced heart injuryAlleviated cardiac dysfunction, suppressed fibrosis, oxidative stress, and apoptosisNot specified[12][13]
Pressure overload-induced cardiac fibrosis (rats)Attenuated cardiac fibrosis, decreased pro-inflammatory cytokines20, 40 mg/kg (gavage)[14]
Angiotensin II-induced cardiac hypertrophyAttenuated cardiac hypertrophy, activated autophagyNot specified[15]

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the pharmacological effects of this compound and its analogues.

Anti-Inflammatory Assays
  • Carrageenan-Induced Paw Edema: Inflammation is induced in the hind paw of mice by injecting a carrageenan solution. The volume of the paw is measured at different time points before and after treatment with the test compounds to assess the anti-inflammatory effect.

  • Cell Viability and Cytokine Measurement: Cell lines such as RAW 264.7 macrophages or A549 lung epithelial cells are stimulated with lipopolysaccharide (LPS) or infected with a virus (e.g., RSV) to induce an inflammatory response. The production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs) in the cell culture supernatant is quantified using methods like the Griess assay and Enzyme-Linked Immunosorbent Assay (ELISA). Cell viability is often assessed using the MTT assay.

Anti-Cancer Assays
  • Cell Proliferation and Viability Assays: Cancer cell lines are treated with varying concentrations of the test compounds. The effect on cell proliferation and viability is measured using assays such as the MTT assay or Cell Counting Kit-8 (CCK-8).

  • Cell Migration and Invasion Assays: The ability of cancer cells to migrate and invade is assessed using Transwell assays. Cells are seeded in the upper chamber of a Transwell plate, and their movement to the lower chamber in response to a chemoattractant is quantified after treatment.

  • Apoptosis Assays: The induction of apoptosis (programmed cell death) is determined by methods such as flow cytometry using Annexin V/Propidium Iodide staining or by measuring the activity of caspases, which are key enzymes in the apoptotic pathway.

Antiviral Assays
  • Viral Replication Assay: Susceptible cell lines (e.g., Vero cells) are infected with a virus (e.g., CVB3). The ability of the test compounds to inhibit viral replication is determined by measuring the viral load or the cytopathic effect (CPE) of the virus on the cells. The 50% inhibitory concentration (IC₅₀) is then calculated.

  • Selectivity Index (SI): The SI is a crucial parameter for evaluating the potential of an antiviral compound. It is calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the IC₅₀ (SI = CC₅₀/IC₅₀). A higher SI value indicates a more favorable safety profile.

Neuroprotective Assays
  • Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model: This in vitro model mimics ischemic conditions. Neuronal or microglial cells are subjected to a period of oxygen and glucose deprivation, followed by reoxygenation. The neuroprotective effects of the compounds are assessed by measuring cell viability, apoptosis, and inflammatory markers.

  • Animal Models of Neurological Disorders: In vivo models, such as pilocarpine-induced seizures in mice, are used to evaluate the neuroprotective and anticonvulsant effects of the compounds. Behavioral assessments and histological analysis of brain tissue are performed.

Cardioprotective Assays
  • Animal Models of Cardiac Injury: In vivo models, such as doxorubicin-induced cardiotoxicity or pressure overload-induced cardiac fibrosis in rodents, are employed. Cardioprotective effects are evaluated by measuring cardiac function (e.g., using echocardiography), histological changes in the heart tissue, and the expression of biomarkers related to fibrosis, inflammation, and apoptosis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates NF_kB NF-κB MyD88->NF_kB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Pro_inflammatory_Cytokines Induces Transcription of This compound This compound This compound->NF_kB Inhibits Activation

Caption: this compound's anti-inflammatory mechanism via TLR4/MyD88/NF-κB pathway inhibition.

anti_cancer_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_lines Cancer Cell Lines (e.g., HepG2) treatment Treatment with This compound cell_lines->treatment proliferation Proliferation Assay (MTT) treatment->proliferation migration Migration Assay (Transwell) treatment->migration apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis animal_model Tumor Xenograft Model (Mice) treatment_in_vivo Treatment with This compound animal_model->treatment_in_vivo tumor_growth Measure Tumor Growth treatment_in_vivo->tumor_growth analysis Histological Analysis tumor_growth->analysis

Caption: Experimental workflow for evaluating the anti-cancer effects of this compound.

antiviral_drug_screening start Start cell_culture Culture Susceptible Cells (e.g., Vero cells) start->cell_culture viral_infection Infect Cells with Virus (e.g., CVB3) cell_culture->viral_infection cytotoxicity_assay Cytotoxicity Assay (CC₅₀) cell_culture->cytotoxicity_assay compound_treatment Treat with Synthetic Analogues (Varying Concentrations) viral_infection->compound_treatment incubation Incubate compound_treatment->incubation cpe_observation Observe Cytopathic Effect (CPE) incubation->cpe_observation ic50_determination Determine IC₅₀ cpe_observation->ic50_determination si_calculation Calculate Selectivity Index (SI = CC₅₀ / IC₅₀) ic50_determination->si_calculation cytotoxicity_assay->si_calculation end End si_calculation->end

Caption: Workflow for antiviral drug screening of synthetic analogues.

Conclusion

This compound exhibits a broad spectrum of pharmacological activities, making it a promising candidate for further drug development. The available data on its synthetic analogues, particularly N-substituted sophocarpinic acid derivatives, demonstrate that chemical modification can lead to potent compounds with specific activities, such as enhanced antiviral efficacy. However, a comprehensive comparative analysis is currently limited by the lack of extensive pharmacological data for these synthetic analogues across different therapeutic areas. Future research should focus on a broader evaluation of these synthetic derivatives to fully elucidate their therapeutic potential and establish a clearer structure-activity relationship. This will enable a more direct and comprehensive comparison with the parent compound, this compound, and guide the rational design of new, more effective therapeutic agents.

References

Assessing the Reproducibility of Oxysophocarpine's Effect on Inflammatory Cytokine Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory effects of oxysophocarpine (OSC) and related compounds on the production of key inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). By examining data from multiple studies, this document aims to assess the reproducibility of OSC's inhibitory effects and compare its performance with alternative anti-inflammatory agents.

Reproducibility and Efficacy of this compound and Alternatives

This compound, a quinolizidine alkaloid derived from plants of the Sophora genus, has demonstrated consistent anti-inflammatory properties across various preclinical models. Its primary mechanism of action involves the suppression of pro-inflammatory cytokine production, a key element in the inflammatory cascade. This effect is largely attributed to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.

Studies have repeatedly shown that OSC can significantly reduce the levels of TNF-α, IL-1β, and IL-6 in response to inflammatory stimuli.[1] This inhibitory action has been observed in diverse experimental settings, including models of inflammatory pain, osteolysis, and infectious diseases, suggesting a robust and reproducible anti-inflammatory profile.

To contextualize the efficacy of this compound, this guide compares its effects with those of a standard steroidal anti-inflammatory drug, dexamethasone, and another natural flavonoid with anti-inflammatory properties, quercetin. Furthermore, data on the structurally related alkaloids, oxymatrine and matrine, are included to provide a broader perspective on this class of compounds.

Data Presentation: Comparative Inhibition of Inflammatory Cytokines

The following table summarizes the quantitative data on the inhibition of TNF-α, IL-1β, and IL-6 by this compound's parent compounds (oxymatrine and matrine), dexamethasone, and quercetin. The data is compiled from in vitro studies using various cell types and inflammatory stimuli.

CompoundTarget CytokineCell TypeStimulusConcentration% Inhibition / EffectReference
Oxymatrine TNF-α, IL-1β, IL-6BV2 microgliaLPS1, 10, 20 µg/mLDose-dependent inhibition[2][3]
Oxymatrine TNF-αCCl4-induced cirrhotic rat ileal tissueCCl463 mg/kg35.9% reduction[4]
Oxymatrine IL-6CCl4-induced cirrhotic rat ileal tissueCCl463 mg/kg34.3% reduction[4]
Matrine TNF-α, IL-1β, IL-6Human Aortic Vascular Smooth Muscle CellsoxLDLNot specifiedSignificant reduction in mRNA levels[5][6]
Dexamethasone TNF-α, IL-6Neonatal and adult mononuclear cellsLPS10⁻⁸ to 10⁻⁵ MDose-dependent inhibition
Quercetin IL-6THP-1 macrophage-like cellsLPS0.2–40 µMIC50 of 0.8 µM[7]
Quercetin TNF-α, IL-1βTHP-1 macrophage-like cellsLPS0.2–40 µMNo significant inhibition[7]

Experimental Protocols

To ensure the reproducibility of the findings cited in this guide, detailed methodologies for key experiments are provided below.

Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

This protocol describes the in vitro stimulation of macrophages to produce inflammatory cytokines, a common model for studying anti-inflammatory compounds.

  • Cell Culture:

    • RAW 264.7 or THP-1 cell lines are cultured in DMEM or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

    • For experiments, cells are seeded in 24-well plates at a density of 5 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment:

    • The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, dexamethasone, quercetin) or vehicle (e.g., DMSO).

    • Cells are pre-incubated with the test compound for 1-2 hours.

  • Stimulation:

    • LPS (from E. coli O111:B4) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response.

    • A negative control group without LPS stimulation is included.

  • Incubation and Sample Collection:

    • The plates are incubated for 24 hours at 37°C.

    • After incubation, the cell culture supernatants are collected and centrifuged to remove cellular debris.

    • The supernatants are stored at -80°C until cytokine analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a widely used method for quantifying the concentration of specific cytokines in biological samples.

  • Plate Coating:

    • A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubated overnight at 4°C.

  • Blocking:

    • The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample and Standard Incubation:

    • The plate is washed again.

    • Cell culture supernatants and a serial dilution of a known concentration of the recombinant cytokine standard are added to the wells and incubated for 2 hours at room temperature.

  • Detection:

    • After washing, a biotinylated detection antibody specific for the cytokine is added to each well and incubated for 1 hour.

    • The plate is washed, and streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes.

  • Signal Development and Measurement:

    • Following a final wash, a substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark until a color change is observed.

    • The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

    • The optical density is measured at 450 nm using a microplate reader. The cytokine concentration in the samples is calculated based on the standard curve.

Western Blot Analysis of the NF-κB Signaling Pathway

Western blotting is used to detect and quantify specific proteins involved in signaling pathways, such as the components of the NF-κB pathway.

  • Cell Lysis and Protein Quantification:

    • After treatment and stimulation as described in Protocol 1, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • The cell lysates are centrifuged, and the protein concentration in the supernatant is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and separated by size on a 10-12% SDS-polyacrylamide gel.

    • The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with primary antibodies specific for proteins in the NF-κB pathway (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα) and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • Detection:

    • After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • The membrane is washed again, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

    • The intensity of the bands is quantified using densitometry software.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows discussed in this guide.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NFkB_complex NF-κB Complex (p65/p50/IκBα) p65 p65 p50 p50 p65_p50_nucleus p65/p50 NFkB_complex->p65_p50_nucleus IκBα degradation & nuclear translocation This compound This compound This compound->IKK Inhibition DNA DNA p65_p50_nucleus->DNA Binds to promoter Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Gene transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation start Seed Macrophages treat Pre-treat with This compound/Alternatives start->treat stimulate Stimulate with LPS treat->stimulate collect Collect Supernatant & Cell Lysate stimulate->collect elisa ELISA for Cytokines (TNF-α, IL-1β, IL-6) collect->elisa western Western Blot for NF-κB Pathway Proteins collect->western quantify Quantify Cytokine Levels & Protein Expression elisa->quantify western->quantify compare Compare Effects of Different Compounds quantify->compare

Caption: Workflow for assessing anti-inflammatory effects.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo safety and toxicity profiles of oxysophocarpine and its structurally related quinolizidine alkaloids: sophoridine, matrine, and oxymatrine. The information presented is collated from various experimental studies to assist researchers in evaluating the therapeutic potential and risks associated with these compounds.

Executive Summary

This compound, a derivative of sophorpine, has garnered interest for its potential pharmacological activities. Understanding its safety profile in comparison to other well-studied alkaloids of the same family is crucial for its development as a therapeutic agent. This guide summarizes key toxicity data, outlines experimental methodologies for toxicological evaluation, and visualizes the known signaling pathways implicated in the toxicity of these compounds. While data on sophoridine, matrine, and oxymatrine are more readily available, there is a comparative scarcity of specific in vivo toxicity data for this compound, highlighting a critical area for future research.

Comparative Toxicity Data

The following tables summarize the available quantitative data on the acute and sub-chronic toxicity of this compound and its related alkaloids.

Table 1: Acute Toxicity (LD50) of Related Alkaloids in Mice

AlkaloidAdministration RouteLD50 (mg/kg)95% Confidence Interval (mg/kg)
This compound Data Not Available--
Sophoridine Intraperitoneal62.6-
Tail Vein Injection47.6-
Matrine Intraperitoneal157.1388.08 - 280.31
Oxymatrine Intraperitoneal (male)347.44-
Intraperitoneal (female)429.15-
Sophocarpine Intravenous63.94-

Note: The LD50 for sophocarpine has also been reported as >1000 mg/kg in one study, which may indicate variability based on experimental conditions.

Table 2: Overview of Sub-chronic Toxicity Studies

AlkaloidSpeciesDurationDoses AdministeredObserved Toxicities
This compound ---Data Not Available
Sophoridine Rat60 days32 mg/kg (injection)Reversible neurotoxic reactions with no histopathological changes.
Matrine Mouse90 days69.1 mg/kg (oral)Mild centrilobular hypertrophy in the liver.
Oxymatrine Mouse90 days40.5 mg/kg (oral)Mild centrilobular hypertrophy in the liver.

Experimental Protocols

The following are detailed methodologies for key in vivo toxicity experiments, based on internationally recognized guidelines.

Acute Oral Toxicity Assessment (LD50 Determination)

The acute oral toxicity, expressed as the median lethal dose (LD50), is a standardized measure of the acute toxicity of a substance. The Up-and-Down Procedure (UDP), as described in OECD Guideline 425, is a commonly used method that minimizes the number of animals required.

Experimental Workflow for Acute Oral Toxicity (OECD 425)

G start Select Starting Dose (based on preliminary data) dose1 Dose Animal 1 start->dose1 observe1 Observe for 48 hours (mortality and clinical signs) dose1->observe1 decision1 Animal 1 Survives? observe1->decision1 dose_up Increase Dose for Animal 2 decision1->dose_up Yes dose_down Decrease Dose for Animal 2 decision1->dose_down No dose2_up Dose Animal 2 (Higher Dose) dose_up->dose2_up dose2_down Dose Animal 2 (Lower Dose) dose_down->dose2_down observe2 Observe for 48 hours dose2_up->observe2 dose2_down->observe2 continue_dosing Continue Sequential Dosing (adjusting dose based on outcome) observe2->continue_dosing stop_criteria Stopping Criteria Met? (e.g., 5 reversals in 6 animals) continue_dosing->stop_criteria stop_criteria->continue_dosing No calculate_ld50 Calculate LD50 and Confidence Interval (Maximum Likelihood Method) stop_criteria->calculate_ld50 Yes

Caption: Workflow for LD50 determination using the Up-and-Down Procedure (OECD 425).

Key Steps:

  • Dose Selection: A starting dose is chosen based on existing data, typically just below the estimated LD50.

  • Sequential Dosing: Animals (usually rats or mice of a single sex) are dosed one at a time, typically at 48-hour intervals.

  • Dose Adjustment: If an animal survives, the dose for the next animal is increased by a constant factor. If the animal dies, the dose is decreased.

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

  • Stopping Criteria: The study is stopped when specific criteria are met, such as a certain number of dose reversals (a survivor followed by a death, or vice versa).

  • LD50 Calculation: The LD50 and confidence intervals are calculated using the maximum likelihood method.

Sub-chronic Oral Toxicity Assessment

A 90-day sub-chronic oral toxicity study is conducted to evaluate the adverse effects of repeated exposure to a substance. The OECD Guideline 408 for repeated dose 90-day oral toxicity study in rodents provides a standardized protocol.

Experimental Workflow for Sub-chronic Oral Toxicity (OECD 408)

G start Animal Acclimatization (e.g., 1-2 weeks) grouping Randomize Animals into Groups (Control and multiple dose levels) start->grouping dosing Daily Oral Administration for 90 Days grouping->dosing monitoring Daily Clinical Observations Weekly Body Weight & Food/Water Intake dosing->monitoring interim_analysis Periodic Hematology & Clinical Chemistry dosing->interim_analysis end_of_study End of 90-Day Dosing Period monitoring->end_of_study interim_analysis->end_of_study necropsy Gross Necropsy end_of_study->necropsy organ_weights Organ Weight Measurement necropsy->organ_weights histopathology Histopathological Examination of Organs and Tissues necropsy->histopathology data_analysis Analyze Data and Determine No-Observed-Adverse-Effect Level (NOAEL) organ_weights->data_analysis histopathology->data_analysis

Caption: Workflow for a 90-day sub-chronic oral toxicity study (OECD 408).

Key Steps:

  • Animal Model: Typically conducted in rats.

  • Dose Groups: At least three dose levels of the test substance and a control group are used.

  • Administration: The substance is administered orally (e.g., via gavage, in feed, or drinking water) daily for 90 days.

  • In-life Monitoring: Includes daily observation for clinical signs of toxicity, weekly measurement of body weight, and food and water consumption.

  • Clinical Pathology: Hematology and clinical chemistry parameters are assessed at the end of the study.

  • Pathology: At termination, a full necropsy is performed, and organs are weighed and examined histopathologically.

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Signaling Pathways in Alkaloid-Induced Toxicity

The following diagrams illustrate the known signaling pathways involved in the toxic effects of matrine, oxymatrine, and sophoridine. Information on the specific toxicity pathways for this compound is currently limited, with existing research focusing on its protective mechanisms.

Matrine-Induced Hepatotoxicity

Matrine has been shown to induce liver toxicity through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis, and by inhibiting the Nrf2-mediated antioxidant response.[1][2][3]

G cluster_matrine Matrine cluster_ros Mitochondrial Apoptosis Pathway cluster_nrf2 Nrf2 Antioxidant Pathway Inhibition matrine Matrine ros Increased ROS Production matrine->ros keap1 Keap1 matrine->keap1 mito Mitochondrial Membrane Potential Depolarization ros->mito bax Bax (pro-apoptotic) Activation mito->bax bcl2 Bcl-2 (anti-apoptotic) Inhibition mito->bcl2 caspases Caspase Activation (Caspase-9, -3) bax->caspases bcl2->caspases apoptosis Hepatocyte Apoptosis caspases->apoptosis nrf2 Nrf2 keap1->nrf2 promotes degradation are Antioxidant Response Element (ARE) nrf2->are translocation to nucleus antioxidant_enzymes Decreased Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes

Caption: Signaling pathways implicated in matrine-induced hepatotoxicity.

Oxymatrine-Induced Hepatotoxicity

Oxymatrine-induced liver injury is associated with the activation of the JNK signaling pathway and endoplasmic reticulum (ER) stress, mediated by the production of reactive oxygen species (ROS).[4][5][6]

G oxymatrine Oxymatrine ros Increased ROS Production oxymatrine->ros jnk JNK Phosphorylation (p-JNK) ros->jnk er_stress Endoplasmic Reticulum (ER) Stress ros->er_stress apoptosis Hepatocyte Apoptosis jnk->apoptosis chop CHOP Upregulation er_stress->chop caspase4 Caspase-4 Activation er_stress->caspase4 chop->apoptosis caspase4->apoptosis

Caption: Signaling pathways in oxymatrine-induced hepatotoxicity.

Sophoridine-Induced Neurotoxicity

While the exact mechanisms are still under investigation, studies suggest that the neurotoxic effects of sophoridine, such as the induction of epileptic seizures, may involve the activation of the ERK signaling pathway in the hippocampus.[7][8]

G sophoridine Sophoridine (High Dose) erk ERK Pathway Activation in Hippocampus sophoridine->erk neuronal_damage Neuronal Damage erk->neuronal_damage neurotoxicity Neurotoxic Effects (e.g., Seizures) neuronal_damage->neurotoxicity

Caption: Postulated signaling pathway in sophoridine-induced neurotoxicity.

Conclusion and Future Directions

This guide provides a comparative overview of the in vivo safety and toxicity of this compound and related alkaloids based on currently available data. Matrine, oxymatrine, and sophoridine have demonstrated dose-dependent toxicity, primarily affecting the liver and nervous system, with established signaling pathways involving oxidative stress and apoptosis.

A significant knowledge gap exists regarding the in vivo toxicity of this compound. There is a pressing need for comprehensive acute and sub-chronic toxicity studies to determine its LD50 and NOAEL. Furthermore, mechanistic studies are required to elucidate the specific signaling pathways involved in any potential toxicity of this compound. This information is paramount for a thorough risk-benefit assessment and for guiding the future clinical development of this promising natural compound. Researchers are encouraged to conduct studies that adhere to standardized guidelines, such as those provided by the OECD, to ensure the generation of robust and comparable data.

References

Safety Operating Guide

Safe Disposal of Oxysophocarpine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Oxysophocarpine, an alkaloid with diverse biological activities.[1][2] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. The information is based on established guidelines for handling toxic alkaloids and hazardous chemical waste.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is classified as an acute oral toxicant (Category 4), with the hazard statement H302: Harmful if swallowed.[3] Therefore, it must be handled as a hazardous chemical. All personnel involved in the handling and disposal process must use appropriate Personal Protective Equipment (PPE) to prevent exposure.

Table 1: Hazard and PPE Summary for this compound

CategoryRecommendationCitation
Hazard Class Acute Toxicity - Oral (Category 4)[3]
Primary Route of Exposure Ingestion[3]
Eye/Face Protection Wear tightly fitting safety goggles with side-shields.[3]
Hand Protection Wear chemical-impermeable nitrile or other resistant gloves.[3]
Body Protection Wear a standard laboratory coat. Impervious clothing is recommended.[3]
Respiratory Protection Not required for small quantities in a well-ventilated area. Use a full-face respirator if dust or aerosols may be generated or if exposure limits are exceeded.[3]

Step-by-Step Disposal Protocol

Disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[4][5] Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer. [4][6]

Experimental Protocol: Waste Segregation and Collection

  • Designate as Hazardous Waste: Treat all unused, expired, or contaminated this compound (solid) and solutions containing it (liquid) as hazardous chemical waste.[4][7]

  • Segregate Waste Streams:

    • Solid Waste: Collect pure this compound powder, contaminated materials (e.g., weigh boats, paper towels from spill cleanup), and contaminated PPE in a dedicated, compatible hazardous waste container.[5][8]

    • Liquid Waste: Collect aqueous and organic solvent solutions containing this compound in separate, clearly labeled liquid hazardous waste containers. Do not mix incompatible waste streams.[8][9]

  • Containerization:

    • Use only appropriate, leak-proof, and chemically compatible containers, preferably plastic.[7][8]

    • Ensure containers are securely capped at all times, except when adding waste.[4][7][9]

  • Labeling:

    • Clearly label every waste container with the words "Hazardous Waste."[5][7]

    • Specify the full chemical name: "this compound."[5]

    • List all constituents and their approximate concentrations.

    • Indicate the date when waste was first added to the container.

  • Storage:

    • Store all hazardous waste in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[7][9]

    • Ensure the SAA is away from general traffic and incompatible materials are physically separated.[8][9]

  • Arrange for Pickup: Once the container is full or has been in storage for the maximum allowable time (typically up to one year for partially filled containers), contact your institution's EHS department to schedule a waste pickup.[7][9]

Spill and Decontamination Procedures

Immediate and correct response to a spill is crucial to prevent exposure and contamination.

Experimental Protocol: Spill Cleanup and Decontamination

  • Alert and Secure: Alert personnel in the immediate area. If the spill is large, evacuate the vicinity. Ensure the area is well-ventilated.[5]

  • Don PPE: Before cleanup, put on all required PPE as detailed in Table 1.[5]

  • Contain and Clean:

    • For Solid Spills: Gently cover the spill with a damp paper towel to prevent dust from becoming airborne.[5] Carefully scoop the material into a designated hazardous waste container.[5]

    • For Liquid Spills: Use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.[5] Scoop the absorbed material into the hazardous waste container.

  • Decontaminate Surfaces: Wipe the spill area with a 70% ethanol solution or another suitable laboratory disinfectant.[5]

  • Dispose of Cleanup Materials: All materials used for cleanup, including paper towels, absorbents, and contaminated PPE, must be disposed of as hazardous waste.[5]

  • Decontaminate Glassware:

    • Perform an initial rinse with a suitable organic solvent (e.g., ethanol) and collect this rinsate as hazardous liquid waste.[5]

    • Wash the glassware thoroughly with laboratory detergent and warm water.

    • Complete with a final rinse using deionized water before drying.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

OxysophocarpineDisposal start This compound Waste Generated (Solid, Liquid, or Contaminated Material) is_empty_container Is it an empty container? start->is_empty_container Container only treat_as_hw Treat as Hazardous Waste start->treat_as_hw Unused chemical, spill residue, contaminated labware is_empty_container->treat_as_hw No (Residual Product) triple_rinse Triple rinse with appropriate solvent is_empty_container->triple_rinse Yes segregate Segregate Waste by Type (Solid vs. Liquid, Aqueous vs. Organic) treat_as_hw->segregate containerize Place in a compatible, securely capped container segregate->containerize label_hw Label Container: 'Hazardous Waste' 'this compound' Constituents & Date containerize->label_hw store_saa Store in designated Satellite Accumulation Area (SAA) label_hw->store_saa contact_ehs Contact EHS for Pickup & Professional Disposal store_saa->contact_ehs collect_rinsate Collect rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate deface_label Deface original labels and puncture container triple_rinse->deface_label collect_rinsate->containerize dispose_container Dispose of container in regular trash deface_label->dispose_container

Caption: Disposal workflow for this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Oxysophocarpine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Oxysophocarpine, an alkaloid with diverse biological activities. By adhering to these procedural, step-by-step instructions, you can minimize risks and maintain a secure workspace.

This compound is an alkaloid found in plants such as Sophora flavescens and has demonstrated neuroprotective, anticancer, anti-inflammatory, and analgesic properties in research settings.[1] While specific toxicity data is limited, its classification as a biologically active alkaloid necessitates careful handling to avoid potential exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to ensure minimal exposure.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Safety Goggles with Side ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[2] A face shield may be required for splash hazards.
Skin Protection Chemical-Impermeable GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.
Fire/Flame Resistant and Impervious ClothingA lab coat is mandatory. For larger quantities or splash risks, consider a chemical-resistant apron or coveralls.
Respiratory Protection Full-Face RespiratorTo be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[2] Ensure proper fit and use the appropriate cartridges.

Operational Plan: Step-by-Step Handling and Disposal

This section outlines a clear, procedural workflow for the safe handling and disposal of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

  • Emergency Equipment: Before starting any work, ensure that an eyewash station and safety shower are readily accessible and operational.

  • Spill Kit: Have a spill kit specifically for chemical spills readily available.

2. Handling Procedures:

  • Avoid Dust Formation: Handle solid this compound carefully to avoid creating dust.[2]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling the compound.

  • Labeling: Ensure all containers of this compound are clearly labeled.

3. First-Aid Measures:

  • Inhalation: If inhaled, move the individual to fresh air immediately.[2]

  • Skin Contact: In case of skin contact, remove contaminated clothing and wash the affected area with soap and water.

  • Eye Contact: If the compound comes into contact with the eyes, rinse with pure water for at least 15 minutes.[2]

  • Ingestion: If swallowed, rinse the mouth with water and seek medical attention.[2]

4. Disposal Plan:

  • Waste Collection: Dispose of this compound and any contaminated materials in a designated, sealed container.

  • Regulatory Compliance: All waste disposal must be conducted in accordance with applicable local, state, and federal laws and regulations.[2] Do not dispose of down the drain or in general waste.

  • Professional Disposal: Utilize a licensed professional waste disposal service for the final disposal of the chemical waste.

Workflow for Safe Handling and Disposal of this compound

The following diagram illustrates the logical flow of the operational plan, from preparation to final disposal.

Workflow for Safe Handling and Disposal of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE handle_weigh Weigh/Measure in Fume Hood prep_ppe->handle_weigh prep_eng Verify Engineering Controls (Fume Hood, Ventilation) prep_eng->handle_weigh prep_emergency Locate Emergency Equipment (Eyewash, Shower, Spill Kit) prep_emergency->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp handle_clean Clean Work Area handle_exp->handle_clean emergency_spill Spill handle_exp->emergency_spill emergency_exposure Personal Exposure handle_exp->emergency_exposure disp_collect Collect Waste in Designated Container handle_clean->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_store Store Waste Securely disp_label->disp_store disp_prof Arrange for Professional Disposal disp_store->disp_prof

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.